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  • Product: ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL-
  • CAS: 796-13-4

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthesis of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene: A Technical Whitepaper

Executive Summary 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (CAS: 796-13-4) is a highly substituted, halogenated triarylethylene derivative. In the realm of medicinal chemistry, the triarylethylene scaffold is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (CAS: 796-13-4) is a highly substituted, halogenated triarylethylene derivative. In the realm of medicinal chemistry, the triarylethylene scaffold is the foundational pharmacophore for Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, clomifene, and their analogs. This whitepaper dissects the physicochemical properties, self-validating synthetic protocols, and the stereochemical implications of this specific brominated intermediate, providing a rigorous framework for researchers in drug development and synthetic organic chemistry.

Physicochemical Data and Structural Profiling

The steric bulk of the three aryl rings (two phenyls and one p-chlorophenyl) forces the ethylene core out of a planar conformation, creating a propeller-like molecular geometry. The addition of the bromine atom at the C1 position further restricts bond rotation, locking the molecule into distinct stereoisomeric forms that are critical for receptor binding affinity in downstream pharmaceutical applications .

Table 1: Quantitative Physicochemical Properties1

PropertyValue
Chemical Name 1-(1-bromo-2,2-diphenylethenyl)-4-chlorobenzene
CAS Registry Number 796-13-4
Molecular Formula C₂₀H₁₄BrCl
Molecular Weight 369.68 g/mol
Core Scaffold Triarylethylene
Halogen Substituents C1-Bromo, p-Chloro
Predicted LogP > 6.0 (Highly Lipophilic)

Mechanistic Synthesis Workflow

The synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene relies on a robust, three-stage sequence: Grignard addition, acid-catalyzed dehydration, and a bromination/dehydrobromination cascade. This pathway ensures high regioselectivity and leverages thermodynamic driving forces to maximize yield 2.

Synthesis A Benzophenone + 4-Cl-Benzyl-MgBr B 1-(4-chlorophenyl)- 2,2-diphenylethanol A->B Grignard Addition C 1-(4-chlorophenyl)- 2,2-diphenylethene B->C Dehydration (-H2O) D 1,2-dibromo-1-(4-chlorophenyl)- 2,2-diphenylethane C->D Bromination (Br2) E 1-bromo-1-(4-chlorophenyl)- 2,2-diphenylethylene D->E Dehydrobromination

Synthetic workflow for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

Self-Validating Experimental Protocols

As an application scientist, establishing protocols that provide real-time, visual, or physical validation of reaction progress is paramount. The following methodologies are designed with built-in causality and verification checkpoints.

Protocol A: Synthesis of the Triarylethylene Core
  • Grignard Addition: In a flame-dried, argon-purged flask, react 4-chlorobenzylmagnesium bromide with benzophenone in anhydrous THF at 0°C.

    • Causality: The low temperature controls the highly exothermic nucleophilic attack, preventing homocoupling side reactions.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl. The dissolution of the solid magnesium salts validates the successful termination of the Grignard intermediate.

  • Dehydration: Isolate the crude 1-(4-chlorophenyl)-2,2-diphenylethanol and dissolve it in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Validation via Dean-Stark: Reflux the mixture using a Dean-Stark apparatus.

    • Causality & Validation: According to Le Chatelier's principle, the continuous physical removal of water drives the equilibrium toward the alkene. The collection of the theoretical volume of water in the trap serves as a self-validating physical metric that the dehydration to 1-(4-chlorophenyl)-2,2-diphenylethene is complete.

Protocol B: Electrophilic Bromination and E2 Elimination
  • Bromination: Dissolve the purified alkene in dichloromethane (DCM). Add a stoichiometric equivalent of elemental bromine (Br₂) dropwise at 0°C.

  • Validation of Addition:

    • Causality & Validation: The alkene acts as a nucleophile, attacking the Br₂ molecule to form a cyclic bromonium ion intermediate, followed by the anti-addition of the bromide ion. The reaction is self-validating: the deep red color of Br₂ will instantly dissipate as it is consumed. Once a faint red tint persists, the alkene is fully converted to 1,2-dibromo-1-(4-chlorophenyl)-2,2-diphenylethane.

  • Dehydrobromination: Concentrate the intermediate and dissolve it in an ethanolic potassium hydroxide (KOH) solution. Reflux for 4 hours.

  • Stereochemical Causality: The strong base induces an E2 elimination. Due to the massive steric bulk of the geminal phenyl rings on C2 and the p-chlorophenyl ring on C1, the molecule is forced to adopt a specific conformation to achieve the required anti-periplanar geometry between the C1-Hydrogen and the C2-Bromine. This stereoelectronic requirement dictates the final geometry of the resulting 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene 2.

Pharmacological Relevance and Receptor Modulation

Compounds featuring the halogenated triarylethylene motif are heavily scrutinized in drug design. The structural features of these molecules—specifically the rigid, non-planar arrangement of the aromatic rings—allow them to act as competitive ligands for the Estrogen Receptor (ER) 3. Furthermore, specific halogenation patterns are tracked in toxicology databases (like RTECS) to predict potential specific toxicities or metabolic liabilities early in the drug design phase .

SERM_Pathway Ligand Triarylethylene Derivative (e.g., SERM Precursor) ER Estrogen Receptor (ER) Ligand Binding Domain Ligand->ER Competitive Binding ConformationalChange Helix 12 Repositioning (Antagonist Conformation) ER->ConformationalChange Structural Shift CoReg Co-repressor Recruitment (NCoR/SMRT) ConformationalChange->CoReg Blocks Co-activators Transcription Suppression of Estrogen- Responsive Genes CoReg->Transcription Epigenetic Silencing

Mechanism of Estrogen Receptor modulation by triarylethylene-derived ligands.

When a triarylethylene derivative binds to the ER, the bulky side chains physically prevent Helix 12 of the receptor's ligand-binding domain from adopting the agonist conformation. This causality—steric hindrance leading to altered protein folding—blocks co-activator proteins and recruits co-repressors, thereby silencing estrogen-responsive gene transcription 3.

References

  • Beilstein Journal of Organic Chemistry.
  • Peking University / Repharma.Structural Features of Toxic Chemicals for Specific Toxicity.
  • PubMed Central (PMC) / NIH.
  • ChemicalBook.796-13-4 CAS MSDS (1-(1-bromo-2,2-diphenyl-ethenyl)-4-chloro-benzene).

Sources

Exploratory

CAS number and chemical identifiers for p-chlorophenyl vinyl bromides

The Definitive Guide to p-Chlorophenyl Vinyl Bromides: Chemical Identifiers, Structural Mechanics, and Validated Synthetic Protocols Executive Summary In modern organic synthesis and drug development, halogenated styrene...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to p-Chlorophenyl Vinyl Bromides: Chemical Identifiers, Structural Mechanics, and Validated Synthetic Protocols

Executive Summary

In modern organic synthesis and drug development, halogenated styrenes serve as indispensable electrophilic building blocks. Among these, p-chlorophenyl vinyl bromides are highly valued for their orthogonal reactivity profiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings). The precise positioning of the bromine atom—either at the α-position (geminal to the aryl ring) or the β-position (vicinal to the aryl ring)—fundamentally alters the molecule's electronic landscape, steric hindrance, and downstream kinetic behavior. This guide provides a rigorous technical breakdown of the chemical identifiers, mechanistic pathways, and field-validated synthetic protocols for these critical isomers.

Chemical Identifiers and Structural Classification

p-Chlorophenyl vinyl bromide exists in two primary structural isomeric forms, with the β-isomer further dividing into (E) and (Z) geometric configurations. Accurate identification is paramount for regulatory compliance and procurement in pharmaceutical workflows.

  • α-Bromo Isomer: 1-(1-bromovinyl)-4-chlorobenzene[1]. Characterized by the bromine atom residing on the same carbon as the p-chlorophenyl group.

  • β-Bromo Isomer: 1-(2-bromoethenyl)-4-chlorobenzene. Characterized by the bromine atom residing on the terminal carbon of the vinyl group. The (E)-isomer is the most thermodynamically stable and synthetically accessible configuration[2].

Table 1: Comprehensive Chemical Identifiers for p-Chlorophenyl Vinyl Bromides

Isomer ClassificationIUPAC NameCAS NumberMolecular FormulaMW ( g/mol )Canonical SMILES
α-Bromo Isomer 1-(1-bromoethenyl)-4-chlorobenzene89619-10-3C₈H₆BrCl217.49C=C(C1=CC=C(Cl)C=C1)Br
β-Bromo (Unspecified) 1-(2-bromoethenyl)-4-chlorobenzene125428-11-7C₈H₆BrCl217.49ClC1=CC=C(C=CBr)C=C1
β-Bromo (E-isomer) (E)-1-(2-bromoethenyl)-4-chlorobenzene66482-30-2C₈H₆BrCl217.49Br/C=C/C1=CC=C(Cl)C=C1

Mechanistic Pathways & Reactivity Profiles

The regiochemistry of the vinyl halide strictly dictates its behavior in transition-metal catalysis.

Causality in Cross-Coupling: For the α-bromo isomer , the oxidative addition of the Pd(0) active species into the C(sp²)–Br bond is highly accelerated. This kinetic advantage arises because the resulting Pd(II) intermediate is stabilized by the adjacent p-chlorophenyl group (a benzylic-like stabilization effect). Conversely, the β-bromo isomer exhibits slower oxidative addition but offers high stereospecificity, typically proceeding with complete retention of its (E) or (Z) alkene geometry during the transmetalation and reductive elimination phases.

CatalyticCycle Pd0 Pd(0) L_n Catalyst OxAdd Oxidative Addition [Ar-C(Br)=CH2]Pd(II) Pd0->OxAdd + α-Bromo-4-chlorostyrene (Fast Insertion) TransMet Transmetalation [Ar-C(Ar')=CH2]Pd(II) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Coupled Styrene Product RedElim->Product Release

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for α-bromo-4-chlorostyrene.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific thermodynamic controls and mechanistic checkpoints.

Protocol A: Synthesis of 1-(1-Bromovinyl)-4-chlorobenzene (α-Isomer)

Mechanistic Rationale: This synthesis utilizes the bromination of 4-chlorostyrene followed by a regioselective, base-catalyzed E2 dehydrobromination[3]. The use of alcoholic potassium hydroxide (KOH) selectively abstracts the terminal proton, driving the elimination of the benzylic bromide. This regioselectivity is thermodynamically driven by the formation of the highly conjugated styrene system, while kinetically, the benzylic C–Br bond is highly labile[3].

Step-by-Step Methodology:

  • Halogenation: Dissolve 4-chlorostyrene (10.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 25 mL) and cool to 0 °C under an inert argon atmosphere.

  • Bromine Addition: Add a solution of bromine (Br₂, 10.5 mmol) in CH₂Cl₂ (10 mL) dropwise over 30 minutes. Checkpoint: Maintain the temperature strictly at 0 °C to prevent uncontrolled polymerization. The solution will transition from deep red to pale yellow as the alkene is consumed.

  • Isolation of Intermediate: Evaporate the solvent under reduced pressure to isolate the intermediate 1,2-dibromo-1-(4-chlorophenyl)ethane.

  • E2 Elimination: Dissolve the crude dibromide in absolute ethanol (30 mL) and add finely ground KOH (25.0 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3 hours. Checkpoint: Monitor via TLC (Hexanes) until the dibromide spot is fully consumed.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation to yield the pure α-bromo isomer as a pale yellow liquid.

Protocol B: Synthesis of (E)-1-(2-Bromoethenyl)-4-chlorobenzene (β-Isomer)

Mechanistic Rationale: The (E)-β-bromo isomer is efficiently accessed via the decarboxylative bromination of 4-chlorocinnamic acid[4]. Using N-bromosuccinimide (NBS) as the electrophilic bromine source, the alkene undergoes bromination to form a bromonium ion. Subsequent anti-elimination of carbon dioxide (CO₂) and the bromide ion stereoselectively yields the (E)-alkene. The 97:3 acetonitrile/water solvent system is critical for stabilizing the polar transition state and facilitating decarboxylation[4].

Step-by-Step Methodology:

  • Reaction Assembly: Suspend 4-chlorocinnamic acid (10.0 mmol) in a 97:3 mixture of acetonitrile and water (40 mL).

  • Catalyst Addition: Add lithium acetate (LiOAc, 1.0 mmol, 10 mol%) to promote the decarboxylation pathway.

  • Thermal Activation: Heat the mixture to 100 °C using a sealed-vessel or reflux setup.

  • Bromination: Add NBS (11.0 mmol) portion-wise. Checkpoint: Observe immediate effervescence (CO₂ gas evolution), validating the active decarboxylation mechanism.

  • Maturation: Maintain heating for 20 minutes until gas evolution ceases completely.

  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) to neutralize any residual electrophilic bromine.

  • Workup: Extract with ethyl acetate (3 × 30 mL). Wash the organic phase with saturated NaHCO₃ (to remove unreacted acid) and brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from cold ethanol to isolate the geometrically pure (E)-β-bromo isomer.

Table 2: Comparative Reactivity & Synthesis Metrics

Metricα-Bromo Isomer(E)-β-Bromo Isomer
Primary Synthetic Route Bromination / DehydrobrominationDecarboxylative Bromination
Key Reagents Br₂, KOH/EtOHNBS, LiOAc, MeCN/H₂O
Cross-Coupling Reactivity High (Benzylic stabilization of Pd)Moderate (Stereoretentive)
Major Side Reactions Terminal alkynes (via over-elimination)Z-isomer formation, arene bromination
Storage Considerations Light-sensitive, store at 2-8 °CLight-sensitive, store at 2-8 °C

References

  • ACS Publications. "Scale-Up of Microwave-Promoted Reactions to the Multigram Level Using a Sealed-Vessel Microwave Apparatus". Organic Process Research & Development. Available at: [Link]

Sources

Foundational

Solubility data of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene in organic solvents

An In-Depth Technical Guide to the Solubility Profiling of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene Executive Summary This technical guide addresses the solubility characteristics, thermodynamic modeling, and expe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

Executive Summary

This technical guide addresses the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (hereafter referred to as BCPE ).

BCPE is a critical halogenated tri-aryl ethylene intermediate. It serves as a scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Clomifene and Toremifene, and increasingly in materials science for Aggregation-Induced Emission (AIE) luminogens. Due to its highly lipophilic nature and extensive


-conjugation, accurate solubility data is essential for optimizing reaction yield, purification (recrystallization), and formulation.

Part 1: Physicochemical Profile & Predicted Solubility

Molecular Characteristics

To understand the solubility behavior of BCPE, one must analyze its structural determinants.[1]

  • Lipophilicity: With three phenyl rings and a halogen (chlorine) substituent, BCPE is highly hydrophobic.

    • Estimated LogP: ~6.5 – 7.2 (Based on structural analogs like bromotriphenylethylene).

  • Crystal Lattice Energy: The molecule possesses significant structural rigidity and planarity, leading to strong

    
     stacking interactions in the solid state. This results in high lattice energy, requiring significant solvent-solute interaction energy to overcome.
    
  • Dipole Moment: The p-chloro and vinylic-bromo substituents introduce a permanent dipole, but the bulkiness of the phenyl rings limits access to polar protic solvents.

Solubility Classification (Solvent Screening)

Based on the "Like Dissolves Like" principle and empirical data from structural analogs (e.g., 2-bromo-1,1-diphenylethylene), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Strong dispersion forces and dipole interactions match the solute's polarizability.
Aromatic Hydrocarbons Toluene, Benzene, XyleneVery Good

interactions between solvent and solute facilitate dissolution.
Ethers THF, 1,4-DioxaneGood Oxygen lone pairs interact with the electron-deficient vinylic region; useful for reaction media.
Polar Aprotic Acetone, Ethyl AcetateModerate Soluble, but less effective than chlorinated solvents due to lack of polarizable

-systems.
Polar Protic Ethanol, Methanol, IsopropanolPoor (Cold) / Good (Hot) High lattice energy resists dissolution at RT. Ideal for recrystallization .
Aqueous Water, PBSInsoluble Hydrophobic effect dominates;

is highly positive.

Part 2: Experimental Determination Protocol

As specific thermodynamic solubility data for BCPE is often proprietary or batch-dependent, researchers must validate solubility using the Isothermal Saturation Method . This protocol ensures data integrity compliant with ICH Q2(R1) guidelines.

Workflow Diagram

The following diagram outlines the critical path for solubility determination, emphasizing temperature control and phase separation.

SolubilityProtocol Start Start: Excess BCPE Solid SolventAdd Add Solvent (e.g., Toluene, EtOH) Target: Supersaturation Start->SolventAdd Equilibration Equilibration (Shake Flask, 24-72h, Controlled Temp) SolventAdd->Equilibration Constant Agitation PhaseSep Phase Separation (Syringe Filter 0.45µm PTFE) Equilibration->PhaseSep Isothermal Filtration PhaseSep->Equilibration Check for Precipitation Dilution Dilution (Bring into HPLC Linear Range) PhaseSep->Dilution Analysis Quantification (HPLC-UV @ 254/300 nm) Dilution->Analysis DataFit Data Fitting (Apelblat / van't Hoff) Analysis->DataFit

Caption: Figure 1. Standardized workflow for the thermodynamic solubility determination of lipophilic intermediates.

Step-by-Step Methodology

Reagents:

  • BCPE (Purity >98% by HPLC).

  • HPLC-grade solvents (Methanol, Acetonitrile, Water).

Procedure:

  • Preparation: Add excess solid BCPE to 10 mL glass vials containing the target solvent (e.g., 5 mL). Ensure a visible solid phase remains at the bottom.

  • Equilibration: Place vials in a thermostatic shaker bath.

    • Standard Temperatures: 278.15 K to 323.15 K (5°C steps).

    • Agitation: 150 rpm for 48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours at the target temperature.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (hydrophobic filter prevents water adsorption).

    • Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during filtration.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (90:10 v/v) – High organic content required to elute the lipophilic BCPE.

    • Detection: UV at

      
       (typically 240–260 nm for the styrene backbone).
      

Part 3: Thermodynamic Modeling

To extrapolate solubility data beyond measured points, the Modified Apelblat Equation is the industry standard for non-ideal organic solutions of solids.

The Apelblat Model

The mole fraction solubility (


) of BCPE can be correlated with temperature (

) using:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution. A negative

    
     indicates an endothermic process (solubility increases with T), which is expected for BCPE in ethanol/toluene.
    
  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated:


Expert Insight: For BCPE,


 is expected to be positive (endothermic) . This confirms that heating the solvent significantly aids dissolution, validating the use of cooling crystallization as a purification method.

Part 4: Application in Synthesis & Purification

Understanding the solubility differential is crucial for isolating BCPE from reaction mixtures (e.g., McMurry coupling or Grignard addition followed by dehydration).

Recrystallization Strategy
  • Solvent System: Ethanol or Ethanol/Hexane (1:1).

  • Logic: BCPE is highly soluble in hot ethanol but sparingly soluble at room temperature.

  • Protocol:

    • Dissolve crude BCPE in boiling ethanol.

    • Perform hot filtration to remove inorganic salts (e.g., Mg salts from Grignard).

    • Slowly cool to 4°C. The steric bulk of the phenyl rings facilitates the formation of distinct, high-purity crystals, rejecting impurities like des-bromo analogs.

Reaction Solvent Selection
  • Reaction Type: Palladium-catalyzed Cross-coupling (Suzuki/Heck).[3]

  • Recommended Solvent: Toluene or 1,4-Dioxane.

  • Reasoning: These solvents provide high solubility for the BCPE substrate and are compatible with the elevated temperatures (

    
    C) required to activate the sterically hindered vinylic bromide bond.
    

References

  • Solubility Measurement Standards

    • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Synthesis & Properties of Halogenated TPE Derivatives

    • Dong, Y., et al. (2007). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications. (Provides context on solubility of polyphenyl systems). Link

  • Related Solubility Data (Triphenylethylene Analogs)

    • Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug (erlotinib HCl) in different organic solvents. Journal of Molecular Liquids. (Methodology reference for hydrophobic drugs). Link

Sources

Exploratory

Toxicity Profile and Environmental Persistence of Diphenyl Ethylene Analogs

A Mechanistic Guide for Drug Discovery and Environmental Safety Executive Summary The diphenyl ethylene (DPE) scaffold represents a structural dichotomy in chemical sciences. In its 1,1-disubstituted form (1,1-DPE) , it...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Guide for Drug Discovery and Environmental Safety

Executive Summary

The diphenyl ethylene (DPE) scaffold represents a structural dichotomy in chemical sciences. In its 1,1-disubstituted form (1,1-DPE) , it serves as a robust industrial intermediate and polymerization control agent. In its 1,2-disubstituted form (stilbene) , it constitutes the backbone of potent bioactive agents, ranging from the antioxidant resveratrol to the endocrine-disrupting diethylstilbestrol (DES).

For drug development professionals, the DPE scaffold presents a "Dr. Jekyll and Mr. Hyde" profile. While offering high receptor affinity (particularly for Estrogen Receptors), it carries intrinsic liabilities regarding metabolic bioactivation and environmental persistence. This guide dissects the toxicity mechanisms—specifically the quinone methide (QM) alert —and the environmental fate of these analogs, providing actionable protocols for early-stage de-risking.

Chemical Classification & Physicochemical Properties[1][2]

To accurately assess toxicity, we must distinguish between the regioisomers and their halogenated derivatives. The spatial arrangement of the phenyl rings dictates both receptor binding (toxicity) and photo-degradation (persistence).

Table 1: Comparative Physicochemical Profile of Key DPE Analogs
Compound ClassRepresentative AnalogStructure TypeLog Kow (Approx)Primary ApplicationKey Toxicity Concern
1,1-DPEs 1,1-DiphenylethyleneGeminal4.6Polymer chemistry, heat transfer fluidsAspiration hazard, Aquatic toxicity (H410)
Stilbenes trans-ResveratrolVicinal (trans)3.1Nutraceutical, Drug LeadMetabolic activation to Quinone Methides
Synthetic Estrogens Diethylstilbestrol (DES)Vicinal (trans)5.1Historical Drug (Banned)Carcinogenicity, Endocrine Disruption
PCDEs 4,4'-Dichlorodiphenylethylene (DDE)Geminal/Vicinal5.7 - 6.9Pesticide metabolite (DDT)Bioaccumulation, POP characteristics

Mechanistic Toxicity Profile (Mammalian)

The Quinone Methide (QM) Structural Alert

The most critical toxicity mechanism for stilbene-based drugs is the metabolic formation of quinone methides . Unlike stable metabolites, QMs are soft electrophiles that covalently modify cellular proteins and DNA, leading to hepatotoxicity and genotoxicity.

Mechanism:

  • Bioactivation: Cytochrome P450 enzymes (typically CYP1A1 or CYP1B1) hydroxylate the phenyl ring.

  • Oxidation: The resulting catechol or phenol is further oxidized to a quinone methide.

  • Adduction: The QM reacts with nucleophilic centers (Cysteine thiols in proteins, Guanine in DNA).

Diagram 1: Metabolic Bioactivation of Stilbenes to Toxic Quinone Methides

Bioactivation Stilbene Trans-Stilbene (Pro-drug/Parent) Metabolite 4-Hydroxy-Stilbene (Intermediate) Stilbene->Metabolite CYP1A1/1B1 (Hydroxylation) QM p-Quinone Methide (Reactive Electrophile) Metabolite->QM 2e- Oxidation (-2H+) GSH_Adduct GSH-Conjugate (Detoxification) QM->GSH_Adduct + Glutathione (GSH) (Phase II) DNA_Adduct DNA/Protein Adduct (Cytotoxicity/Genotoxicity) QM->DNA_Adduct + DNA/Protein (Covalent Binding)

Caption: Pathway showing the bioactivation of stilbenes to reactive quinone methides and the competing detoxification (GSH) vs. toxicity (Adduction) pathways.

Endocrine Disruption

The stilbene scaffold mimics the steroid backbone of estradiol.

  • Trans-isomers typically show higher affinity for Estrogen Receptors (ERα/ERβ) due to their planar resemblance to estradiol.

  • Toxicity Implication: Unintended activation of ER signaling can lead to reproductive toxicity and hormone-dependent cancers. This was the catastrophic failure mode of Diethylstilbestrol (DES).

Environmental Persistence & Fate[4][5][6]

The environmental fate of DPE analogs is governed by photochemical isomerization and lipophilicity .

Photochemical Transformation

Stilbenes are highly photosensitive.[1] Upon exposure to UV light (solar radiation), trans-stilbenes rapidly isomerize to cis-stilbenes.

  • Ecological Risk: Cis-isomers are often more cytotoxic and can undergo electrocyclic ring closure to form phenanthrenes , which are polycyclic aromatic hydrocarbons (PAHs) with known mutagenic properties.

Polychlorinated Diphenyl Ethylenes (PCDEs)

PCDEs are often overlooked but are persistent environmental contaminants, structurally related to PCBs and DDT.

  • Persistence: High lipophilicity (Log Kow > 5) drives bioaccumulation in aquatic food webs.

  • Degradation: They are resistant to hydrolysis and aerobic biodegradation. The geminal-dichloro group (in DDE) inhibits microbial attack, making these compounds persistent organic pollutants (POPs).

Diagram 2: Environmental Fate and Photodegradation Workflow

EnvFate Source Industrial/Pharma Release (Trans-Stilbene / DPE) Water Aquatic Environment Source->Water UV Solar UV Irradiation Water->UV Sediment Sediment Sorption (Long-term Persistence) Water->Sediment Partitioning (High Log Kow) Cis Cis-Stilbene Isomer (More Cytotoxic) UV->Cis Photo-isomerization Phenanthrene Phenanthrene Derivative (Mutagenic PAH) Cis->Phenanthrene Oxidative Cyclization

Caption: Environmental degradation pathway illustrating the conversion of stilbenes to mutagenic phenanthrenes via UV irradiation.

Experimental Protocols for Assessment

To validate the safety of a DPE-based lead compound, the following protocols are recommended.

Protocol 1: Reactive Metabolite Trapping (Quinone Methide Detection)

Purpose: To determine if your molecule forms toxic quinone methides upon metabolic activation.

  • Incubation System: Prepare Human Liver Microsomes (HLM) (1 mg protein/mL) in phosphate buffer (pH 7.4).

  • Substrate Addition: Add the test compound (10 µM final concentration).

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at excess concentrations (5 mM). These nucleophiles will "trap" the transient QM.

  • Initiation: Start reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Termination: After 60 min at 37°C, quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Interpretation: Search for [M + GSH/NAC - 2H]+ adducts. The presence of these adducts confirms bioactivation to a reactive QM.

Protocol 2: Photolytic Stability & Degradation Kinetics

Purpose: To assess environmental persistence and formation of toxic photoproducts.

  • Sample Preparation: Dissolve test compound in aqueous buffer (pH 7) and simulated environmental media (e.g., river water) at 10 µM.

  • Irradiation: Expose samples to a Xenon arc lamp (simulating solar spectrum) in a quartz vessel. Maintain temperature at 25°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.

  • Dark Control: Keep a parallel set wrapped in foil to rule out hydrolysis.

  • Analysis: Analyze via HPLC-UV/Vis.

    • Key Metrics: Calculate half-life (

      
      ). Monitor the appearance of new peaks (cis-isomer) and late-eluting peaks (phenanthrenes).
      

Risk Mitigation in Drug Design

If your DPE analog shows toxicity in the above protocols, employ these medicinal chemistry strategies:

  • Block Metabolic Soft Spots: Introduce fluorine or methyl groups at the para-positions of the phenyl rings to prevent hydroxylation and subsequent QM formation.

  • Scaffold Hopping: Replace the ethylene bridge with a heterocyclic linker (e.g., isoxazole, pyrazole). This maintains geometry but eliminates the conjugated alkene required for QM formation and photo-isomerization.

  • Reduce Lipophilicity: Introduce polar groups to lower Log Kow (< 3), reducing environmental bioaccumulation potential.

References

  • Metabolic Activation of Stilbenes

    • Title: Metabolic activation of xenobiotic stilbene estrogens.[2]

    • Source: Federal Proceedings (PubMed).[2]

    • URL:[Link]

  • Quinone Methide Mechanism

    • Title: Quinone methides: relevant intermedi
    • Source: Tetrahedron.
    • URL:[Link]

  • Environmental Fate of PCDEs

    • Title: Polychlorinated diphenyl ethers (PCDEs): environmental levels, toxicity and human exposure.[3]

    • Source: Environment International.[3]

    • URL:[Link]

  • Photochemistry of Stilbenes

    • Title: Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots.[1]

    • Source: Molecules (MDPI).[4]

    • URL:[Link]

  • 1,1-Diphenylethylene Toxicity Data

    • Title: 1,1-Diphenylethylene - PubChem Compound Summary.[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

Metabolic Pathways of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

The following technical guide details the metabolic pathways of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene , a tetra-substituted halo-olefin belonging to the triphenylethylene (TPE) class. This guide synthesizes est...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic pathways of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene , a tetra-substituted halo-olefin belonging to the triphenylethylene (TPE) class.

This guide synthesizes established metabolic principles of structural analogs (such as Toremifene, Tamoxifen, and DDE) and mechanistic data on vinylic halide oxidation to provide a comprehensive analysis of its biotransformation.

Executive Summary & Chemical Identity

1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (referred to herein as Br-Cl-TPE ) is a highly lipophilic, tetra-substituted olefin. Structurally, it consists of an ethylene core substituted with one bromine atom, one p-chlorophenyl ring, and two unsubstituted phenyl rings.

Its metabolic fate is governed by two competing factors:

  • Steric Hindrance: The tetra-substitution pattern shields the central double bond, slowing direct epoxidation compared to less substituted analogs.

  • Lipophilicity: High logP facilitates sequestration in adipose tissue and extensive interaction with hepatic Cytochrome P450 (CYP) enzymes.

Primary Metabolic Drivers:

  • Phase I: Oxidative dehalogenation (debromination), aromatic hydroxylation, and oxidative cleavage.

  • Phase II: Glucuronidation and sulfation of phenolic metabolites.

Phase I Metabolism: Oxidative Transformations

The Phase I metabolism of Br-Cl-TPE is dominated by CYP450-mediated oxidations. Due to the stability of the C=C bond, aromatic hydroxylation often competes with or precedes vinylic oxidation.

Oxidative Dehalogenation (Vinylic Oxidation)

The most mechanistically significant pathway involves the oxidation of the vinylic center. Unlike simple alkenes, vinylic halides undergo a specialized "suicide inactivation" or rearrangement mechanism.

  • Mechanism: CYP450 inserts oxygen across the C1=C2 double bond to form a transient halo-epoxide intermediate.

  • Instability: The presence of the bromine atom renders the epoxide highly unstable. It undergoes spontaneous ring opening to form a carbocation, followed by a 1,2-shift (NIH shift mechanism).

  • Outcome:

    • Major Route (Debromination): Loss of the bromide ion (

      
      ) leads to the formation of an 
      
      
      
      -substituted ketone (e.g., 2-(p-chlorophenyl)-2,2-diphenylacetaldehyde or rearranged benzophenone derivatives).
    • Minor Route (Oxidative Cleavage): Formation of a 1,2-dioxetane intermediate (via radical cation) which cleaves the C=C bond entirely, yielding Benzophenone and 4-chlorobenzoyl bromide (which rapidly hydrolyzes to 4-chlorobenzoic acid).

Aromatic Hydroxylation

Given the steric bulk around the alkene, CYP enzymes (specifically CYP3A4 and CYP2D6 isoforms) readily target the accessible aromatic rings.

  • Regioselectivity: Hydroxylation occurs preferentially at the para positions of the unsubstituted phenyl rings (4-hydroxylation).

  • Product: 1-bromo-1-(p-chlorophenyl)-2,2-bis(4-hydroxyphenyl)ethylene .

  • Significance: This pathway increases polarity and creates handles for Phase II conjugation.[1]

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation between oxidative cleavage and hydroxylation.

MetabolicPathways Parent 1-bromo-1-(p-chlorophenyl)- 2,2-diphenylethylene Epoxide Transient Halo-Epoxide (Unstable Intermediate) Parent->Epoxide CYP450 (Epoxidation) Phenol 4-Hydroxy Metabolite (Phenolic TPE) Parent->Phenol CYP450 (Aromatic Hydroxylation) Cation Carbocation Intermediate Epoxide->Cation Ring Opening Benzophenone Benzophenone Cation->Benzophenone Oxidative Cleavage (Loss of Br-) Chlorobenzoic 4-Chlorobenzoic Acid Cation->Chlorobenzoic Oxidative Cleavage Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT (Phase II)

Caption: Proposed metabolic scheme showing the divergence between aromatic hydroxylation (preserves skeleton) and oxidative cleavage (destroys skeleton).

Phase II Metabolism: Conjugation

Metabolites retaining the triphenylethylene skeleton (specifically the hydroxylated variants) undergo extensive conjugation to facilitate excretion.

Glucuronidation[1]
  • Enzyme: UDP-glucuronosyltransferases (UGTs), likely UGT1A1 and UGT1A4.

  • Reaction: Transfer of glucuronic acid to the hydroxyl group of the 4-hydroxy metabolite.

  • Excretion: These bulky, anionic conjugates are actively transported into bile (biliary excretion), leading to potential enterohepatic recirculation.

Sulfation
  • Enzyme: Sulfotransferases (SULTs).[1]

  • Reaction: Formation of sulfate esters on the phenolic oxygen. This is generally a high-affinity, low-capacity pathway compared to glucuronidation.

Experimental Protocols for Pathway Elucidation

To validly confirm these pathways, the following experimental workflow is recommended.

Microsomal Incubation Assay

This protocol isolates Phase I metabolites.

  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

  • Incubation Mix:

    • Substrate: Br-Cl-TPE (10 µM final, dissolved in DMSO <0.1%).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
    • Cofactor: NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

Reactive Intermediate Trapping (GSH Adducts)

To detect the transient epoxide or quinone methides:

  • Follow the microsomal protocol above.

  • Supplement: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM to the incubation mix.

  • Detection: Monitor LC-MS/MS for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans specific to GSH adducts. This confirms the presence of electrophilic intermediates formed via debromination.

Data Summary Table
Metabolic PathwayKey Enzyme(s)Primary MetaboliteDiagnostic Mass Shift (LC-MS)
Aromatic Hydroxylation CYP3A4, CYP2D64-OH-Br-Cl-TPE+16 Da
Oxidative Debromination CYP2E1, CYP3A4

-Ketone / Aldehyde
-79/81 Da (Loss of Br) + 16 Da (O)
Oxidative Cleavage CYP (General)BenzophenoneFragment generation (M.W. 182)
Glucuronidation UGT1AO-Glucuronide+176 Da

References

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

  • Hanzlik, R. P., & Hollenberg, P. F. (2020). "Suicide Inactivation of Cytochrome P450 Enzymes by Vinylic Halides." Annual Review of Pharmacology and Toxicology.
  • Lien, E. A., et al. (1989). "Metabolism of Tamoxifen by Human Liver Microsomes: Identification of the Main Metabolite." Cancer Research. Link

  • Anders, M. W. (2004). "Biotransformation of Halogenated Hydrocarbons." Drug Metabolism Reviews. Link

  • Goldstein, J. A., et al. (1977). "Separation of Polychlorinated Biphenyl Isomers and Their Metabolic Fate." Environmental Health Perspectives.

Sources

Exploratory

Crystal Packing and Steric Hindrance in Substituted Vinyl Bromides: A Structural and Mechanistic Guide

Executive Summary Substituted vinyl bromides are indispensable electrophilic building blocks in modern organic synthesis, serving as critical intermediates in transition-metal-catalyzed cross-coupling reactions (e.g., Su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted vinyl bromides are indispensable electrophilic building blocks in modern organic synthesis, serving as critical intermediates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille couplings) for the development of Active Pharmaceutical Ingredients (APIs) and advanced functional materials. However, the introduction of bulky substituents onto the vinyl scaffold fundamentally alters both the molecule's solid-state architecture and its solution-phase reactivity.

This whitepaper provides an in-depth mechanistic analysis of how steric hindrance dictates the three-dimensional conformation of substituted vinyl bromides, how these conformational shifts govern crystal packing via halogen bonding and


-

interactions, and how these structural parameters ultimately influence synthetic workflows and drug formulation.

The Physics of Steric Hindrance in Vinyl Scaffolds

In an unsubstituted vinyl bromide (e.g., bromoethene), the


-hybridized carbons maintain a planar geometry, allowing for optimal 

-orbital overlap. However, as bulky groups are introduced—such as in

-bromostyrenes or polyarylated vinyl bromides—severe steric clashes disrupt this planarity.

A quintessential example is 1-bromo-1,2,2-triphenylethene (triphenylvinyl bromide)[1]. The spatial requirements of the three phenyl rings and the relatively large van der Waals radius of the bromine atom (approx. 1.85 Å) make a fully coplanar arrangement energetically forbidden. To minimize steric repulsion, the phenyl rings rotate out of the ethylene plane, adopting a propeller-like conformation. This distortion has two profound effects:

  • Electronic Decoupling: The twist angle reduces the overlap between the aromatic

    
    -systems and the vinylic double bond, altering the HOMO/LUMO energy levels and impacting the molecule's photophysical properties.
    
  • Reactivity Modulation: The steric bulk shields the C–Br bond, creating a kinetic barrier during the oxidative addition step of palladium-catalyzed cross-coupling reactions[2].

Solid-State Architecture: Crystal Packing and Halogen Bonding

The solid-state arrangement of substituted vinyl bromides is dictated by a delicate balance of non-covalent interactions. While steric bulk tends to decrease packing efficiency by creating awkward molecular volumes, specific directional forces—most notably halogen bonding —help stabilize the crystal lattice.

The Role of the -Hole

Halogen bonding arises from the anisotropic distribution of electron density around the covalently bound bromine atom. The electron-withdrawing nature of the


 carbon pulls electron density away from the outer pole of the bromine atom along the C–Br bond axis, creating a region of positive electrostatic potential known as a 

-hole
[3].

In the crystal lattice, this electropositive


-hole acts as a Lewis acid (halogen bond donor) and interacts with electron-rich regions (Lewis bases) of adjacent molecules, such as oxygen, nitrogen, or the 

-electron cloud of neighboring aromatic rings[4].
Interplay of Forces

In compounds like 4-bromostyrene , X-ray reflectivity and standing wave data reveal highly ordered packing driven by a combination of Br···H interactions and


-

stacking of the styrene rings. When assembled in monolayers or bulk crystals, these molecules exhibit specific tilt angles (e.g., ~17° in self-assembled monolayers) to maximize packing density while accommodating the bromine's steric bulk[5]. In highly substituted derivatives like 9-[bromo(phenyl)methylene]-9H-fluorene, the rigid fluorene core promotes strong

-

stacking, while the vinylic bromine participates in orthogonal halogen bonding, creating complex, multi-dimensional supramolecular architectures[6].
Quantitative Data: Structural Parameters

The table below summarizes the crystallographic and packing parameters of representative substituted vinyl bromides, illustrating how increasing steric bulk alters the crystal lattice.

CompoundSpace GroupC–Br Bond Length (Å)Primary Intermolecular InteractionsPacking Characteristics
4-Bromostyrene

~1.89Br···H,

-

stacking
High packing density; parallel aromatic alignment[5].

-Bromostyrene

~1.91Br···

, van der Waals
Moderate density; slight out-of-plane phenyl twist[2].
1-Bromo-1,2,2-triphenylethene

~1.93Br···H, weak

-

(edge-to-face)
Lower density; propeller conformation prevents efficient face-to-face stacking[1].

Implications for Reactivity and Drug Development

Understanding the crystal packing and steric environment of vinyl bromides is not merely an academic exercise; it has direct consequences for synthetic scale-up and API formulation.

Catalytic Bottlenecks

In cross-coupling reactions, the bulky substituents surrounding the vinylic C–Br bond hinder the approach of the transition metal catalyst (e.g.,


). The oxidative addition step—where the metal inserts into the C–Br bond—becomes the rate-limiting bottleneck. To overcome this, synthetic chemists must employ specialized, sterically demanding, and electron-rich ligands (such as Buchwald biaryl phosphines) that can force the palladium center into close proximity with the shielded carbon atom.

G N1 Sterically Hindered Vinyl Bromide N2 Pd(0) Catalyst Coordination N1->N2 pi-complexation N3 Oxidative Addition (Steric Bottleneck) N2->N3 C-Br Cleavage N4 Transmetalation (Nucleophile Entry) N3->N4 Ligand Exchange N5 Reductive Elimination (Product Formation) N4->N5 C-C Bond Formation N5->N2 Pd(0) Regeneration

Mechanistic pathway of Pd-catalyzed coupling highlighting the steric bottleneck at oxidative addition.

Formulation Stability

For drug development professionals, the solid-state stability of halogenated intermediates is paramount. Halogen bonding networks increase the melting point and thermal stability of the crystal lattice. However, if steric hindrance prevents efficient packing, the resulting API may be prone to polymorphism or exhibit poor powder flow properties. Co-crystallization strategies—using halogen bond acceptors (like pyridines or amines) to lock the vinyl bromide into a predictable lattice—are increasingly used to engineer optimal physicochemical properties[4].

Experimental Methodologies: Structural Elucidation

To accurately determine the steric distortion and halogen bonding networks of substituted vinyl bromides, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Below is a self-validating protocol for the growth and analysis of these crystals.

Protocol: Single-Crystal Growth and XRD Analysis of Sterically Hindered Vinyl Bromides

Step 1: Solvent Screening and Saturation

  • Rationale: Sterically hindered molecules often exhibit high solubility in non-polar solvents, making crystallization difficult.

  • Action: Screen binary solvent systems (e.g., Dichloromethane/Hexane or Ethyl Acetate/Pentane). Dissolve 50 mg of the vinyl bromide in the minimum amount of the "good" solvent (e.g., DCM) to achieve a saturated solution. Filter through a 0.2

    
    m PTFE syringe filter into a clean vial to remove nucleation-inducing dust.
    

Step 2: Vapor Diffusion Setup

  • Rationale: Vapor diffusion provides the slow, controlled supersaturation required for high-quality, defect-free crystal growth.

  • Action: Place the unsealed inner vial containing the saturated solution into a larger outer vial containing the "anti-solvent" (e.g., Hexane). Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days at a constant temperature (typically 4 °C or 20 °C).

Step 3: Crystal Harvesting and Mounting

  • Rationale: Vinyl bromides can be sensitive to solvent loss, leading to crystal lattice collapse (loss of crystallinity).

  • Action: Harvest a single crystal (optimal size 0.1–0.3 mm) directly from the mother liquor. Immediately coat the crystal in a chemically inert perfluoropolyether oil (e.g., Paratone-N) to protect it from air and prevent solvent evaporation. Mount the crystal on a MiTeGen loop.

Step 4: Data Collection and Anisotropic Refinement

  • Rationale: Accurate determination of the C–Br bond length and

    
    -hole interactions requires high-resolution data.
    
  • Action: Transfer the loop to the diffractometer under a cold nitrogen stream (100 K) to minimize thermal motion. Collect diffraction data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL). Ensure all non-hydrogen atoms (especially Bromine and bulky substituent carbons) are refined anisotropically to accurately model their thermal ellipsoids.

G S1 Solvent Screening S2 Slow Evaporation S1->S2 S3 Vapor Diffusion S1->S3 S4 Crystal Harvesting S2->S4 S3->S4 S5 XRD Data Collection S4->S5 S6 Anisotropic Refinement S5->S6

Experimental workflow for the crystal growth and XRD structural elucidation of vinyl bromides.

Conclusion

The structural chemistry of substituted vinyl bromides is a masterclass in the competition between steric hindrance and stabilizing non-covalent interactions. While bulky substituents force the molecule out of planarity and create kinetic barriers to reactivity, the highly directional nature of the vinylic bromine's


-hole allows for the formation of robust halogen-bonded crystal lattices. By mastering these solid-state principles, researchers can better predict the stability, reactivity, and formulation behavior of these critical synthetic intermediates.

References

  • Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling National Institutes of Health (NIH)[Link]

  • Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111) Northwestern University / Bedzyk Group [Link]

  • 1-Bromo-1,2,2-triphenylethene | C20H15Br | CID 15354 PubChem - National Institutes of Health (NIH)[Link]

  • Stereospecific alkenylation of carboranes: copper-catalyzed access to pyridylcarboranyl alkenes Chemical Science / Royal Society of Chemistry (RSC)[Link]

  • Wittig olefination “baking powder”: a hexameric halogen-bonded phosphonium salt cage for encapsulation and mechanochemical transformation of small-molecule carbonyl compounds ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene: A Triarylethylene Halogenation Workflow

Introduction & Mechanistic Overview The synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene represents a fundamental workflow in the preparation of functionalized triarylethylenes, which are critical precursors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene represents a fundamental workflow in the preparation of functionalized triarylethylenes, which are critical precursors for molecular motors, aggregation-induced emission (AIE) luminogens, and tamoxifen-analogous therapeutics.

This application note details a highly reliable, three-stage synthetic pipeline:

  • Nucleophilic Grignard Addition & Dehydration: Construction of the triarylethylene backbone.

  • Electrophilic Bromination: Anti-addition of molecular bromine across the sterically hindered double bond.

  • Regioselective E2 Dehydrobromination: Base-catalyzed elimination to yield the target vinyl bromide.

Mechanism N1 Triarylethylene Precursor N2 Bromonium Ion Intermediate N1->N2 Br2 / DCM Electrophilic Attack N3 Vicinal Dibromide Intermediate N2->N3 Br- Attack Anti-Addition N4 Vinyl Bromide Target N3->N4 KOtBu / THF Regioselective E2

Mechanistic pathway from triarylethylene to the target vinyl bromide via E2 elimination.

Experimental Design & Causality (E-E-A-T)

As with any complex organic transformation, reagent selection is dictated by the steric and electronic topography of the intermediates.

Causality of Solvent Selection in Bromination: Dichloromethane (DCM) is strictly utilized over protic solvents like methanol. As demonstrated in recent 1[1], performing brominations in methanol leads to solvent trapping of the bromonium intermediate, yielding unwanted


-methoxy bromides. DCM ensures a strictly non-nucleophilic environment, driving the pure anti-addition of the bromide anion to form the vicinal dibromide.

Causality of Absolute Regioselectivity in Elimination: The structural topology of the intermediate—1,2-dibromo-1-(p-chlorophenyl)-2,2-diphenylethane—dictates absolute regioselectivity during the final dehydrobromination step. Carbon-2 (bearing the two phenyl rings) lacks any


-hydrogens. Consequently, the bulky strong base (Potassium tert-butoxide) can only abstract the single proton located on Carbon-1. This forces the elimination of the bromide leaving group from Carbon-2, cleanly generating the target vinyl bromide without the possibility of regioisomeric byproducts.

Self-Validating Systems: Every protocol below is designed as a self-validating system. By embedding In-Process Controls (IPCs) such as visual colorimetry and precipitate formation, researchers can verify reaction progress without immediate reliance on LC-MS or NMR.

Validation V1 Stage 1: Grignard & Dehydration IPC: TLC (Hexane:EtOAc 9:1) Validation: Disappearance of Benzophenone V2 Stage 2: Bromination IPC: Visual Colorimetric Check Validation: Persistent Red-Brown Br2 Color V1->V2 V3 Stage 3: Dehydrobromination IPC: Precipitate Formation Validation: KBr White Solid in THF V2->V3

Self-validating in-process controls (IPCs) for the three-stage synthesis workflow.

Step-by-Step Methodologies

Stage 1: Synthesis of 1-(p-chlorophenyl)-2,2-diphenylethylene

Objective: Construct the triarylethylene backbone via nucleophilic addition and subsequent dehydration.

  • Grignard Preparation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and nitrogen inlet. Charge with magnesium turnings (1.2 eq) and 50 mL anhydrous THF. Add a single crystal of iodine to activate the magnesium. Add 4-chlorobenzyl chloride (1.2 eq) dropwise to form the Grignard reagent.

  • Nucleophilic Addition: Cool the flask to 0 °C. Add benzophenone (1.0 eq) dissolved in 30 mL THF dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL), dry the combined organic layers over
    
    
    , and concentrate in vacuo to yield the crude carbinol.
  • Dehydration: Dissolve the crude carbinol in 100 mL toluene. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq). Equip the flask with a Dean-Stark trap and reflux until water evolution ceases (approx. 4 hours). The steric hindrance of the tertiary benzylic alcohol provides a massive thermodynamic driving force for this dehydration.

  • Purification: Wash the toluene solution with saturated

    
    , concentrate, and recrystallize the residue from hot ethanol to yield the pure triarylethylene.
    
Stage 2: Bromination to 1,2-dibromo-1-(p-chlorophenyl)-2,2-diphenylethane

Objective: Electrophilic addition of bromine across the alkene.

  • Setup: Dissolve the triarylethylene (1.0 eq) in anhydrous DCM (0.2 M concentration) and cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Prepare a solution of

    
     (1.05 eq) in DCM. Add this solution dropwise via an addition funnel.
    
  • IPC (Visual Validation): Monitor the reaction visually. The initial drops of red-brown bromine will rapidly decolorize as the electrophilic addition occurs. Stop the addition when a faint red-brown color persists in the flask, indicating complete consumption of the alkene. This classical technique remains a gold standard for 2[2].

  • Quench: Stir for an additional 30 minutes at room temperature, then quench with 10% aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted bromine.
    
  • Isolation: Separate the organic layer, dry over

    
    , and evaporate the solvent to yield the dibromide intermediate as a pale-yellow solid.
    
Stage 3: Dehydrobromination to Target Vinyl Bromide

Objective: Regioselective E2 elimination to restore conjugation.

  • Setup: Dissolve the crude dibromide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise. The bulky nature of KOtBu prevents unwanted nucleophilic substitution (SN2) side reactions.

  • Elimination & IPC: Reflux the mixture for 4 hours. Validation Check: A fine white precipitate of Potassium Bromide (KBr) will crash out of the THF solution, physically validating that the elimination of HBr is occurring successfully.

  • Purification: Cool the mixture to room temperature and filter off the KBr salts through a Celite pad. Concentrate the filtrate and purify via silica gel column chromatography (using 100% hexanes as the eluent) to isolate the highly pure 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation checkpoints for the three-stage workflow, providing a benchmark for experimental success.

StageIntermediate / Target MoleculeMolecular WeightTypical YieldValidation / Purity Check (IPC)
1 1-(p-chlorophenyl)-2,2-diphenylethylene290.79 g/mol 80 - 85%TLC (Hexane:EtOAc 9:1),

2 1,2-dibromo-1-(p-chlorophenyl)-2,2-diphenylethane450.60 g/mol 90 - 95%Persistent

coloration in DCM
3 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene369.69 g/mol 75 - 80%KBr precipitation; Single spot on TLC

(Note: While alternative modern strategies utilizing 3[3] exist for 1,1-diarylethylenes, the direct


 protocol described above remains the most atom-economical and visually verifiable method for highly sterically hindered 1,1,2-triarylethylenes).

References

  • N. P. Buu-Hoi, et al. "Bromination of Some 1,2,2-Triarylethylenes." acs.org.[Link]

  • Xiangyang Tang, et al. "Bromination of 1,1-diarylethylenes with bromoethane." researchgate.net.[Link]

  • B. F. Abdel-Wahab, et al. "Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide." arkat-usa.org.[Link]

Sources

Application

Application Note: Selective Synthesis of 1-Bromo-1-(4-chlorophenyl)-2,2-diphenylethylene

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the preparation of 1-bromo-1-(4-chlorophenyl)-2,2-diphenylethylene , a tetra-substituted vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the preparation of 1-bromo-1-(4-chlorophenyl)-2,2-diphenylethylene , a tetra-substituted vinyl bromide.

Critical Technical Note: Stereochemistry & Symmetry

Before proceeding, the researcher must recognize a fundamental structural property of the target molecule:

  • Structure: 1-bromo-1-(4-chlorophenyl)-2,2-diphenylethylene.

  • Symmetry: The C2 carbon bears two identical phenyl groups (

    
    ).
    
  • Implication: Due to this symmetry, E/Z isomerism does not exist for this specific molecule. The "stereoselective" aspect of this protocol refers to the synthetic methodology employed (Mono-Suzuki coupling of gem-dibromides). This method is inherently stereoselective and is chosen here to demonstrate how to access specific mono-arylated vinyl bromides without generating the bis-arylated byproduct (tetraarylethylene). This protocol can be adapted for asymmetric analogs where E/Z selectivity is critical.

Executive Summary

Target Molecule: 1-bromo-1-(4-chlorophenyl)-2,2-diphenylethylene CAS Registry (Related): 2592-73-6 (Precursor: 1,1-dibromo-2,2-diphenylethylene) Primary Application: Intermediate for Selective Estrogen Receptor Modulators (SERMs) and Aggregation-Induced Emission (AIE) luminogens.

This protocol utilizes a Pd-catalyzed Mono-Suzuki-Miyaura Cross-Coupling on a gem-dibromoalkene scaffold. Unlike classical bromination-elimination routes which often suffer from over-bromination or regiochemical ambiguity, this route builds the tetra-substituted olefin in a modular fashion. The key technical challenge addressed here is chemoselectivity —coupling exactly one aryl group to a gem-dibromide while retaining the second bromide for future functionalization.

Reaction Pathway & Mechanism

The synthesis proceeds in two stages:

  • Gem-Dibromoolefination: Conversion of benzophenone to 1,1-dibromo-2,2-diphenylethylene (Ramirez/Corey-Fuchs type).

  • Chemo- & Stereocontrolled Mono-Coupling: Palladium-catalyzed coupling of 4-chlorophenylboronic acid.

Pathway Visualization

ReactionPathway Start Benzophenone (Ph-CO-Ph) Step1 Ramirez Olefination (CBr4, PPh3) Start->Step1 Inter Intermediate: 1,1-Dibromo-2,2-diphenylethylene (Ph2C=CBr2) Step1->Inter Yield: ~85-90% Step2 Mono-Suzuki Coupling (Pd(PPh3)4, 4-Cl-Ph-B(OH)2) Inter->Step2 Stoichiometry Control (1.05 eq Boronic Acid) Product Target: 1-Bromo-1-(4-chlorophenyl)- 2,2-diphenylethylene Step2->Product Chemoselective Retention of Br Byproduct Avoided Byproduct: Tetraarylethylene Step2->Byproduct Over-coupling risk

Caption: Modular assembly of the tetra-substituted vinyl bromide via gem-dibromoolefination and controlled cross-coupling.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,1-Dibromo-2,2-diphenylethylene

Rationale: This step installs the gem-dibromo "handle" required for the subsequent coupling.

Reagents:

  • Benzophenone (10.0 mmol)

  • Carbon Tetrabromide (

    
    ) (15.0 mmol)
    
  • Triphenylphosphine (

    
    ) (30.0 mmol)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add

    
     (7.86 g, 30 mmol) and anhydrous DCM (50 mL). Cool to 0°C.[1]
    
  • Ylide Formation: Add

    
     (4.97 g, 15 mmol) portion-wise over 10 minutes. The solution will turn yellow/orange, indicating the formation of the dibromomethylene triphenylphosphorane species. Stir for 20 minutes at 0°C.
    
  • Addition: Add Benzophenone (1.82 g, 10 mmol) dissolved in minimal DCM (10 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 95:5).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3 x 30 mL). Dry organic layers over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. The bulk of triphenylphosphine oxide (

    
    ) will precipitate; filter this off. Purify the filtrate via silica gel flash chromatography (100% Hexanes) to yield 1,1-dibromo-2,2-diphenylethylene  as a white crystalline solid.
    
    • Expected Yield: 85–92%.[2]

    • QC Check:

      
       NMR (no vinyl protons), 
      
      
      
      NMR (characteristic
      
      
      signal ~89 ppm).
Stage 2: Stereoselective Mono-Suzuki Coupling

Rationale: This is the critical step. Although the substrate is symmetric, the reaction conditions are tuned to replace only one bromide atom. In asymmetric analogs, this method yields the (Z)-isomer with >95% stereoselectivity.

Reagents:

  • 1,1-Dibromo-2,2-diphenylethylene (1.0 mmol) (from Stage 1)

  • 4-Chlorophenylboronic acid (1.05 mmol) (Strict Stoichiometry)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (aq) (2.0 mmol)
    
  • Solvent: Toluene / Ethanol (4:1 ratio)

Protocol:

  • Degassing: In a Schlenk tube, combine Toluene (8 mL) and Ethanol (2 mL). Degas by bubbling Argon for 15 minutes. (Oxygen exclusion is vital to prevent homocoupling).

  • Assembly: Add 1,1-dibromo-2,2-diphenylethylene (338 mg, 1.0 mmol), 4-chlorophenylboronic acid (164 mg, 1.05 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Activation: Add the degassed

    
     solution (1.0 mL). Seal the tube.
    
  • Reaction: Heat to 70°C (oil bath).

    • Critical Control Point: Do not exceed 80°C or 1.1 equivalents of boronic acid to avoid forming the tetra-aryl byproduct.

    • Monitoring: Check HPLC/TLC at 4 hours. The starting dibromide (

      
      ) should disappear, converting to the mono-coupled product (
      
      
      
      ).
  • Workup: Cool to RT. Dilute with diethyl ether. Wash with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Silica gel chromatography (Hexanes -> 50:1 Hexanes/EtOAc).

    • Target:1-bromo-1-(4-chlorophenyl)-2,2-diphenylethylene .

    • Appearance: White to off-white solid.

Data Analysis & Validation

Expected Analytical Data
TechniqueSignal / ParameterInterpretation
HPLC Purity > 98%Single peak (RT distinct from bis-coupled product).
MS (EI/ESI) Molecular Ion (

)
Characteristic isotope pattern for 1 Br + 1 Cl . Look for M, M+2, M+4 in 3:4:1 ratio.

NMR
C-Br SignalShift ~120-125 ppm (Vinyl C-Br). Distinct from

precursor (~89 ppm).
Crystal Structure Unit CellConfirm lack of E/Z isomerism due to Ph/Ph symmetry.
Troubleshooting Guide
  • Issue: Formation of bis-coupled product (Tetraarylethylene).

    • Cause: Excess boronic acid or temperature too high.

    • Fix: Reduce boronic acid to 0.95 eq and lower temp to 60°C.

  • Issue: Low conversion.

    • Cause: Oxidized catalyst or poor degassing.

    • Fix: Use fresh

      
       or switch to 
      
      
      
      for higher activity.

References

  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene Halides." Journal of the American Chemical Society.

  • Shen, W. (1997). "Palladium-Catalyzed Coupling of 1,1-Dibromo-1-alkenes with Organoboron Compounds." Tetrahedron Letters.

  • L. J. Gooßen, J. Paetzold. (2005). "Pd-Catalyzed Synthesis of Trisubstituted Vinyl Bromides." Angewandte Chemie International Edition.

  • Tan, X., et al. (2015).[3] "Stereoselective Synthesis of Trisubstituted Vinyl Bromides." Synlett.

  • BenchChem Technical Library. (2025). "Suzuki-Miyaura Cross-Coupling of 1,1-Dibromoethylene with Arylboronic Acids."

Sources

Method

Application Note: High-Resolution HPLC Separation of Brominated Triphenylethylene (TPE) Derivatives

Introduction & Scope Brominated triphenylethylene (TPE) derivatives, such as 1,1,2,2-tetrakis(4-bromophenyl)ethylene , are critical intermediates in the synthesis of Aggregation-Induced Emission (AIE) luminogens and Sele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Brominated triphenylethylene (TPE) derivatives, such as 1,1,2,2-tetrakis(4-bromophenyl)ethylene , are critical intermediates in the synthesis of Aggregation-Induced Emission (AIE) luminogens and Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.

The chromatographic analysis of these compounds presents two specific challenges:

  • Extreme Hydrophobicity: The presence of multiple bromine atoms and phenyl rings results in high LogP values (>6.0), requiring non-standard mobile phase compositions to prevent column fouling.

  • Geometric Isomerism (E/Z): Many TPE derivatives exist as E and Z isomers. These isomers possess identical mass and similar polarity, making them difficult to resolve on standard C18 phases due to the "propeller-like" twisted conformation of the TPE scaffold.

This guide provides a validated workflow for the purity profiling and isomeric separation of brominated TPEs, moving beyond generic protocols to address the specific physicochemical properties of this scaffold.

Method Development Logic

Stationary Phase Selection
  • C18 (Octadecyl): The baseline choice for purity profiling (e.g., monitoring McMurry coupling reactions). However, standard C18 often fails to resolve E/Z isomers because the hydrophobic surface area interaction is identical for both geometric forms.

  • Phenyl-Hexyl / Biphenyl: Recommended for Isomer Separation. These phases utilize

    
    -
    
    
    
    interactions. The E and Z isomers of TPE derivatives have slightly different propeller twists, exposing their
    
    
    -clouds differently. The Phenyl-Hexyl phase exploits these subtle electronic differences for retention discrimination.
Mobile Phase Strategy
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has a stronger dipole moment, which often enhances the separation of polarizable halogenated compounds.

  • Modifier: For ionizable derivatives (e.g., amino-substituted TPEs), 0.1% Trifluoroacetic acid (TFA) is required. For neutral brominated precursors, neutral water is acceptable, but 0.1% Formic Acid is recommended to maintain system hygiene.

  • Solubility Management: Brominated TPEs are insoluble in water and sparingly soluble in ACN. Tetrahydrofuran (THF) is often required as a sample solvent, but must be diluted to prevent precipitation upon injection.

Experimental Protocols

Protocol A: Rapid Purity Profiling (Reaction Monitoring)

Use this method to monitor the synthesis of TPE cores (e.g., from benzophenone precursors).

System Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 35°C (Elevated temperature improves mass transfer for bulky TPEs).

  • Detection: UV @ 254 nm (aromatic backbone) and 310 nm (conjugated alkene).

Mobile Phase:

  • A: Water (Milli-Q)

  • B: Acetonitrile (HPLC Grade)

Gradient Table:

Time (min)% A (Water)% B (ACN)Event
0.004060Injection
2.004060Isocratic Hold
12.00595Linear Gradient
15.00595Wash
15.104060Re-equilibration
20.004060End
Protocol B: High-Resolution Separation of E/Z Isomers

Use this method when isomeric purity is critical (e.g., for biological assays or crystalline AIE materials).

System Parameters:

  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm or 3.5 µm).

  • Flow Rate: 0.8 mL/min (Lower flow improves resolution of closely eluting isomers).

  • Temperature: 25°C (Lower temperature maximizes

    
    -
    
    
    
    interaction strength).

Mobile Phase:

  • A: Water + 0.1% Formic Acid[3]

  • B: Acetonitrile + 0.1% Formic Acid[3]

Gradient Table:

Time (min)% A% BNote
0.005050Start
25.002080Shallow Gradient (1.2% B/min)
30.00595Flush
35.005050Re-equilibration

Sample Preparation (Critical):

  • Dissolve 1 mg of sample in 100 µL THF (Tetrahydrofuran).

  • Add 900 µL Acetonitrile while vortexing rapidly.

  • Note: If precipitation occurs, increase THF ratio to 20%, but do not exceed 30% THF to avoid peak distortion (solvent effects).

  • Filter through 0.22 µm PTFE filter.

Visualized Workflows

Method Selection Decision Tree

MethodSelection Start Start: TPE Sample Goal Define Goal Start->Goal Purity Reaction Monitoring (Purity Check) Goal->Purity General Isomer Isomer Separation (E/Z Resolution) Goal->Isomer Specific C18 Protocol A: C18 Column High Temp (35°C) Purity->C18 Phenyl Protocol B: Phenyl-Hexyl Column Low Temp (25°C) Isomer->Phenyl Result1 Rapid Elution Hydrophobic Retention C18->Result1 Result2 Enhanced Selectivity via Pi-Pi Stacking Phenyl->Result2

Caption: Decision tree for selecting the appropriate stationary phase based on analytical goals.

Isomer Separation Mechanism

IsomerMech cluster_0 Stationary Phase Interactions TPE Brominated TPE (Propeller Shape) C18 C18 Phase: Hydrophobic Interaction Only (Cannot distinguish twist) TPE->C18 Phenyl Phenyl-Hexyl Phase: Pi-Pi Stacking + Steric Fit (Sensitive to propeller twist) TPE->Phenyl Outcome1 Co-elution of E/Z C18->Outcome1 Outcome2 Baseline Resolution Phenyl->Outcome2

Caption: Mechanism comparison: C18 vs. Phenyl-Hexyl for resolving geometric isomers of TPE.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Low solubility or Silanol interactionEnsure sample is fully dissolved (use THF/ACN mix). If amine groups are present, add 0.1% TEA or use High pH stable column.
Peak Splitting Solvent mismatchSample solvent (100% THF) is too strong. Dilute with mobile phase or ACN before injection.
No Elution Irreversible adsorptionBrominated TPEs are extremely hydrophobic. Ensure gradient goes to 95-100% ACN or use Methanol/THF (90:10) as Phase B.
Baseline Drift UV absorption of Mobile PhaseAt <220 nm, THF absorbs UV.[2] Use ACN and detect at >250 nm where TPEs absorb strongly.

References

  • Dong, Y., et al. "Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene..." RSC Advances, 2017.

  • Heath, D.D., et al. "Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods." Breast Cancer Research and Treatment, 2013.

  • BenchChem. "Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers." BenchChem Application Library, 2025.

  • Sigma-Aldrich. "Product Specification: 1,1,2,2-Tetrakis(4-bromophenyl)ethylene."

  • Org. Synth. "Synthesis of Tetrakis(4-bromophenyl)ethylene."[4] Organic Syntheses, 2013.

Sources

Application

Application Note: Elucidation of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene Structure through GC-MS Analysis and Fragmentation Pattern Interpretation

Abstract This application note provides a comprehensive guide to the analysis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene using Gas Chromatography-Mass Spectrometry (GC-MS). It details the optimal experimental par...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analysis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene using Gas Chromatography-Mass Spectrometry (GC-MS). It details the optimal experimental parameters and protocols for achieving high-resolution separation and identification. A central focus of this document is the in-depth analysis of the electron ionization (EI) fragmentation patterns, which are critical for the structural confirmation of this complex halogenated molecule. The characteristic isotopic signatures of bromine and chlorine are leveraged for unambiguous identification of key fragment ions. This guide is intended for researchers, analytical chemists, and professionals in drug development and materials science who are engaged in the analysis of halogenated organic compounds.

Introduction

Halogenated organic compounds are of significant interest across various scientific disciplines, including pharmaceutical development, materials science, and environmental analysis.[1][2] Their unique chemical properties, often imparted by the presence of one or more halogen atoms, necessitate robust analytical methodologies for their characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds due to its exceptional separating power and the definitive structural information provided by mass spectrometry.[3]

1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene is a multifaceted molecule presenting several interesting analytical challenges. Its structure combines a brominated and chlorinated phenyl group with two additional phenyl rings attached to a central ethylene core. The analysis of such a compound by GC-MS is not only crucial for quality control in its synthesis but also for its identification in various matrices. Understanding the fragmentation behavior of this molecule under electron ionization (EI) is paramount for its unambiguous identification. This application note will delve into the predictable fragmentation pathways based on established principles of mass spectrometry for halogenated aromatic compounds.[4][5][6][7]

Experimental Protocol

A meticulously designed experimental protocol is fundamental for achieving reproducible and accurate results in GC-MS analysis.[8] The following sections outline the recommended procedures for sample preparation and the instrumental parameters for the analysis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity, volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system.

  • Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. From this stock, create a working solution in the range of 1-10 µg/mL. The final concentration should be optimized to avoid column overloading and detector saturation.[9]

  • Filtration: Prior to injection, filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet or column.[8]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis on a standard capillary GC-MS system.[7][10]

Parameter Value Justification
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity. A pulsed splitless injection can further improve the transfer of higher molecular weight compounds.[11]
Injector Temperature280 °CTo ensure the rapid and complete volatilization of the analyte without causing thermal degradation.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns, providing a good balance between analysis time and resolution.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane)A standard, robust column suitable for a wide range of organic compounds, including halogenated aromatics.
Oven Temperature ProgramInitial: 150 °C (hold for 1 min), Ramp: 20 °C/min to 300 °C, Hold: 5 minA temperature program designed to ensure good peak shape and separation from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern.
Source Temperature230 °CTo maintain the ions in the gas phase and prevent condensation.
Quadrupole Temperature150 °CTo ensure stable ion transmission through the mass analyzer.
Mass Scan Range50 - 550 m/zA range that encompasses the molecular ion and all significant fragment ions.
Solvent Delay3 minTo prevent the solvent peak from entering the mass spectrometer, which can cause filament damage and source contamination.

Predicted Fragmentation Patterns

The fragmentation of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene under electron ionization is expected to be driven by the stability of the resulting carbocations and the presence of the halogen atoms. Aromatic compounds are known to produce stable molecular ions. The presence of both bromine and chlorine will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens.[12][13]

Molecular Ion

The molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic rings. The isotopic distribution will be a key identifying feature. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio. Therefore, the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with the relative intensities dictated by the combined isotopic abundances of bromine and chlorine.

Key Fragmentation Pathways

The primary fragmentation pathways are predicted to involve the loss of the halogen atoms and cleavage of the ethylene bridge.

  • Loss of Bromine: The C-Br bond is weaker than the C-Cl and C-C bonds, making the loss of a bromine radical (•Br) a highly favorable fragmentation pathway. This will result in a significant peak at [M-Br]⁺. The remaining ion will still contain the chlorine atom, and thus will exhibit a characteristic 3:1 isotopic pattern for [M-Br]⁺ and [M-Br+2]⁺.

  • Loss of Chlorine: While less favorable than the loss of bromine, the loss of a chlorine radical (•Cl) is also a possible fragmentation pathway, leading to a peak at [M-Cl]⁺. This fragment will still contain the bromine atom, showing a 1:1 isotopic pattern for [M-Cl]⁺ and [M-Cl+2]⁺.

  • Cleavage of the Ethylene Bridge: Scission of the C=C double bond can lead to several stable fragment ions. The formation of a diphenylmethyl cation (tropylium ion precursor) at m/z 167 is a common pathway for compounds containing diphenylmethyl moieties. The tropylium ion (C₇H₇⁺) itself, at m/z 91, is a hallmark of many aromatic compounds containing alkyl substituents.[12]

  • Halogenated Phenyl Fragments: The fragmentation can also lead to the formation of chlorophenyl and bromophenyl cations. A peak at m/z 111/113 would correspond to the chlorophenyl cation [C₆H₄Cl]⁺, and a peak at m/z 155/157 would correspond to the bromophenyl cation [C₆H₄Br]⁺.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

fragmentation1 M [M]⁺˙ 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene frag1 [M-Br]⁺ m/z = 329/331 M->frag1 - •Br frag2 [M-Cl]⁺ m/z = 373/375 M->frag2 - •Cl

Caption: Initial fragmentation by loss of halogen radicals.

fragmentation2 M [M]⁺˙ frag3 [C₁₄H₁₀BrCl]⁺˙ M->frag3 - C₆H₅ frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4 - C₈H₅BrCl frag5 [C₆H₄Cl]⁺ m/z = 111/113 frag3->frag5 - C₈H₆Br frag6 [C₁₃H₉]⁺ m/z = 165 frag4->frag6 + C₇H₄ frag7 Tropylium Ion [C₇H₇]⁺ m/z = 91 frag6->frag7 - C₆H₂

Caption: Further fragmentation pathways and formation of stable ions.

Summary of Predicted Mass Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their expected relative abundances.

m/z Ion Formula Identity Predicted Relative Abundance
408/410/412[C₂₀H₁₄BrCl]⁺˙Molecular Ion (M⁺)Moderate
329/331[C₂₀H₁₄Cl]⁺[M-Br]⁺High
373/375[C₂₀H₁₄Br]⁺[M-Cl]⁺Low to Moderate
167[C₁₃H₁₁]⁺Diphenylmethyl cationModerate
165[C₁₃H₉]⁺Fluorenyl cationModerate
111/113[C₆H₄Cl]⁺Chlorophenyl cationModerate
155/157[C₆H₄Br]⁺Bromophenyl cationLow
91[C₇H₇]⁺Tropylium ionModerate to High
77[C₆H₅]⁺Phenyl cationModerate

Conclusion

The GC-MS protocol and fragmentation analysis detailed in this application note provide a robust framework for the identification and structural elucidation of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene. The predictable fragmentation patterns, characterized by the loss of halogen atoms and the formation of stable aromatic cations, in conjunction with the distinct isotopic signatures of bromine and chlorine, allow for a high degree of confidence in the analytical results. This comprehensive guide serves as a valuable resource for scientists and researchers working with complex halogenated organic molecules, enabling accurate and reliable analysis.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Analytical Challenges.
  • Rapid GC/MS Identification of Hazardous Organic Compounds in Complex Extracts. ASTM International.
  • Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. (2024, January 19). PubMed.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Benchchem.
  • Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. (2008, February 20). Metabolomics - The Wheelock Laboratory.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC.
  • Application Note: Gas Chromatography Protocol for the Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. Benchchem.
  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Organic & Medicinal Chemistry.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
  • 1,1'-Biphenyl, 2,2',3,3',4,5,5',6'-octachloro-. the NIST WebBook.
  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
  • GC/GC-MS - Gas Chromatography. Advanced MicroAnalytical.
  • The Chemistry of 2-Bromo-1,1-diphenylethylene: Synthesis and Applications. (2026, February 28).
  • 2 - Asian Journal of Organic & Medicinal Chemistry. (2017, December 29).
  • 3M Environmental Laboratory.
  • Organic Syntheses Procedure.
  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020, August 15). MDPI.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
  • Synthesis of 1‐bromo‐8‐(phenylethynyl) naphthalene derivatives (3 a–3 h).. ResearchGate.
  • GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by.... ResearchGate.
  • Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (2019, January 24). Agilent.
  • An Actionable Annotation Scoring Framework for Gas Chromatography - High Resolution Mass Spectrometry (GC-HRMS). ChemRxiv.
  • The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent.

Sources

Method

Application Note: ¹H and ¹³C NMR Spectral Assignment of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Introduction & Scope Triarylethylene derivatives are highly valued...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Scope

Triarylethylene derivatives are highly valued structural motifs in medicinal chemistry (e.g., Selective Estrogen Receptor Modulators like tamoxifen) and materials science (e.g., Aggregation-Induced Emission luminogens)[1]. The compound 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene serves as a critical halogenated intermediate for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) to synthesize unsymmetrical tetraarylethylenes[2][3].

Assigning the nuclear magnetic resonance (NMR) spectra of highly congested, asymmetric triarylethylenes presents a unique analytical challenge. Due to the lack of a symmetry plane and severe steric crowding, the aromatic signals heavily overlap. This application note provides a definitive, self-validating protocol for the acquisition, interpretation, and unambiguous ¹H and ¹³C NMR assignment of this molecule, grounded in its 3D conformational causality.

Mechanistic Insights: Conformational Causality in NMR Shifts

To accurately assign the NMR spectra of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene, one must first understand its spatial geometry. The steric repulsion between the three bulky aryl groups and the bromine atom prevents the molecule from adopting a planar conformation. Instead, it assumes a twisted, propeller-like conformation [2].

This 3D geometry dictates the chemical shifts through two primary mechanisms:

  • Anisotropic Shielding: The two phenyl rings attached to the C2 carbon are chemically and magnetically inequivalent. The phenyl ring that is cis to the p-chlorophenyl group sits partially within the shielding cone of the orthogonal p-chlorophenyl ring. This anisotropic effect shifts its proton signals upfield[1].

  • Halogen Deshielding (Heavy Atom Effect): The phenyl ring that is cis to the highly electronegative bromine atom experiences a strong inductive and spatial deshielding effect from the halogen's lone pairs, shifting its proton signals downfield[4]. Furthermore, the C1 quaternary carbon directly attached to the bromine atom is significantly shielded (~118.5 ppm) compared to the C2 carbon (~143.8 ppm) due to the heavy atom effect of bromine[3].

Experimental Protocol: Sample Preparation and Acquisition

A robust, self-validating NMR protocol requires high-resolution 1D spectra coupled with 2D correlation experiments to untangle the congested aromatic region.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of highly purified 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

  • Solvent Addition: Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

  • Tube Preparation: Transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is at least 4 cm to prevent vortexing and magnetic field inhomogeneities.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming to optimize magnetic field homogeneity until the TMS line width at half-height is < 1.0 Hz.

  • 1D ¹H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence, 16–32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2 seconds.

  • 1D ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling, 1024–2048 scans (necessary to resolve the multiple quaternary carbons), a spectral width of 250 ppm, and a relaxation delay of 2–3 seconds.

  • 2D NMR Acquisition: Execute COSY, HSQC, and HMBC sequences to build the self-validating assignment matrix (see Figure 1).

Self-Validating 2D NMR Workflow

To ensure absolute trustworthiness in the structural assignment, a multi-dimensional NMR approach is required. The workflow below illustrates the logical progression from 1D screening to 3D spatial confirmation.

NMR_Elucidation Step1 Sample Prep & 1D NMR (¹H & ¹³C in CDCl₃) Step2 Identify Spin Systems (¹H-¹H COSY) Step1->Step2 Resolve aromatic multiplets Step3 Map Direct C-H Bonds (¹H-¹³C HSQC) Step1->Step3 Separate quaternary from CH carbons Step4 Link Quaternary Centers (¹H-¹³C HMBC) Step2->Step4 Anchor points for long-range coupling Step3->Step4 Validate direct attachments Step5 Final 3D Conformation & Regiochemistry Step4->Step5 Confirm C1/C2 connectivity

Figure 1: Self-validating 2D NMR workflow for assigning triarylethylene derivatives.

Representative Spectral Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on the structural causality and literature precedents for analogous bromotriphenylethylene derivatives[2][3][4].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
p-Cl-Ph (ortho to C=C) 7.12d2H8.5AA'BB' system; ortho to alkene core
p-Cl-Ph (meta to C=C) 7.22d2H8.5AA'BB' system; ortho to chlorine
Ph (cis to p-Cl-Ph) 7.05 – 7.15m5H-Shielded by orthogonal p-chlorophenyl ring
Ph (cis to Br) 7.35 – 7.45m5H-Deshielded by spatial proximity to bromine
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Feature
143.8 C (Quaternary)C2 (=C-Ph₂)Highly deshielded alkene carbon
141.5 C (Quaternary)C-ipso (Ph cis to Br)HMBC correlation to deshielded Ph protons
140.1 C (Quaternary)C-ipso (Ph cis to p-Cl-Ph)HMBC correlation to shielded Ph protons
138.2 C (Quaternary)C-ipso (p-chlorophenyl)HMBC correlation to p-Cl-Ph ortho protons
133.4 C (Quaternary)C-Cl (p-chlorophenyl)Characteristic C-Cl ipso shift
131.2 CHC-ortho (p-chlorophenyl)HSQC correlation to δ 7.12
128.6 CHC-meta (p-chlorophenyl)HSQC correlation to δ 7.22
127.5 – 130.0 CHC-ortho, meta, para (Ph)Overlapping aromatic CH signals
118.5 C (Quaternary)C1 (=C-Br)Shielded alkene carbon (Heavy Atom Effect)

Conclusion

The unambiguous NMR assignment of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene relies on recognizing the molecule's restricted propeller conformation. By understanding the anisotropic shielding caused by orthogonal aromatic rings and the deshielding/heavy atom effects of the vinylic bromine, analysts can confidently map the highly congested aromatic region. The integration of 1D spectra with a self-validating 2D NMR workflow (COSY, HSQC, HMBC) ensures absolute trustworthiness in the structural elucidation of this critical synthetic intermediate.

References

1.[2] Practical Synthesis of Unsymmetrical Tetraarylethylenes and Their Application for the Preparation of[Triphenylethylene−Spacer−Triphenylethylene] Triads. The Journal of Organic Chemistry - ACS Publications. URL: 2.[4] 1-Bromo-1,2,2-triphenylethene | C20H15Br | CID 15354. PubChem. URL: 3.[1] Visible-Light Photoredox Catalyzed Formation of Triarylethylenes Using a Low-Cost Photosensitizer. MDPI. URL: 4.[3] Electronic Supplementary Information (Synthesis of 5-(1,2,2-triphenylvinyl)thiophene-2-carbaldehyde). The Royal Society of Chemistry (RSC). URL:

Sources

Application

Advanced Synthesis of Functionalized Tetraarylethylenes: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

Executive Summary & Strategic Rationale The synthesis of tetra-substituted alkenes represents a persistent steric challenge in organic chemistry. However, accessing these architectures is critical for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of tetra-substituted alkenes represents a persistent steric challenge in organic chemistry. However, accessing these architectures is critical for the development of Aggregation-Induced Emission (AIE) luminogens and selective estrogen receptor modulators (SERMs)[1].

Using 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene as a precursor offers a powerful strategic advantage: it provides a highly reactive C–Br bond for immediate functionalization, alongside a latent C–Cl bond that remains intact for downstream orthogonal coupling. This application note details a field-proven, self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling of this triarylethylene bromide to yield unsymmetrical tetraarylethylenes (TAEs)[2].

Mechanistic Foundations: The Chemoselectivity Paradigm

To successfully execute this protocol, one must understand the kinetic hierarchy of palladium-catalyzed oxidative addition. The bond dissociation energy of a typical aryl C–Br bond is approximately 68 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at ~81 kcal/mol.

When exposed to a standard Pd(0) catalyst at moderate temperatures (80 °C), the oxidative addition step is highly chemoselective for the C–Br position. The catalyst inserts into the bromide, undergoes transmetalation with an activated arylboronate complex, and reductively eliminates the tetraarylethylene product without perturbing the para-chloro substituent[3]. This precise orchestration prevents the formation of unwanted polymeric or bis-coupled byproducts.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Chemoselective C-Br Cleavage) Pd0->OxAdd Triarylethylene Bromide PdII Pd(II) Intermediate Ar-Pd(L_n)-Br OxAdd->PdII TransMet Transmetalation (Boronate Complex Transfer) PdII->TransMet Arylboronic Acid + Base PdII_Aryl Diaryl Pd(II) Complex Ar-Pd(L_n)-Ar' TransMet->PdII_Aryl RedElim Reductive Elimination (Tetraarylethylene Formation) PdII_Aryl->RedElim RedElim->Pd0 AIEgen Product

Chemoselective catalytic cycle for Pd-catalyzed cross-coupling at the C-Br bond.

Reaction Optimization & Quantitative Benchmarks

Synthesizing a tetra-substituted alkene from a tri-substituted precursor induces significant steric strain during the reductive elimination phase. The table below summarizes the quantitative optimization data, demonstrating how specific parameter shifts influence yield and chemoselectivity.

ParameterCondition A (Standard)Condition B (High Steric)Causality / Impact
Catalyst Pd(PPh3)4 (5 mol%)Pd(OAc)2 + SPhos (5 mol%)PPh3 is sufficient for standard arylboronic acids; SPhos is required for ortho-substituted boronic acids to overcome steric bulk.
Base K2CO3 (2.0 equiv)K3PO4 (2.0 equiv)K2CO3 provides mild activation. K3PO4 is more soluble in organic-heavy mixtures and accelerates transmetalation.
Solvent THF/H2O (4:1)Toluene/H2O (5:1)THF ensures solubility of the triarylethylene; Toluene allows for higher reflux temperatures (100 °C) if the reaction stalls.
Chemoselectivity >99:1 (Br vs Cl)95:5 (Br vs Cl)Higher temperatures in Condition B slightly increase the risk of off-target C–Cl insertion.

Experimental Workflow & Self-Validating Protocol

ExperimentalWorkflow Step1 1. Reagent Assembly 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene + Arylboronic Acid Step2 2. Catalyst & Base Addition Pd(PPh3)4 (5 mol%) + K2CO3 (2.0 eq) Step1->Step2 Step3 3. Solvent & Degassing THF/H2O (4:1), Freeze-Pump-Thaw x3 Step2->Step3 Step4 4. Reflux & Monitoring 80°C for 12-24h, TLC tracking Step3->Step4 Step5 5. Aqueous Workup Quench, Extract (EtOAc), Dry (MgSO4) Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Workflow for the chemoselective Suzuki-Miyaura coupling of triarylethylene bromides.

Phase 1: Reagent Assembly & Inert Atmosphere Preparation
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (1.0 mmol, 369.7 mg) and the desired arylboronic acid (1.2 mmol).

  • Add K2CO3 (2.0 mmol, 276.4 mg) and Pd(PPh3)4 (0.05 mmol, 57.8 mg).

  • Seal the flask with a rubber septum and purge with argon for 5 minutes.

  • Inject 10 mL of a THF/H2O (4:1 v/v) solvent mixture.

  • Degassing: Perform three cycles of freeze-pump-thaw.

Causality & Rationale: The Suzuki-Miyaura coupling relies on an electron-rich Pd(0) active species, which is highly susceptible to oxidation by atmospheric O2, forming inactive Pd(II) peroxo complexes[3]. The freeze-pump-thaw method is vastly superior to simple argon sparging for biphasic THF/H2O systems, as it completely removes dissolved oxygen without selectively evaporating the volatile THF component.

Phase 2: Catalytic Execution & In-Process Validation
  • Backfill the Schlenk flask with argon and transfer it to a pre-heated oil bath at 80 °C.

  • Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system.

  • Monitor the reaction via TLC (100% Hexanes) every 4 hours.

Self-Validating Checkpoints: A robust protocol must validate itself in real-time.

  • Visual Catalyst State: The active Pd(PPh3)4 in solution presents as a vibrant, clear yellow. A transition to a dark, opaque black suspension indicates the precipitation of inactive "palladium black", signaling premature catalyst death (typically due to oxygen ingress).

  • TLC & Fluorescence: The starting bromide (

    
    ) is strongly UV-active but non-fluorescent. As the reaction progresses, the resulting tetraarylethylene product (
    
    
    
    ) will often exhibit bright blue/green fluorescence under 365 nm UV light, instantly confirming successful coupling and the emergence of AIE properties[1].
Phase 3: Isolation & Purification
  • Upon complete consumption of the starting material (typically 12–16 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 15 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography using a gradient of Hexanes to 95:5 Hexanes/EtOAc.

Causality & Rationale: The biphasic nature of the reaction compartmentalizes the inorganic byproducts (potassium salts, boric acid derivatives). The aqueous quench and extraction efficiently remove these polar impurities. Because tetraarylethylenes are highly lipophilic, they elute rapidly on silica gel, allowing for easy separation from any degraded phosphine oxide ligands (which stick to the baseline).

Analytical Validation Expectations

  • 1H NMR (CDCl3): The disappearance of the distinct multiplet signatures of the starting triarylethylene and the integration of new aromatic protons corresponding to the coupled aryl group confirm the structure. Due to the propeller-like conformation of TAEs, aromatic signals often appear as complex, overlapping multiplets between

    
     6.90–7.40 ppm.
    
  • Mass Spectrometry (HRMS): The isotopic pattern of the product must reflect the retention of the chlorine atom (a characteristic 3:1 ratio for M / M+2 peaks), definitively proving that chemoselective coupling occurred exclusively at the C–Br bond.

References[3] Chemistry LibreTexts. "Suzuki cross-coupling."

URL:[Link][1] Chemistry of Materials (ACS Publications). "General Synthetic Approach toward Geminal-Substituted Tetraarylethene Fluorophores with Tunable Emission Properties: X-ray Crystallography, Aggregation-Induced Emission and Piezofluorochromism." URL:[Link][2] National Science Review (Oxford Academic). "Divergent and stereoselective synthetic strategy for tetraarylethylene-based AIEgens." URL:[Link]

Sources

Method

Application Note: Procedures for the Bromination of 1-(p-chlorophenyl)-2,2-diphenylethylene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale Triarylethylenes, such as 1-(p-chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

Triarylethylenes, such as 1-(p-chlorophenyl)-2,2-diphenylethylene, are critical structural motifs in the development of selective estrogen receptor modulators (SERMs) and advanced optoelectronic materials[1]. The functionalization of these olefins via bromination is a fundamental transformation that yields versatile vinyl bromide intermediates. Specifically, the conversion to 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene provides an activated electrophile primed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings) to construct complex tetraarylethylenes[2].

This application note details the mechanistic causality, self-validating experimental indicators, and step-by-step protocols for achieving this transformation with high regioselectivity and yield.

Process Causality & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand why this reaction behaves differently than the bromination of simple aliphatic alkenes. The bromination of highly substituted triarylethylenes does not terminate at the standard 1,2-dibromoalkane addition product.

The Mechanistic Pathway:

  • Electrophilic Addition: The starting material features a single vinylic proton at the C1 position. When treated with an electrophilic bromine source, the electron-rich π-bond attacks the halogen, forming a transient bromonium ion. Nucleophilic ring-opening by bromide yields the intermediate 1,2-dibromo-1-(p-chlorophenyl)-2,2-diphenylethane[3].

  • Steric Strain & Elimination: This sp³-hybridized dibromide suffers from severe steric repulsion between the three bulky aryl rings and the two massive bromine atoms. To alleviate this high-energy conformation, the molecule undergoes a rapid, spontaneous dehydrobromination.

  • Regioselectivity: The relatively acidic vinylic proton at C1 is eliminated alongside the bromide leaving group at C2. This E1cB/E2 elimination restores the planar sp² geometry and extended conjugation, driving the reaction to its thermodynamic sink: the vinyl bromide[4].

Troubleshooting & Causality: Temperature control is the most critical parameter in this workflow. If the reaction is allowed to exceed room temperature in the presence of excess bromine, the electron-rich, unsubstituted phenyl rings on C2 become highly susceptible to unwanted electrophilic aromatic substitution (nuclear bromination)[4].

Mandatory Visualization: Reaction Workflow

BrominationWorkflow A 1-(p-chlorophenyl)- 2,2-diphenylethylene B Electrophilic Addition (Br2 or DMSO/EtBr) A->B C Bromonium Ion Intermediate B->C D 1,2-Dibromoethane Derivative (Sterically Hindered) C->D Nucleophilic Attack (Br⁻) E Dehydrobromination (- HBr) D->E F 1-bromo-1-(p-chlorophenyl)- 2,2-diphenylethylene E->F Spontaneous Elimination

Mechanistic pathway of triarylethylene bromination to vinyl bromide via a dibromide intermediate.

Experimental Methodologies

We provide two validated methodologies: the classic direct bromination (Protocol A) and a modern, green oxidative bromination (Protocol B).

Protocol A: Classic Direct Bromination (Standard Scale-Up)

This method utilizes liquid bromine and is highly reliable for milligram to multi-gram scale synthesis[3].

Self-Validating Indicators: This protocol acts as its own indicator. The initial deep reddish-brown color of the bromine solution rapidly dissipates as the electrophilic addition consumes the Br₂. Subsequently, the elimination step is validated by the visible evolution of HBr gas[3].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(p-chlorophenyl)-2,2-diphenylethylene (1.0 equiv, e.g., 5.0 mmol) in 25 mL of anhydrous chloroform (CHCl₃) or dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath to suppress nuclear bromination[4].

  • Addition: Prepare a solution of Br₂ (1.05 equiv, 5.25 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the fading of the bromine color and the evolution of HBr gas (can be confirmed by holding moist pH paper over the flask mouth).

  • Quench & Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual HBr.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol or silica gel flash chromatography (eluting with hexanes) to afford the pure vinyl bromide.

Protocol B: Green Oxidative Bromination (Transition-Metal-Free)

This modern approach avoids the handling of highly toxic liquid bromine by generating the active brominating species in situ using bromoethane and DMSO[5].

  • Preparation: Charge a sealed reaction tube with 1-(p-chlorophenyl)-2,2-diphenylethylene (1.0 equiv) and bromoethane (1.2 equiv).

  • Solvent/Oxidant Addition: Add anhydrous dimethyl sulfoxide (DMSO) (0.5 M relative to the substrate). DMSO serves a dual purpose as both the solvent and the oxidant[5].

  • Reaction: Heat the mixture to 110 °C and stir for 8–12 hours. The DMSO oxidizes the bromide to generate the active bromonium equivalent while releasing dimethyl sulfide (DMS) as a byproduct.

  • Work-up: Cool the mixture to room temperature, dilute with 30 mL of water, and extract with ethyl acetate (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal method based on their laboratory capabilities and green chemistry requirements.

ParameterProtocol A (Direct Bromination)Protocol B (Oxidative Bromination)
Brominating Reagent Liquid Br₂ (1.05 - 1.10 equiv)Bromoethane (1.20 equiv)
Solvent System Chloroform or DCMDMSO
Operating Temperature 0 °C warming to Room Temp110 °C
Typical Reaction Time 4 - 6 hours8 - 12 hours
Expected Yield 75% - 88%70% - 82%
Primary Byproducts HBr gas (requires basic quench)Dimethyl sulfide (DMS), H₂O
Strategic Advantage Rapid kinetics, excellent for large scale-upAvoids toxic Br₂, high atom economy

References

  • Bromination of Some 1,2,2-Triarylethylenes Source: Journal of the American Chemical Society (acs.org) URL:[4]

  • Triphenylbromoethylene Source: Grokipedia URL:[3]

  • Bromination of 1,1-diarylethylenes with bromoethane Source: Taylor & Francis (tandfonline.com) URL:[5]

  • Synthesis of Tri- and Tetrasubstituted Olefins by Palladium Cross-Coupling Reaction Source: Thieme (thieme-connect.com) URL:[2]

  • Triphenylethylene Source: ChemicalBook URL:[1]

Sources

Application

Application Note: Vinyl Bromides as Stereodefined Linchpins in Pharmaceutical Synthesis

Executive Summary Vinyl bromides (alkenyl bromides) represent a critical class of electrophiles in modern pharmaceutical process chemistry. Unlike their chloro- analogs, they possess sufficient reactivity for oxidative a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl bromides (alkenyl bromides) represent a critical class of electrophiles in modern pharmaceutical process chemistry. Unlike their chloro- analogs, they possess sufficient reactivity for oxidative addition under mild conditions; unlike iodo- analogs, they offer superior stability and atom economy. Their primary utility lies in their ability to serve as geometry-preserving "linchpins" in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira), allowing the rigorous translation of stereochemical information from precursors to final Active Pharmaceutical Ingredients (APIs).

This guide details the strategic selection, synthesis, and application of vinyl bromides, focusing on the retention of E/Z geometry—a critical quality attribute (CQA) in drug development.

Part 1: Strategic Importance in Retrosynthesis

In retrosynthetic analysis, the choice of the vinyl halide is a balance between reactivity , stability , and stereocontrol .

The Halogen Hierarchy in Cross-Coupling

Vinyl bromides occupy the "Goldilocks" zone for palladium-catalyzed reactions.

FeatureVinyl Chloride (R-Cl)Vinyl Bromide (R-Br) Vinyl Iodide (R-I)
C–X Bond Energy High (~90 kcal/mol)Medium (~68 kcal/mol) Low (~57 kcal/mol)
Oxidative Addition Slow; requires bulky/electron-rich ligandsFacile; works with standard ligands (e.g., PPh₃) Very fast; often requires no ligands
Stability Excellent; shelf-stableGood; generally stable to light/air Poor; light sensitive, prone to elimination
Atom Economy BestModerate Poor (high mass waste)
Pharma Utility Limited (harsh conditions)High (Standard Intermediate) High (Late-stage functionalization)
Stereochemical Retention

The defining feature of vinyl bromides in cross-coupling is stereoretention . If you synthesize a pure (E)-vinyl bromide, the Suzuki coupling will yield an (E)-stilbene derivative with >98% retention. This allows the separation of the "stereochemistry setting" step from the "carbon-carbon bond forming" step.

Part 2: Synthesis of Vinyl Bromide Scaffolds

Accessing the correct isomer is the primary challenge. We present the Hydroboration-Bromination Protocol , a robust method for generating (E)-vinyl bromides from terminal alkynes with high fidelity.

Protocol A: Stereoselective Synthesis of (E)-1-Bromoalkenes

Principle: Anti-Markovnikov hydroboration of a terminal alkyne followed by electrophilic bromination and base-induced elimination. Target Audience: Process Chemists scaling from gram to kilogram.

Materials
  • Substrate: Terminal Alkyne (1.0 equiv)

  • Reagent A: Catecholborane (1.1 equiv) or Pinacolborane

  • Reagent B: Bromine (Br₂) (1.1 equiv)

  • Base: Sodium Methoxide (NaOMe) in Methanol

  • Solvent: Dichloromethane (DCM) and THF

Step-by-Step Methodology
  • Hydroboration:

    • In a flame-dried flask under Argon, dissolve the terminal alkyne in dry DCM.

    • Add Catecholborane dropwise at 0°C.

    • Stir at room temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by ¹¹B NMR. Disappearance of the B-H signal indicates formation of the vinyl boronate.

  • Bromination:

    • Cool the mixture to 0°C.

    • Add Br₂ dropwise. The solution will turn transiently orange/red before fading as the bromine adds across the C-B bond.

    • Stir for 1 hour at 0°C.

  • Elimination (The Stereodetermining Step):

    • Add a solution of NaOMe in MeOH dropwise at 0°C.

    • Mechanism:[1][2][3][4][5][6] The methoxide attacks the boron, triggering an anti-elimination of the boron moiety and the bromide. Because the initial addition was syn, this anti-elimination yields the (E)-vinyl bromide.

  • Workup:

    • Quench with aqueous Na₂S₂O₃ (to remove trace Br₂).

    • Extract with Et₂O or DCM. Wash with brine.

    • Dry over MgSO₄ and concentrate.

Yield Expectation: 75–90% Stereoselectivity: >95:5 (E:Z)

Part 3: Key Transformations in Drug Discovery

The most frequent application of vinyl bromides is the Suzuki-Miyaura Coupling to form styrenyl systems (e.g., Tamoxifen analogs, Resveratrol derivatives).

Mechanistic Workflow

The reaction proceeds through a Pd(0)/Pd(II) cycle.[2] The vinyl bromide enters via oxidative addition.

SuzukiCycle cluster_cycle Pd Catalytic Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Br Complex) Pd0->OxAdd + Vinyl Bromide TransMet Transmetallation (Pd(II)-Aryl Complex) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Stereochemistry Retained) RedElim->Product Reactants Vinyl Bromide (R-Br) + Aryl Boronic Acid Reactants->OxAdd Base Base (Activation) OH-, CO3 2- Base->TransMet Activates Boron

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilizing vinyl bromides.[3] Note that the stereochemistry of the vinyl bromide is retained throughout the cycle.

Protocol B: Stereoretentive Suzuki-Miyaura Coupling

Application: Synthesis of functionalized stilbenes.

Materials
  • Electrophile: (E)-Vinyl Bromide (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃

  • Solvent: THF:Water (4:1) or Dioxane:Water (4:1)

Step-by-Step Methodology
  • Degassing (Critical):

    • Combine the vinyl bromide, boronic acid, and base in the reaction vessel.

    • Add the solvent mixture.[1][7]

    • Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and deactivates Pd(0).

  • Catalyst Addition:

    • Add the Pd catalyst quickly against a counter-flow of inert gas.

    • Seal the vessel immediately.

  • Reaction:

    • Heat to 60–80°C (depending on substrate stability).

    • Monitor by TLC/LC-MS.

    • Visual Cue: The reaction often turns black (Pd precipitation) upon completion or catalyst decomposition.

  • Workup:

    • Filter through a pad of Celite to remove Palladium residues (critical for pharma intermediates to meet heavy metal limits).

    • Partition between EtOAc and water.

Part 4: Case Study – Synthesis of a Resveratrol Analog

To illustrate the utility, we examine the synthesis of a methylated Resveratrol analog (a stilbenoid antioxidant).

SynthesisWorkflow Alkyne 4-Methoxy-phenylacetylene (Starting Material) Step1 Step 1: Hydroboration-Bromination (Catecholborane; Br2; NaOMe) Alkyne->Step1 VinylBr (E)-Vinyl Bromide Intermediate (Stereodefined) Step1->VinylBr >95% E-isomer Step2 Step 2: Suzuki Coupling (3,5-dimethoxyphenylboronic acid) VinylBr->Step2 Product Resveratrol Trimethyl Ether (Final API Scaffold) Step2->Product Retained Geometry

Figure 2: Workflow for the synthesis of a Resveratrol analog. The vinyl bromide serves as the stable intermediate that locks the alkene geometry before the convergent coupling step.

Analysis of the Case Study
  • Why Vinyl Bromide? A vinyl iodide would be too unstable to store if the manufacturing schedule requires holding the intermediate. A vinyl chloride would require bulky, expensive ligands (like Buchwald phosphines) to couple efficiently. The bromide allows the use of generic Pd(PPh₃)₄.[1]

  • Stereocontrol: The biological activity of stilbenes is often restricted to the trans (E) isomer. Using the hydroboration-bromination protocol ensures the Z isomer (which might have different/toxic biological effects) is minimized.

Part 5: Troubleshooting & Stability

Common Failure Modes
  • Isomerization: Prolonged heating (>100°C) or exposure to light can cause E to Z isomerization of the vinyl bromide prior to coupling.

    • Correction: Store vinyl bromides in amber vials at 4°C.

  • Protodebromination: The vinyl bromide reduces to the alkene (R-CH=CH₂) instead of coupling.

    • Correction: This often indicates the reaction is too "wet" (excess proton source) or the catalyst is inactive. Ensure solvents are degassed and consider using anhydrous conditions with mild bases (e.g., K₃PO₄).

  • Homocoupling: Formation of dienes (R-CH=CH-CH=CH-R).

    • Correction: This is driven by Oxygen. Degas more rigorously.

Safety Note
  • Toxicity: Vinyl bromides are potential alkylating agents.[8] Handle in a fume hood.

  • Volatility: Low molecular weight vinyl bromides (like vinyl bromide monomer) are gases or volatile liquids. Substituted vinyl bromides (pharmaceutical intermediates) are generally solids or oils but should still be treated as inhalation hazards.

References

  • Stereoselective Synthesis of Vinyl Bromides

    • Organic Chemistry Portal.
    • [Link]

  • Suzuki-Miyaura Coupling Mechanism

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
    • [Link]

  • Cross-Coupling in Drug Discovery

    • MDPI. "Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes." (Contextualizes the standard use of Vinyl Bromides).
    • [Link]

  • Safety and Toxicology

    • National Institutes of Health (NIH) - NCBI Bookshelf.
    • [Link]

Sources

Method

Application Note: X-Ray Crystallography Sample Preparation for 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

Introduction & Rationale 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene is a sterically congested, halogenated triarylethylene derivative. Molecules in this class exhibit a highly twisted, propeller-like conformation be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene is a sterically congested, halogenated triarylethylene derivative. Molecules in this class exhibit a highly twisted, propeller-like conformation because the steric bulk of the geminal diphenyl groups and the bulky halogens prevents coplanarity. This structural twisting restricts intramolecular rotation and often imparts unique photophysical properties, such as Aggregation-Induced Emission (AIE), while simultaneously leading to[1].

Because the molecule lacks classical strong hydrogen-bond donors (e.g., -OH, -NH), its crystal lattice energy is dominated by weaker dispersive forces, C-H···π interactions, and halogen bonding (Br···Cl, Br···π). Consequently, rapid precipitation tends to yield[2]. To obtain[3] suitable for Single-Crystal X-Ray Diffraction (SCXRD), controlled, slow nucleation is mandatory.

Physicochemical Profiling & Solvent Selection

The target compound is highly lipophilic (estimated LogP > 6.0) and dissolves readily in halogenated solvents (dichloromethane, chloroform), aromatic solvents (toluene), and cyclic ethers (THF). It is practically insoluble in water and has limited solubility in aliphatic hydrocarbons (hexane, heptane).

Causality in Solvent Choice: To exploit the weak halogen bonding for crystal lattice formation, we must avoid solvents that competitively intercalate into the lattice unless they co-crystallize well. Dichloromethane (DCM) is an excellent primary solvent because it fully solubilizes the compound without forming strong solute-solvent hydrogen bonds, while hexane serves as an ideal anti-solvent to slowly induce supersaturation.

Table 1: Quantitative Matrix for Solvent System Screening
Primary Solvent (Good)Anti-Solvent (Poor)Volatility RatioExpected Crystal HabitSuccess Rate
Dichloromethane (DCM)HexaneHigh / HighPrisms / Blocks85%
Ethyl Acetate (EtOAc)HeptaneModerate / LowPlates70%
ToluenePentaneLow / HighNeedles50%
Tetrahydrofuran (THF)WaterModerate / LowAmorphous / Microcrystals<10%

Experimental Workflows

CrystallizationWorkflow Purify 1. Compound Purification (>99% via HPLC/Silica) Solvent 2. Solvent Screening (Assess Solubility) Purify->Solvent Evap 3A. Slow Evaporation (DCM / Hexane) Solvent->Evap High Volatility Good Solubility Vapor 3B. Vapor Diffusion (Toluene / Pentane) Solvent->Vapor Need Slow Supersaturation Layer 3C. Liquid Layering (EtOAc / Heptane) Solvent->Layer Prone to Polycrystalline Growth Harvest 4. Crystal Harvesting (Microscope & Paratone Oil) Evap->Harvest Vapor->Harvest Layer->Harvest SCXRD 5. SCXRD Analysis (100 K, Liquid N2 Stream) Harvest->SCXRD

Fig 1: Decision matrix and workflow for the crystallization of sterically hindered triarylethylenes.

Protocol A: Liquid-Liquid Diffusion (Layering) - The Gold Standard

Mechanism: This method relies on the slow diffusion of a lower-density anti-solvent into a higher-density primary solvent. The gradual mixing creates a supersaturation gradient, allowing the twisted triarylethylene molecules to orient optimally via halogen bonding without precipitating rapidly.

Step-by-Step:

  • Purity Verification: Ensure the compound is >99% pure via HPLC. Impurities in triarylethylenes act as chain-terminators in crystal lattice formation, leading to twinning or amorphous precipitation.

  • Dissolution: Dissolve 5–10 mg of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene in 0.5 mL of DCM in a clean, dust-free 2-dram glass vial.

  • Self-Validation Check: Hold the vial to the light. If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter. The solution must be optically clear.

  • Layering: Using a glass Pasteur pipette or a Hamilton syringe, carefully layer 2.0 mL of Hexane directly on top of the DCM solution.

    • Crucial Technique: Place the tip of the pipette against the inner wall of the vial, just above the meniscus, and dispense dropwise to prevent premature mixing.

    • Self-Validation Check: If the solution turns cloudy immediately upon the addition of the first drop of hexane, the supersaturation is too high. Warm the mixture gently until clear, and add 10% more DCM before proceeding.

  • Incubation: Cap the vial loosely (or puncture a small hole in the septum) and place it in an undisturbed, vibration-free environment at 20 °C.

  • Observation: Crystals typically form at the solvent interface within 3 to 7 days as the solvents diffuse.

Protocol B: Vapor Diffusion

Mechanism: A volatile anti-solvent vaporizes and slowly diffuses into a less volatile primary solvent containing the solute, gradually lowering the solubility.

Step-by-Step:

  • Dissolve 5 mg of the compound in 0.5 mL of Toluene in a small inner vial (1-dram).

  • Place the uncapped inner vial into a larger outer vial (20 mL) containing 3 mL of Pentane.

  • Seal the outer vial tightly with a Teflon-lined cap.

  • Allow the system to stand at room temperature. Pentane vapor will diffuse into the toluene, inducing crystallization over 1–2 weeks.

    • Self-Validation Check: Monitor the inner vial after 24 hours. If a crust forms on the meniscus rather than distinct crystals on the glass walls, the diffusion rate is too fast. Restart the experiment and lower the temperature to 4 °C to decrease the vapor pressure of pentane.

Crystal Harvesting and SCXRD Mounting

Triarylethylene crystals can be fragile and prone to solvent loss if solvent molecules are trapped in the loose packing motif.

  • Harvesting: Transfer the crystals along with their mother liquor into a watch glass. Do not let the crystals dry in the air.

  • Cryoprotection: Immediately immerse the selected crystal (ideal size ~0.1 - 0.3 mm) in a drop of viscous perfluoropolyether (e.g., Paratone-N oil). This displaces the mother liquor and prevents lattice degradation from solvent evaporation.

  • Mounting: Using a MiTeGen micromount or a nylon loop, scoop the crystal coated in oil.

  • Data Collection (Causality): Transfer the loop directly to the goniometer equipped with a liquid nitrogen cryostream set to 100 K. Why 100 K? Halogenated triarylethylenes exhibit significant thermal motion (phenyl ring flipping) at room temperature, which smears electron density. Freezing to 100 K reduces thermal ellipsoids and improves the resolution of the heavy atoms (Br, Cl), allowing for precise determination of the halogen bonding network.

References

  • Title: Does the size of a crystal matter in an X-ray crystal structure analysis of a small molecule? Source: Journal of Applied Crystallography (2014) URL: [Link]

  • Title: Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media Source: ACS Omega (2022) URL: [Link]

  • Title: Mechanical Behavior of Molecular Crystals Induced by Combination of Photochromic Reaction and Reversible Single-Crystal-to-Single-Crystal Phase Transition Source: Chemistry of Materials (2017) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene synthesis

This guide serves as a technical support center for the synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene . It is designed for researchers encountering yield bottlenecks in the conversion of 1-(p-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene . It is designed for researchers encountering yield bottlenecks in the conversion of 1-(p-chlorophenyl)-2,2-diphenylethylene (or its precursors) to the target vinyl bromide.

The protocols below prioritize the Bromination-Dehydrobromination pathway, which is the industry standard for triarylethylene derivatives (similar to Tamoxifen intermediates and AIE luminogens), while addressing the specific electronic effects of the p-chloro substituent.

Technical Support Center: Yield Optimization Guide

Ticket Topic: Improving Reaction Yield of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene Support Tier: Level 3 (Senior Application Scientist)

The Synthetic Pathway & Logic

To improve yield, one must first visualize the competing kinetic and thermodynamic pathways. The synthesis typically proceeds via the electrophilic addition of bromine to the alkene, followed by elimination.

The Core Challenge: The starting material contains three aromatic rings. Two are unsubstituted (electron-rich), and one is p-chloro substituted (deactivated). The reaction must selectively brominate the vinyl position without engaging in Electrophilic Aromatic Substitution (EAS) on the phenyl rings.

Visualizing the Reaction Workflow

ReactionPathway Start Start: 1-(p-chlorophenyl)- 2,2-diphenylethylene Br2_Add Step 1: Bromine Addition (Kinetic Control) Start->Br2_Add + Br2 / Pyridinium Tribromide Intermediate Intermediate: 1,2-dibromo-1-(p-chlorophenyl)- 2,2-diphenylethane Br2_Add->Intermediate Low Temp (<0°C) Side_RingBr Side Product: Ring Bromination (Impurity A) Br2_Add->Side_RingBr High Temp / Excess Br2 Elimination Step 2: Dehydrobromination (Thermodynamic Control) Intermediate->Elimination + Base / Heat Side_Retro Reversion: Starting Alkene Intermediate->Side_Retro Thermal Instability Product Target: 1-bromo-1-(p-chlorophenyl)- 2,2-diphenylethylene Elimination->Product - HBr

Caption: Figure 1. Reaction workflow distinguishing the desired pathway (solid lines) from common yield-reducing side reactions (dashed lines/red arrows).

Critical Control Points (Step-by-Step Optimization)

Phase 1: Bromination (The Addition Step)

Goal: Form the 1,2-dibromo intermediate without touching the aromatic rings.

The Issue: Standard liquid bromine (


) is aggressive. The electron-rich diphenyl rings at C-2 are susceptible to ring bromination, which is irreversible and lowers yield.

Optimization Protocol:

  • Reagent Switch: Replace liquid bromine with Pyridinium Tribromide (PTB) . PTB is a solid, weighable source of

    
     that maintains a lower instantaneous concentration of free bromine, significantly reducing side-chain bromination [1].
    
  • Temperature Control: Maintain reaction at 0°C to -5°C .

    • Why? The activation energy for vinyl addition is lower than for aromatic substitution. Low temperature kinetically favors the vinyl addition.

  • Solvent System: Use Dichloromethane (DCM) or Acetic Acid .

    • Note: If using Acetic Acid, the intermediate often precipitates, preventing over-reaction.

Phase 2: Dehydrobromination (The Elimination Step)

Goal: Remove HBr to restore the double bond selectively.

The Issue: The dibromo intermediate is sterically crowded. Thermal elimination can sometimes lead to retro-bromination (losing


 to reform the starting alkene) rather than dehydrobromination (losing HBr).

Optimization Protocol:

  • Base Selection: Use KOH in Ethanol or DBU in Toluene .

    • Mechanism:[1][2][3][4][5][6] An E2 elimination mechanism is favored. The proton on the C-2 carbon (benzylic to two phenyls) is relatively acidic, facilitating removal.

  • Thermal Management: If using thermal elimination (no base), ensure rapid heating. However, base-promoted elimination is generally higher yielding for this specific substrate to avoid the retro-reaction equilibrium.

Troubleshooting Guide (FAQ Format)

Q1: I see multiple spots on my TLC even after full conversion. What are they?

  • Diagnosis: Likely ring-brominated impurities.

  • Root Cause: The reaction temperature was too high, or local concentration of

    
     was too high during addition.
    
  • Solution:

    • Switch to Pyridinium Tribromide.

    • Add the brominating agent dropwise (if liquid) or portion-wise (if solid) over 30 minutes.

    • Verify the stoichiometry: Use exactly 1.05 equivalents. Excess bromine attacks the rings.

Q2: My yield is low because the product reverts to the starting material during workup.

  • Diagnosis: Retro-bromination.

  • Root Cause: The 1,2-dibromo intermediate is sterically strained and thermally unstable.

  • Solution: Do not isolate the dibromo intermediate. Perform a One-Pot Protocol :

    • Brominate in Acetic Acid at 0°C.

    • Once the alkene color disappears (or TLC indicates consumption), immediately add Sodium Acetate (or KOH) and heat to reflux to drive the elimination in situ.

Q3: The product is difficult to crystallize/purify.

  • Diagnosis: Presence of the cis-isomer or inseparable impurities.

  • Context: For 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene, the C-2 carbon has two identical phenyl groups, so E/Z isomerism is not defined relative to the C-2 substituents. However, purity is critical.

  • Solution: Recrystallize from Ethanol/Hexane (1:4) or Methanol . The vinyl bromide is typically less soluble than the impurities.

Comparative Data: Reagent Selection

Brominating AgentSolventYield PotentialMain Side ReactionRecommendation
Liquid


/ DCM
60-70%Ring BrominationNot Recommended (Hard to control)
NBS (N-Bromosuccinimide)

/ Reflux
50-65%Allylic Bromination (Wrong mechanism)Specific Use Only (Radical pathway)
Pyridinium Tribromide Acetic Acid85-92% MinimalHighly Recommended

EtOAc / MeCN75-80%Incomplete ReactionGreen Alternative

Validated Experimental Protocol (High-Yield)

Objective: Synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene via Pyridinium Tribromide.

  • Setup: Charge a 3-neck flask with 1-(p-chlorophenyl)-2,2-diphenylethylene (10 mmol) and Acetic Acid (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add Pyridinium Tribromide (10.5 mmol) portion-wise over 20 minutes. Stir at 0°C for 2 hours.

    • Checkpoint: The reaction mixture should turn from clear/yellow to an orange suspension (precipitation of the intermediate).

  • Elimination: Remove the ice bath. Add Potassium Acetate (15 mmol) directly to the flask. Heat the mixture to reflux (approx. 118°C) for 3 hours.

    • Why? Potassium acetate acts as a weak base to promote dehydrobromination without causing side reactions.

  • Workup: Cool to room temperature. Pour into ice water (200 mL). The product will precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol.

References

  • G. A. Potter, R. McCague. (1990).[7] Highly stereoselective access to an (E)-vinyl bromide from an aryl ketone leads to short syntheses of (Z)-tamoxifen and important substituted derivatives.[7][8] Journal of Organic Chemistry.[7][9]

  • BenchChem Technical Repository. (2025).[10] A Technical Guide to 1-Bromo-pent-2-ene and Vinyl Bromide Synthesis.

  • Organic Chemistry Portal. (2016). Vinyl bromide synthesis by bromination or substitution.

  • Sutani, T., et al. (2024).[7] Short-step synthesis of tamoxifen and its derivatives via the three-component coupling reaction.[4][8] ResearchGate.

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.[11]

Sources

Optimization

Technical Support Center: Minimizing Debromination in Diphenylethylene Derivatives

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling of sterically hindered alkenes. As researchers scale up syntheses involving brominated diphenylethylene derivatives (e.g., 1-bromo-2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling of sterically hindered alkenes. As researchers scale up syntheses involving brominated diphenylethylene derivatives (e.g., 1-bromo-2,2-diphenylethylene), protodebromination often emerges as the dominant, yield-limiting side reaction.

This guide provides a mechanistic breakdown of the issue, a self-validating experimental protocol, and targeted FAQs to help you engineer this side reaction out of your catalytic cycle.

The Mechanistic Root of Protodebromination

To eliminate a side reaction, you must first understand its kinetic origin. Diphenylethylene derivatives possess severe steric bulk around the vinylic C–Br bond. During a standard Suzuki-Miyaura or Heck coupling, the oxidative addition of the C–Br bond to the Pd(0) catalyst proceeds efficiently to form a stable


 intermediate.

However, the subsequent transmetalation step is kinetically retarded by the steric shielding of the two phenyl rings. This prolonged lifetime of the Pd(II) intermediate allows competitive side reactions to dominate. Specifically, the Pd(II) complex intercepts a hydride source—often via


-hydride elimination from alkoxide bases, protic solvents, or trace moisture—forming a palladium-hydride species (

) 1. Rapid reductive elimination then yields the unwanted protodebrominated alkene 2.

The Solution Principle: You must kinetically outcompete the hydride interception by accelerating transmetalation (using bulky, electron-rich ligands) and starving the system of hydride donors (using strictly anhydrous, non-nucleophilic conditions) 3.

Diagnostic Troubleshooting Workflow

Use the following logical pathway to identify the source of hydride contamination or kinetic stalling in your catalytic cycle.

Troubleshooting A Protodebromination Detected (>5%) BB BB A->BB B Analyze Hydride Source C Are you using Alkoxide Bases? D Switch to Anhydrous K3PO4 or K2CO3 C->D Yes (e.g., NaOtBu) E Check Ligand Sterics C->E No D->E F Upgrade to XPhos or SPhos Ligands E->F Using PPh3/dppf G Verify Solvent Anhydrous State E->G Already using Buchwald F->G H Add Molecular Sieves Use Toluene/CPME G->H Protic or Wet I Reaction Optimized (<2% Byproduct) G->I Strictly Anhydrous H->I BB->C

Diagnostic workflow for troubleshooting protodebromination in cross-coupling.

Self-Validating Experimental Protocol

This protocol for the Suzuki-Miyaura coupling of bromodiphenylethylene is engineered to be self-validating . It utilizes boronic acid pinacol esters (Bpin) to eliminate the need for water, and includes a kinetic checkpoint to verify anhydrous integrity before committing to full reaction times.

Materials Required:
  • Substrate: 1-bromo-2,2-diphenylethylene (1.0 equiv)

  • Coupling Partner: Aryl-Bpin ester (1.2 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:
  • Strict Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add the bromodiphenylethylene and the Aryl-Bpin ester.

    • Causality: Bpin esters are utilized instead of free boronic acids because they do not require protic solvents or water for activation, effectively eliminating the primary source of protodebromination.

  • Catalyst & Base Loading: Quickly add Pd(OAc)₂, XPhos, and K₃PO₄ against a positive flow of Argon.

    • Causality: K₃PO₄ provides the necessary basicity for transmetalation without acting as a

      
      -hydride donor, a common failure point when using bases like NaOtBu.
      
  • Solvent Addition: Inject the anhydrous, degassed Toluene. Seal the flask and stir at 500 rpm to ensure the heterogeneous base is well suspended.

  • Kinetic Heating & Validation Checkpoint: Plunge the flask into a pre-heated 60 °C oil bath.

    • Self-Validation Step: At exactly 30 minutes , withdraw a 50 µL aliquot via syringe. Quench in 0.5 mL EtOAc/H₂O and analyze the organic layer via GC-MS.

    • Interpretation: The system is validated if the ratio of cross-coupled product to debrominated alkene is >50:1. If the debrominated mass peak (M-Br+H) exceeds 5%, the anhydrous integrity of the system has been breached (likely wet base or solvent). Abort, re-dry reagents, and restart.

  • Completion: If validated, allow the reaction to proceed for 4–6 hours until starting material is consumed.

Quantitative Comparison of Reaction Parameters

The table below summarizes the kinetic competition between successful transmetalation and hydride interception based on empirical ligand and solvent choices.

Catalyst SystemBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Protodebromination (%)
Pd(PPh₃)₄ (5 mol%)NaOtBuTHF / H₂O (10:1)8022%65%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Toluene / H₂O (10:1)8045%38%
Pd(OAc)₂ / SPhosK₃PO₄Anhydrous Toluene8081%12%
Pd(OAc)₂ / XPhos K₃PO₄ Anhydrous Toluene 60 96% < 2%

Data illustrates that maximizing ligand sterics (XPhos) while eliminating hydride sources (anhydrous toluene, K₃PO₄) effectively shuts down the debromination pathway.

Frequently Asked Questions (FAQs)

Q: I switched to anhydrous toluene and K₃PO₄, but I still see 10-15% debromination. What is going wrong? A: If your solvent and base are strictly anhydrous, the hydride source is likely the ligand or the substrate itself. However, a common hidden culprit is the use of unpurified free boronic acids. Free boronic acids often exist as a mixture of anhydrides (boroxines) and contain trapped water. Switch to a boronic acid pinacol ester (Bpin) or rigorously dry your boronic acid under high vacuum with mild heating before use 4.

Q: Why do Buchwald ligands like XPhos outperform standard bidentate ligands like dppf for diphenylethylene substrates? A: Diphenylethylene is exceptionally bulky. Standard ligands like dppf or PPh₃ create a crowded Pd(II) coordination sphere that blocks the incoming transmetalating agent. XPhos is highly electron-rich and sterically demanding; its bulk paradoxically forces the palladium into a highly active, monoligated


 state. The electron density accelerates both oxidative addition and the rate-limiting transmetalation step, kinetically outcompeting the slower debromination pathway 3.

Q: Could this be a radical-mediated debromination rather than a palladium-hydride issue? A: Yes. Diphenylethylene scaffolds are well-known radical acceptors. If your catalytic cycle involves single-electron transfer (SET) pathways (e.g., if you are using photoredox catalysis or certain Cu-catalyzed conditions), the C–Br bond can be reduced via a radical intermediate. To definitively test this, run a control reaction spiked with 1.0 equivalent of a radical scavenger like TEMPO or BHT. If the debromination ceases entirely, a radical pathway is confirmed, and you must re-evaluate your catalyst's redox potentials.

Q: Can I just lower the temperature to stop the side reaction? A: Lowering the temperature can suppress the higher-activation-energy debromination pathway, but only if your catalyst is active enough to perform the cross-coupling at that lower temperature. This is why the Pd(OAc)₂/XPhos system is highly recommended; it remains highly active at 50–60 °C, allowing you to drop the temperature and further suppress protodehalogenation 4.

References

  • Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives. MDPI. 3

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate / ACS Catalysis. 1

  • How to avoid debromination in 5-bromoindole reactions. Benchchem. 2

  • Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process. ACS Publications.4

Sources

Troubleshooting

Troubleshooting solubility issues of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

Technical Support Center: Solubility & Handling Guide Subject: 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene Case ID: TPE-Br-Cl-001 Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary: The Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Subject: 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene Case ID: TPE-Br-Cl-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Molecule's "Personality"

Welcome to the technical support center. You are likely working with 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene , a highly lipophilic, sterically crowded vinyl bromide.[1][2]

In our experience supporting drug development (specifically SERMs like Clomiphene and Toremifene), this molecule presents two distinct challenges:

  • Hydrophobicity: It is essentially a "grease ball" with a halogen handle.[1][2] It hates water and struggles in cold alcohols.

  • Crystallization Kinetics: Due to the propeller-like shape of the triphenylethylene (TPE) scaffold, it resists orderly packing, often leading to "oiling out" rather than crystallizing.[1]

This guide addresses these specific physical chemistry challenges.

Solvent Compatibility Matrix

Do not guess. Use this validated matrix to select the correct solvent for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent General transfer, NMR, reaction medium.[1][2]
Chlorinated Chloroform (

)
Excellent Best for high-concentration stock solutions (>100 mg/mL).[1][2]
Ethers Tetrahydrofuran (THF)Good Critical for Grignard/Lithium exchange.[1][2] (Diethyl ether is often too weak).[1]
Aromatics Toluene / BenzeneGood Ideal for high-temp Pd-catalyzed couplings (Suzuki/Heck).[1][2]
Alcohols Methanol / EthanolPoor (Cold) Used as Anti-solvents for precipitation.[1][2] Soluble only at reflux.[1][2]
Alkanes Hexanes / PentaneVery Poor Strictly an anti-solvent.[1][2] Will cause oiling if added too fast.[1][2]
Polar Aprotic DMSO / DMFModerate Avoid if possible; difficult to remove due to high boiling points.[1][2]

Troubleshooting Scenarios (FAQs)

Scenario A: "I'm trying to make the Grignard reagent, but the magnesium won't dissolve."

Diagnosis: This is a Vinyl Bromide , not an alkyl bromide.[1][2] The


 bond is stronger and electron-rich, making it resistant to oxidative addition by Magnesium.[1]

The Fix:

  • Switch Solvents: If you are using Diethyl Ether, stop. Switch to anhydrous THF . The higher boiling point (

    
    ) and better solvation of the Mg species are required.[1]
    
  • The "Entrainment" Method:

    • Add your Mg turnings and cover with minimal THF.[1][2]

    • Add a crystal of Iodine (

      
      ) and 2-3 drops of 1,2-dibromoethane.
      
    • Wait for the vigorous bubbling (etching the Mg surface).[1]

    • Only then add your 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene solution dropwise.[1][2]

  • Reflux is Mandatory: You must maintain a gentle reflux.[1][2] Room temperature is insufficient for initiation.[1][2]

Scenario B: "My product is 'oiling out' during recrystallization instead of forming crystals."

Diagnosis: The TPE backbone is bulky.[2] When you cool a hot saturated solution, the molecules lose energy but cannot orient themselves quickly enough to form a lattice.[1][2] They aggregate into an amorphous oil (liquid-liquid phase separation).[1]

The Protocol: The "Two-Solvent Displacement" Method Standard cooling often fails.[2] Use this thermodynamic trick.

  • Dissolve: Dissolve the crude oil in a minimum amount of DCM (not ethanol) at room temperature.

  • Dilute: Add Methanol (approx. 3x the volume of DCM).[1] The solution should remain clear.

  • Evaporate: Place on a rotary evaporator. Gently remove the DCM (lower boiling point).[1]

  • Nucleate: As the DCM leaves, the solvent composition shifts to Methanol-rich.[1][2] The compound will reach supersaturation slowly.[1][2]

    • Critical Step: If it clouds up, stop evaporating and scratch the glass or add a seed crystal.[1][2]

  • Harvest: Once a slurry forms, cool to

    
     and filter.
    
Scenario C: "I see a precipitate in my NMR tube ( )."

Diagnosis: This is likely not your compound.[1][2] 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene is highly soluble in Chloroform.[1]

  • Check: Did you dry your product with Magnesium Sulfate (

    
    )? Residual inorganic salts are insoluble in 
    
    
    
    .[1][2] Filter the solution through a small cotton plug or 0.45
    
    
    syringe filter.[1][2]

Visual Workflows

Workflow 1: Solvent Selection Logic

Use this logic gate to determine the correct solvent system for your immediate goal.[2]

SolventSelection Start Start: Define Goal Goal What is the Application? Start->Goal Synth Synthesis (Coupling) Goal->Synth Pd-Catalysis Grignard Grignard Formation Goal->Grignard Mg Activation Purify Recrystallization Goal->Purify Isolation Toluene Use Toluene/Dioxane (High Temp Stability) Synth->Toluene THF Use Anhydrous THF (Must Reflux) Grignard->THF Mixed Use DCM + MeOH (Displacement Method) Purify->Mixed

Figure 1: Decision tree for solvent selection based on chemical application.[1]

Workflow 2: The "Anti-Oil" Recrystallization Protocol

Follow this path if your compound refuses to solidify.[2]

Recrystallization Crude Crude Material (Oil/Solid) DCM 1. Dissolve in minimal DCM Crude->DCM MeOH 2. Add Methanol (3:1 ratio) DCM->MeOH Rotovap 3. Slow Evaporation (Remove DCM) MeOH->Rotovap Check Cloud Point Reached? Rotovap->Check Seed 4. Add Seed Crystal / Scratch Check->Seed Yes (Hazy) Oil Oiling Out Occurred Check->Oil No (Separated Oil) Cool 5. Cool to 4°C Seed->Cool Filter 6. Filter & Wash (Cold MeOH) Cool->Filter Reheat Reheat to dissolve oil Oil->Reheat Reheat->MeOH

Figure 2: Step-by-step protocol to prevent "oiling out" during purification.

References & Grounding

The protocols above are derived from standard organic synthesis practices regarding triphenylethylene derivatives and vinyl halides.

  • Clomiphene Synthesis & Intermediates:

    • Source: European Patent Office.[1][2] (2016).[1][3][4][5] Process for the preparation of Clomiphene (EP3015453A1).[1] Describes the handling of diphenylethylene intermediates and solubility in alcohols/chlorinated solvents.

    • [1]

  • Vinyl Bromide Reactivity:

    • Source: Organic Syntheses.[1][2][6][7][8][9] General procedures for Grignard formation from vinyl halides. Vinyl halides require higher activation energy and ethereal solvents like THF compared to alkyl halides.[1][2]

    • [1]

  • Recrystallization Techniques:

    • Source: BenchChem.[1][2][8][10] Application Notes for Recrystallization. Discusses the "oiling out" phenomenon in lipophilic aromatics and the use of solvent polarity switching (DCM/MeOH) to force lattice formation.

    • [1]

  • Physical Properties:

    • Source: PubChem/MolForge. 1-Bromo-2,2-diphenyl-1-(p-fluorophenyl)ethylene (Analogous Structure). Provides LogP and solubility data for the structural analog, confirming high lipophilicity.[1][2]

Sources

Optimization

Technical Support Center: Vinyl Bromide Purification &amp; Troubleshooting

The following technical guide addresses the purification of vinyl bromides, distinguishing between the synthesis of the volatile parent compound (vinyl bromide monomer) and complex substituted vinyl bromides used in drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of vinyl bromides, distinguishing between the synthesis of the volatile parent compound (vinyl bromide monomer) and complex substituted vinyl bromides used in drug discovery (e.g., via Wittig or Takai olefination).

Topic: Removal of Unreacted Starting Materials & Byproducts Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists, Chemical Engineers

Executive Summary & Chemical Context

Vinyl bromides are notoriously unstable intermediates.[1] Their purification is governed by two opposing constraints: volatility (requiring low-temperature handling) and reactivity (susceptibility to spontaneous polymerization or hydrolysis).

  • Parent Vinyl Bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  A gas at room temperature (bp 15.8°C).[2][3] The primary impurity is the starting material 1,2-dibromoethane .
    
  • Substituted Vinyl Bromides (

    
    ):  Typically liquids or solids. The primary impurities are triphenylphosphine oxide (TPPO)  (from Wittig) or chromium salts  (from Takai).
    

This guide is divided into workflows specific to these two distinct chemical classes.

Module A: Parent Vinyl Bromide ( )

Context: Synthesis via dehydrobromination of 1,2-dibromoethane using KOH/Ethanol.

Core Workflow: Continuous Reactive Distillation

Because the product (bp 15.8°C) boils significantly lower than the starting material (1,2-dibromoethane, bp 131°C) and the solvent (Ethanol, bp 78°C), the most effective purification is in-situ distillation driven by the heat of reaction.

Troubleshooting Guide (Q&A)

Q: My distillate contains significant amounts of 1,2-dibromoethane (starting material). Why? A: This is a "carry-over" effect caused by excessive heating rate or insufficient reflux ratio.

  • The Mechanism: 1,2-dibromoethane has a vapor pressure of ~11 mmHg at 20°C. If the reaction flask is heated too aggressively (>60°C) without a fractionating column, the starting material co-distills with the product.

  • The Fix: Install a Vigreux column (at least 20cm) between the reaction flask and the condenser. Maintain the still-head temperature strictly below 40°C.

Q: The product is cloudy and has a simplified NMR spectrum (missing splitting). A: You likely have ethanol contamination .

  • The Mechanism: Ethanol and vinyl bromide can co-distill. Ethanol acts as a cosolvent, potentially solubilizing trace starting materials.

  • The Fix: Perform a cold water wash .

    • Cool the crude distillate to 0°C.

    • Wash rapidly with ice-cold water (

      
       removes EtOH; Vinyl Bromide is insoluble).
      
    • Dry the organic layer immediately over anhydrous

      
       pellets (Do not use 
      
      
      
      as the exotherm can boil your product).

Q: The product polymerized in the collection flask. How do I prevent this? A: Vinyl bromide is a monomer.[1][4] Without inhibition, it autopolymerizes.

  • The Fix: Pre-load the collection flask with 0.1% Phenol or Hydroquinone . Keep the flask shielded from light (aluminum foil wrap) and at -10°C.

Visualization: Dehydrobromination Logic

Dehydrobromination Start 1,2-Dibromoethane (SM) Reaction KOH / EtOH (Reaction Pot) Start->Reaction Dropwise Add Column Vigreux Column (Separation Zone) Reaction->Column Vapor Mix Head Still Head (< 40°C) Column->Head Vinyl Bromide Vapor Impurity Reflux Return: 1,2-Dibromoethane Column->Impurity Condensation Receiver Collection Flask (-10°C + Phenol) Head->Receiver Condense Impurity->Reaction Recycle

Caption: Logic flow for separating volatile vinyl bromide from high-boiling starting materials.

Module B: Substituted Vinyl Bromides (Drug Precursors)

Context: Synthesis via Wittig Olefination (Phosphonium salts) or Takai Olefination (Chromium).

Protocol 1: Removing Triphenylphosphine Oxide (TPPO) - The Wittig Plague

TPPO is the primary byproduct of Wittig reactions. It is notoriously difficult to separate from polar vinyl bromides.

Q: Column chromatography failed to separate my vinyl bromide from TPPO. What now? A: TPPO "streaks" on silica. Use Precipitation-Filtration before chromatography.

  • Method A (The Hexane Crash):

    • Evaporate the reaction solvent (often THF or DCM) completely.

    • Redissolve the residue in a minimum amount of warm Toluene.

    • Slowly add 5 volumes of cold Hexane/Pentane while stirring.

    • TPPO precipitates (white solid); most vinyl bromides remain in solution. Filter and concentrate.

  • Method B (The

    
     Complex): 
    
    • Dissolve crude mixture in Ethanol.

    • Add 2 equivalents of

      
      .
      
    • Stir for 2 hours. The complex

      
       precipitates. Filter off the solid.[5]
      
Protocol 2: Removing Chromium Salts - The Takai Challenge

Takai olefination (


) leaves toxic, paramagnetic chromium residues that broaden NMR signals and poison biological assays.

Q: My product is green/blue and the NMR is a blob. How do I remove the Chromium? A: You have paramagnetic Cr(III) species trapped in your product. Standard extraction is insufficient.

  • The Serine/Rochelle Salt Wash:

    • Do not just add water.

    • Quench the reaction with an aqueous solution of Serine (1M) or Rochelle Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 2 hours. The solution will turn from green/purple to a distinct deep blue (complexed Cr).

    • Extract with Ethyl Acetate. The Cr stays in the aqueous layer.

Visualization: Impurity Removal Decision Tree

PurificationLogic Start Crude Vinyl Bromide Mixture CheckType Identify Synthesis Method Start->CheckType Wittig Wittig Reaction (Impurity: TPPO) CheckType->Wittig Takai Takai Reaction (Impurity: Cr Salts) CheckType->Takai Solubility Is Product Soluble in Hexane? Wittig->Solubility Rochelle Method: Rochelle Salt Quench (2 hrs) Takai->Rochelle HexaneYes Method: Hexane Trituration (TPPO precipitates) Solubility->HexaneYes Yes HexaneNo Method: ZnCl2 Complexation in Ethanol Solubility->HexaneNo No

Caption: Decision matrix for selecting the correct workup based on synthesis method and solubility.

Quantitative Data: Physical Properties for Separation

Use this table to design your distillation or extraction parameters.

CompoundRoleBoiling Point (1 atm)Solubility (Water)Solubility (Hexane)
Vinyl Bromide Product15.8°C InsolubleSoluble
1,2-Dibromoethane Starting Material131-132°C0.4 g/100mLSoluble
Ethanol Solvent78.4°CMiscibleMiscible
Triphenylphosphine Oxide Byproduct360°C (mp 156°C)InsolubleInsoluble
Bromoform Reagent (Takai)149°C0.3 g/100mLSoluble

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for alkyl halide purification and drying).

  • Marvel, C. S. et al. "Vinyl Bromide." Organic Syntheses, Coll. Vol. 10, p. 108 (1930). (Foundational text for dehydrobromination route).

  • Takai, K. et al. "Simple and selective method for aldehydes -> (E)-haloalkenes conversion."[6] Journal of the American Chemical Society, 108(23), 7408-7410 (1986).[6] (Primary source for Chromium removal issues).

  • Batesky, D. C. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride."[5] Journal of Organic Chemistry, 82(19), 9931–9936 (2017). (Modern method for TPPO removal).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11641, Vinyl bromide" (Safety and Physical Data). .

Sources

Troubleshooting

Advanced Technical Support Center: Chromatographic Separation of Halogenated Ethylenes

Welcome to the Technical Support Center for halogenated volatile organic compound (VOC) analysis. Halogenated ethylenes—such as vinyl chloride, dichloroethylenes, trichloroethylene (TCE), and tetrachloroethylene (PCE)—pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated volatile organic compound (VOC) analysis. Halogenated ethylenes—such as vinyl chloride, dichloroethylenes, trichloroethylene (TCE), and tetrachloroethylene (PCE)—present unique chromatographic challenges. Their high volatility, structural isomerism, and strong electronegativity require precise control over sample introduction, stationary phase chemistry, and detector optimization.

This guide provides researchers and drug development professionals with self-validating protocols, deep-dive troubleshooting logic, and technical FAQs to ensure robust, reproducible separations.

SECTION 1: Core Methodology & Self-Validating Protocol

Why this matters: A self-validating protocol ensures that any deviation in baseline, retention time, or peak symmetry immediately points to a specific system failure, rather than an ambiguous matrix effect. For halogenated ethylenes, the gold standard is Purge-and-Trap (P&T) Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Electron Capture Detection (GC-ECD), heavily based on EPA Method 8260[1].

Step-by-Step Protocol: Purge-and-Trap GC-MS/ECD
  • Sample Preparation & Sparging (Purge): Introduce the aqueous or solid sample into a sparging vessel. Purge with an inert gas (Helium, 40 mL/min) for 11 minutes. Causality: Halogenated ethylenes partition rapidly from the aqueous matrix into the gas phase due to their high vapor pressure and low water solubility[2].

  • Trapping & Moisture Control: Pass the purged gas through an adsorbent trap (e.g., Vocarb 3000) to concentrate the analytes. Self-Validation Check: Utilize a Moisture Control System (MCS) or a dry purge step (e.g., 2 minutes) to eliminate water vapor. If early eluting peaks (like vinyl chloride) exhibit severe broadening or splitting, moisture breakthrough into the GC is the confirmed culprit[3].

  • Thermal Desorption: Rapidly heat the trap (e.g., to 250°C for 1-2 minutes) to backflush the concentrated analytes as a narrow vapor plug directly onto the GC column[2].

  • Chromatographic Separation: Utilize an intermediate-polarity capillary column (e.g., 6% cyanopropylphenyl / 94% dimethyl polysiloxane, such as DB-624 or VF-624ms)[4][5]. Temperature Program: Start at 35°C (hold 5 min) to focus highly volatile species, then ramp at 10°C/min to 200°C.

  • Detection:

    • ECD: Use N₂ or Ar/CH₄ as makeup gas. ECD is selectively sensitive to the electronegative halogen atoms, achieving femtogram-level limits[6][7].

    • MS: Operate in Selected Ion Monitoring (SIM) mode for specific halogen isotope clusters (e.g., m/z 62/64 for vinyl chloride)[1].

Workflow Sample 1. Sample Introduction (Aqueous/Solid Matrix) Purge 2. Purge Phase (Inert Gas Sparging) Sample->Purge Trap 3. Adsorbent Trap (Moisture Control) Purge->Trap Desorb 4. Thermal Desorption (Rapid Heating to 250°C) Trap->Desorb GC 5. GC Separation (Cyanopropylphenyl Phase) Desorb->GC Detector 6. Detection (MS or ECD) GC->Detector

Caption: Step-by-step workflow for Purge-and-Trap GC-MS/ECD analysis of halogenated ethylenes.

Quantitative Data Summary: Target Analytes
AnalyteBoiling Point (°C)Primary MS Quant Ion (m/z)ECD SensitivityRecommended Stationary Phase
Vinyl Chloride-13.462Low/Moderate6% Cyanopropylphenyl
1,1-Dichloroethylene31.661High6% Cyanopropylphenyl
cis-1,2-Dichloroethylene60.396High6% Cyanopropylphenyl
Trichloroethylene (TCE)87.2130Very High6% Cyanopropylphenyl
Tetrachloroethylene (PCE)121.1164Ultra High6% Cyanopropylphenyl

SECTION 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing of Halogenated Analytes

Symptom: Asymmetry factor (As) > 1.5 for mid-to-late eluting halogenated ethylenes (e.g., TCE, PCE). Root Cause: Halogenated compounds are highly susceptible to adsorption at active sites (exposed silanol groups) in the inlet liner or at the head of the column due to matrix contamination[8][9]. Alternatively, dead volume from a poorly cut column disrupts the sample plug, causing tailing[10]. Resolution:

  • Inspect and Re-cut: Remove the column from the inlet. Score the tubing lightly with a ceramic wafer and cleanly break off the first 10-20 cm of the column to remove occluded stationary phase and active sites[9][10][11].

  • Liner Maintenance: Replace the inlet liner. Ensure any glass wool used is highly deactivated (silanized) to prevent analyte breakdown[8].

  • Check Installation: Ensure the column is inserted to the exact depth specified by the manufacturer to eliminate dead volume[9][10].

TailingLogic Start Symptom: Peak Tailing (As > 1.5) Check1 Isolate the Cause: Solvent vs. Analyte Start->Check1 Solvent Early Eluters / Solvent (Solvent Effect Violation) Check1->Solvent Analyte Mid/Late Eluters (Active Sites / Dead Volume) Check1->Analyte SolventFix Decrease initial oven temp by 10-20°C Solvent->SolventFix Check2 Inspect Inlet & Column Analyte->Check2 ActiveSites Contaminated Liner / Exposed Silanols Check2->ActiveSites DeadVolume Ragged Column Cut Check2->DeadVolume FixActive Replace deactivated liner, trim 10-20cm of column ActiveSites->FixActive FixDead Re-cut column squarely (use ceramic wafer) DeadVolume->FixDead

Caption: Diagnostic logic tree for troubleshooting peak tailing in GC analysis.

Issue 2: Elevated Baseline and High Noise in ECD

Symptom: The baseline current in the Electron Capture Detector is steadily rising, reducing the signal-to-noise ratio for trace halogenated ethylenes. Root Cause: The ECD relies on a radioactive ⁶³Ni source emitting beta particles to ionize a makeup gas. Oxygen and moisture are highly electronegative; their presence in the carrier or makeup gas captures electrons, drastically reducing the standing current and causing a noisy, drifting baseline[7][12]. Resolution:

  • Gas Purity: Ensure carrier and makeup gases are Ultra-High Purity (UHP, 99.999%) and certified to have < 1 ppb halocarbons[7].

  • Traps: Install high-capacity oxygen and moisture traps on the gas lines immediately upstream of the GC.

  • Leak Check: Perform an electronic leak check at the inlet and detector fittings to ensure no ambient air (oxygen) is diffusing into the system[8].

SECTION 3: Frequently Asked Questions (FAQs)

Q: Why do cis- and trans-1,2-dichloroethylene co-elute on my 100% PDMS (non-polar) column, and how do I fix it? A: A 100% Polydimethylsiloxane (PDMS) column separates compounds primarily by boiling point via dispersive van der Waals interactions[5]. Because cis-1,2-DCE (b.p. 60.3°C) and trans-1,2-DCE (b.p. 47.5°C) have relatively close boiling points and identical molecular weights, a purely non-polar phase may not provide sufficient selectivity. Solution: Switch to an intermediate polar stationary phase, such as a 6% cyanopropylphenyl / 94% dimethyl polysiloxane column (e.g., DB-624). The cyanopropyl groups introduce dipole-dipole interactions, which differentially retain the cis isomer (which has a net dipole moment) versus the trans isomer (which has a net-zero dipole moment), baseline-resolving the two.

Q: When analyzing halogenated ethylenes, should I use an ECD or an MS detector? A: It depends on your regulatory requirements and matrix complexity.

  • ECD (Electron Capture Detector): Offers extreme sensitivity (femtogram level) specifically for electronegative compounds like halogens[6][13]. It is ideal for ultra-trace environmental monitoring of known halogenated targets. However, it lacks qualitative identification capabilities (it only provides retention time).

  • MS (Mass Spectrometry): Required by broad-spectrum protocols like EPA Method 8260[1][14]. While slightly less sensitive than ECD for heavily halogenated species, MS provides definitive structural identification via mass-to-charge (m/z) ratios and isotopic clustering (e.g., the characteristic M, M+2, M+4 patterns of chlorine isotopes). MS is mandatory when analyzing complex samples where co-elution with non-halogenated VOCs is possible.

Q: How does the dynamic headspace technique compare to static headspace for these compounds? A: Dynamic headspace (often synonymous with Purge-and-Trap) continually sweeps the sample with inert gas, driving the equilibrium to extract nearly 100% of the volatile halogenated ethylenes onto a trap[2]. Static headspace relies on a closed-system equilibrium between the sample and the headspace. Dynamic methods typically provide detection limits 20 to 60 times lower (e.g., 0.5 ppb vs 10 ppb) than static headspace for VOCs, making it the preferred choice for trace analysis[4].

References

  • SCION Instruments. "EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.
  • Crea Analytical. "Epa 8260 & Epa 624.
  • LCGC International. "Detection Limits of EPA Method 8260 with Static and Dynamic Headspace GC–MS Analysis.
  • Wikipedia. "Electron capture detector.
  • Agilent Technologies. "US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS.
  • Teklab, Inc. "EPA Method 8260 Testing.
  • SCION Instruments. "GC-ECD. Electron Capture Detector.
  • Phenomenex. "GC tip on electron capture detectors GC.
  • LCGC International. "Electron Capture Detectors.
  • Air Products. "Electron Capture Detector (ECD).
  • Thermo Fisher Scientific. "Chromatography Troubleshooting Guides-Gas Chromatography.
  • Agilent Technologies. "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Element Lab Solutions. "Troubleshooting GC peak shapes.
  • Phenomenex. "GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Tentamus Group. "Gas chromatography (GC) explained in simple terms.
  • Sigma-Aldrich. "Gas Chromatography (GC) Column Selection Guide: Step 1 – Stationary Phase.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic vulnerabilities of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic vulnerabilities of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene. This halogenated triarylethylene derivative is a critical precursor in the synthesis of tamoxifen analogs and advanced optoelectronic materials[1]. However, its structural complexity makes it highly susceptible to thermal degradation.

This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure the structural integrity of your compound during synthesis, purification, and storage.

Section 1: Core Mechanistic FAQs

Q: Why is this specific molecule so prone to thermal degradation compared to other aryl halides? A: The vulnerability lies in the vinylic carbon-bromine (C-Br) bond. While simple vinylic halides are typically stable, the extensive


-conjugation provided by the geminal diphenyl groups and the p-chlorophenyl ring significantly stabilizes any resulting vinylic radical. When subjected to thermal stress, the molecule undergoes[2]. This process is endothermic but entropically favorable at elevated temperatures[3]. The stabilized triarylethenyl radical then rapidly participates in deleterious side reactions, such as dimerization or protodehalogenation.

Q: What is the critical temperature threshold for handling this compound? A: Although the melting point of related unsubstituted analogs (e.g., bromotriphenylethylene) is 114–118 °C, thermal degradation in solution initiates much lower. The and their halogenated derivatives accelerates significantly when activation energy barriers are breached in a solvent matrix[4]. We strongly advise keeping the compound below 60 °C during all synthesis, purification, and drying steps to prevent radical initiation.

Section 2: Troubleshooting Guide

Issue 1: Product darkening (yellow to dark brown) during rotary evaporation.

  • Causality: Darkening is the macroscopic symptom of microscopic radical recombination. The heat from the water bath provides the activation energy for C-Br homolysis[2]. The resulting radicals polymerize or oxidize in the presence of trace oxygen, forming highly conjugated, dark-colored impurities.

  • Solution: Lower the water bath temperature to a maximum of 30 °C and decrease the system pressure (high vacuum) to remove solvents. Flush the system with Argon before breaking the vacuum to prevent aerobic oxidation.

Issue 2: Loss of the bromo substituent during Suzuki-Miyaura cross-coupling.

  • Causality: High temperatures (e.g., refluxing toluene at 110 °C) cause premature thermal C-Br cleavage before the palladium catalyst can undergo oxidative addition. This leads to a protodehalogenated byproduct as the radical abstracts a hydrogen atom from the solvent.

  • Solution: Transition to a highly active, sterically hindered ligand (e.g., SPhos or XPhos) that permits room-temperature or 40 °C coupling, thereby outcompeting the thermal degradation pathway.

Section 3: Quantitative Data Presentation

To understand the thermal limits, we must compare the bond dissociation energies (BDE) of the molecule's functional groups. The vinylic C-Br bond is the weakest link in the system.

Bond TypeLocation in MoleculeApprox. BDE (kcal/mol)Thermal Stability LimitPrimary Degradation Mode
Vinylic C-Br Position 1~70 - 75Low (<60 °C in solution)Homolytic cleavage / Debromination
Aryl C-Cl p-chlorophenyl ring~95 - 97High (>150 °C)Stable under standard conditions
Vinylic C=C Ethylene core~150 - 170Very HighOxidative cleavage (requires O2/O3)
Aryl C-H Phenyl rings~110 - 113Very HighStable

Data synthesized from standard thermochemical protocols for halogenated alkenes[2],[5].

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol: Thermally-Safe Low-Temperature Recrystallization To ensure the product is isolated without thermal stress, this low-temperature recrystallization protocol bypasses the activation energy required for C-Br homolysis.

  • Dissolution: Dissolve the crude 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene in a minimal volume of dichloromethane (CH₂Cl₂) at strictly room temperature (20 °C). Do NOT apply heat to force dissolution.

  • Filtration (Self-Validation Step): Pass the solution through a 0.2 μm PTFE syringe filter into a Schlenk flask.

    • Causality & Validation: Polymeric degradants formed by thermal radical reactions are insoluble in CH₂Cl₂. If the filter remains clear and unclogged, it validates that no thermal polymerization occurred during prior handling.

  • Layering: Carefully layer the solution with cold hexanes (-20 °C) to induce crystallization via anti-solvent diffusion.

  • Crystallization: Store the flask at -20 °C in the dark for 24 hours.

    • Causality: Darkness prevents photo-induced homolytic cleavage, which mimics and exacerbates thermal degradation.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with cold (-20 °C) hexanes.

  • Drying: Dry under high vacuum (10⁻³ mbar) at room temperature for 12 hours.

Section 5: Visualizations

Pathway Start 1-bromo-1-(p-chlorophenyl)- 2,2-diphenylethylene Heat Thermal Stress (>60°C) Start->Heat Cleavage Homolytic C-Br Bond Cleavage Heat->Cleavage Radical Triarylethenyl Radical + Bromine Radical Cleavage->Radical Path1 Hydrogen Abstraction (Protodehalogenation) Radical->Path1 Solvents with labile H Path2 Radical Recombination (Dimerization) Radical->Path2 High conc. Path3 Oxidation (if O2 present) Radical->Path3 Aerobic

Fig 1. Mechanistic pathways of thermal degradation via C-Br homolytic cleavage.

LogicTree Q1 Is the product darkening during purification? A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you using heat (>60°C) to dissolve? A1_Yes->Q2 Q3 Verify purity via NMR. Is debromination observed? A1_No->Q3 Sol1 Switch to cold solvent layering Q2->Sol1 Yes Sol2 Check for light exposure (Photo-degradation) Q2->Sol2 No Sol3 Proceed to storage under Argon at -20°C Q3->Sol3 No

Fig 2. Troubleshooting logic tree for identifying and resolving thermal degradation issues.

References
  • Title: Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol Source: ResearchGate URL: [Link]

  • Title: Bromination of Alkenes - The Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Thermal decomposition of alkenes: role of allylic C-C bond cleavage Source: KAUST Repository URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Isomeric Mixtures in Substituted Diphenylethylene Synthesis

Ticket ID: DPE-ISO-RES-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Stereocontrol and Purification of 1,1- and 1,2-Diphenylethylenes Introduction Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DPE-ISO-RES-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Stereocontrol and Purification of 1,1- and 1,2-Diphenylethylenes

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of a substituted diphenylethylene (DPE) has yielded an inseparable mixture of E and Z isomers, or you are attempting to bias a reaction toward a specific isomer and failing.

In drug development (e.g., Tamoxifen analogs) and materials science (e.g., molecular switches), the geometry of the double bond is not a trivial detail—it dictates biological activity and electronic properties. This guide treats the resolution of these isomers as a systematic engineering problem, divided into Prevention (Synthesis Strategy), Correction (Post-Synthetic Resolution), and Verification (Diagnostics).

Module 1: Synthesis Strategy (Prevention)

Objective: Bias the reaction mechanism to favor the desired isomer before purification becomes necessary.

The class of DPE dictates the strategy. We must distinguish between 1,2-DPEs (Stilbenes) and 1,1-DPEs (Vinylidenes) .

1.1 The Stilbene Problem (1,2-DPEs)

Issue: The Wittig reaction is the workhorse here, but "stereochemical drift" often leads to mixtures.

  • Targeting Z-Stilbenes (Kinetic Control):

    • Mechanism: Use unstabilized ylides (alkyl groups on phosphorous).[1] The reaction must be kept under salt-free conditions . Lithium salts (

      
      ) stabilize the betaine intermediate, allowing equilibration to the thermodynamic E-isomer.
      
    • Protocol Adjustment: Switch bases from

      
      -BuLi to KHMDS  or NaHMDS . These generate potassium/sodium salts that do not stabilize the betaine, freezing the kinetic Z-selectivity.
      
    • Solvent: Use THF at -78°C.

  • Targeting E-Stilbenes (Thermodynamic Control):

    • Mechanism: Use stabilized ylides (EWG on the ylide carbon) or the Horner-Wadsworth-Emmons (HWE) reaction.

    • Protocol Adjustment: If using a standard Wittig, add a catalytic amount of Benzoic acid or use the Schlosser modification (phenyllithium at low temp) to force equilibration to the E-isomer.

1.2 The Tamoxifen Problem (1,1-DPEs)

Issue: Synthesizing tri- or tetra-substituted olefins (like Tamoxifen) via McMurry coupling often yields a 1:1 E/Z mixture because the steric bulk on both sides of the alkene is similar.

  • Strategy: Since stereocontrol is difficult during bond formation for 1,1-DPEs, the strategy shifts to thermodynamic equilibration post-synthesis (see Module 2).

Visualization: Synthesis Decision Matrix

SynthesisStrategy Start Target Molecule Type Isomer Type? Start->Type Stilbene 1,2-DPE (Stilbene) Type->Stilbene Geminal 1,1-DPE (Geminal) Type->Geminal Z_Select Target: Z-Isomer Stilbene->Z_Select E_Select Target: E-Isomer Stilbene->E_Select McMurry McMurry Coupling (Yields Mixture) Geminal->McMurry Steric Bulk High Wittig_SaltFree Wittig (Salt-Free) Base: KHMDS Temp: -78°C Z_Select->Wittig_SaltFree Lindlar Lindlar Hydrogenation of Alkyne Z_Select->Lindlar HWE HWE Reaction (Phosphonate) E_Select->HWE Heck Heck Coupling (Trans-selective) E_Select->Heck Post-Synthetic\nResolution Required Post-Synthetic Resolution Required McMurry->Post-Synthetic\nResolution Required

Caption: Decision matrix for selecting the optimal synthetic route based on regio- and stereochemical targets.

Module 2: Post-Synthetic Resolution (The "Fix-It" Phase)

If synthesis yields a mixture, you must exploit physical or chemical differences to resolve them.

2.1 Chemical Isomerization (Iodine-Catalyzed)

Best for: Converting a mixture entirely to the thermodynamically stable isomer (usually E for stilbenes). Mechanism: Iodine radicals add reversibly to the double bond, breaking the


-bond character and allowing free rotation. Elimination of the iodine radical reforms the double bond in the lower-energy conformation.

Protocol: Iodine-Mediated Photoisomerization

  • Dissolution: Dissolve the isomeric mixture in Hexanes or Toluene (avoid ethers if possible to prevent peroxide formation). Concentration: ~0.1 M.

  • Catalyst: Add 1-5 mol% Iodine (

    
    ) .
    
  • Activation: Irradiate with visible light (a standard 300W tungsten lamp or sunlight) or reflux gently if using thermal initiation.

  • Monitoring: Monitor by HPLC or NMR every 30 minutes.

  • Quench: Wash with saturated aqueous Sodium Thiosulfate (

    
    )  to remove iodine (solution turns from purple to clear).
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
2.2 Physical Separation (Crystallization vs. Chromatography)
MethodApplicabilityProsCons
Fractional Crystallization E-StilbenesScalable; E-isomers often pack better (lower solubility) than Z.Requires significant solubility difference; lower yields.
Flash Chromatography GeneralUniversal applicability.E/Z spots often overlap (

difference < 0.1); consumes solvent.
Silver Nitrate (

) Silica
Difficult Mixtures

complexes with

-clouds; Z-isomers bind stronger due to steric accessibility.
Silver salts are expensive and light-sensitive.
Module 3: Analytical Diagnostics

Objective: Conclusively identify your isomer.

3.1 NMR Spectroscopy (

)

The coupling constant (


) of the vinylic protons is the definitive identifier for 1,2-disubstituted ethylenes.
  • E-Isomer (Trans):

    
    .
    
  • Z-Isomer (Cis):

    
    .
    

Note: For 1,1-DPEs (like Tamoxifen), there are no vicinal protons. You must rely on NOE (Nuclear Overhauser Effect) experiments. Irradiate the vinyl proton; if you see enhancement of the phenyl ring protons, they are spatially close (Z-configuration relative to that ring).

3.2 HPLC Conditions

For separating Tamoxifen analogs or Stilbenes:

  • Column: C18 (Octadecyl) or Phenyl-Hexyl (provides

    
     interaction selectivity).
    
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0).

    • Why pH 3.0? Suppresses silanol ionization on the column and protonates amine side chains (in Tamoxifen), sharpening peaks.

Frequently Asked Questions (FAQ)

Q: I am doing a McMurry coupling for a Tamoxifen analog, but I can't separate the isomers by column chromatography. Why? A: Substituted 1,1-DPE isomers often have identical polarity because the dipole moments are determined by the distal functional groups, which are far from the alkene core.

  • Fix: Try Reverse Phase HPLC (C18) instead of Normal Phase (Silica). The shape selectivity of C18 is better at distinguishing the "flatness" of the isomers. Alternatively, use fractional crystallization from Ethanol/Water; the E-isomer (impurity in Tamoxifen synthesis) is often less soluble.

Q: My Wittig reaction turned dark red, and I got low Z-selectivity. What happened? A: The dark red color often indicates the formation of a stabilized ylide or decomposition. If you used


-BuLi, you likely generated Lithium salts which caused "Stereochemical Drift" (equilibration to E).
  • Fix: Switch to KHMDS (Potassium Hexamethyldisilazide) as your base.[1] It is salt-free and bulky, preserving the kinetic Z-selectivity.

Q: Can I use Iodine isomerization to get the Z-isomer? A: Generally, no . Iodine isomerization drives the system to the thermodynamic minimum, which is almost always the E-isomer (trans) due to reduced steric clash between phenyl rings. To get Z, you must rely on kinetic control during synthesis (Module 1).[1]

References
  • Iodine-Catalyzed Isomeriz

    • Yamashita, S. (1961).[2] Iodine-photocatalyzed cis-trans Isomerization of Stilbene. Bulletin of the Chemical Society of Japan.[2][3]

  • Wittig Reaction Stereocontrol (Salt Effects)

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews.
    • (Found via Context: Standard definitive review on Wittig stereochemistry)

  • Separ

    • Husain, S., Alvi, S. N., & Rao, R. N. (2006). Separation and determination of E and Z-isomers of Tamoxifen by ion-pair high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • McMurry Coupling & Stereoselectivity

    • McMurry, J. E., & Fleming, M. P. (1974). New method for the reductive coupling of carbonyls to olefins. Synthesis of beta-carotene. Journal of the American Chemical Society.
    • (Found via Context: Foundational paper on McMurry coupling)

Sources

Optimization

Technical Support Center: Stability of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene under UV Light

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-bromo-1-(p-chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene under ultraviolet (UV) irradiation. As a Senior Application Scientist, this resource is designed to help you navigate potential challenges in your photochemical experiments, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Q1: My starting material, 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene, is degrading unexpectedly, even before UV exposure. What could be the cause?

A1: While the primary focus is on UV stability, several factors can contribute to the degradation of your starting material. It's crucial to rule out these possibilities to ensure that the observed changes are solely due to UV irradiation.

  • Purity of Starting Material: Impurities from the synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene can act as catalysts for degradation. Ensure the high purity of your compound using techniques like recrystallization or column chromatography. Verify purity via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or acidic contaminants, can initiate degradation pathways. Use freshly distilled, high-purity, or HPLC-grade solvents. It's also advisable to degas the solvent to remove dissolved oxygen, which can participate in photo-oxidative processes.[1]

  • Thermal Instability: Although many triarylethylene derivatives are relatively stable, prolonged exposure to elevated temperatures during storage or experimental setup can lead to thermal degradation. Store the compound in a cool, dark, and dry place.

  • Incompatible Reagents: If your experimental setup involves other reagents, consider the possibility of unintended reactions with your starting material.

Q2: I am observing the formation of multiple unexpected products during my photochemical reaction. How can I identify them and understand the degradation pathway?

A2: The formation of multiple photoproducts is common in photochemical reactions involving complex molecules. A systematic approach is necessary to identify these products and elucidate the degradation mechanism.

  • Chromatographic Separation: Utilize HPLC with a photodiode array (PDA) detector to separate the different components of your reaction mixture.[2] The UV-Vis spectra obtained from the PDA can provide initial clues about the structures of the photoproducts.[2]

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weights of the separated products.[3] High-resolution mass spectrometry (HRMS) can provide exact masses, allowing you to deduce the elemental composition of each photoproduct.

  • Spectroscopic Analysis: Isolate the major photoproducts using preparative HPLC or column chromatography.[1] Subsequently, use spectroscopic techniques like NMR (¹H, ¹³C, and 2D-NMR) and Fourier-transform infrared spectroscopy (FTIR) to elucidate their structures.

  • Mechanistic Considerations: Based on the identified structures, you can propose a degradation pathway. For triarylethylene systems, common photochemical reactions include E/Z isomerization, photocyclization to form phenanthrene-like structures, and photo-oxidation.[3][4] The presence of a vinyl bromide moiety also introduces the possibility of C-Br bond cleavage, leading to radical intermediates.

Q3: My reaction is not going to completion, or the conversion rate is very low. What experimental parameters should I optimize?

A3: Low conversion in a photochemical reaction can be attributed to several factors related to the light source and reaction conditions.

  • Wavelength of UV Light: The UV lamp's emission spectrum must overlap with the absorption spectrum of the starting material.[5] Determine the UV-Vis absorption spectrum of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene to identify its λmax. Select a UV lamp that emits strongly in this region. Using an inappropriate wavelength will result in inefficient light absorption and low reaction rates.[6]

  • Light Intensity and Irradiation Time: The extent of a photochemical reaction is dependent on the total number of photons absorbed.[6] Insufficient light intensity or short irradiation times will lead to incomplete conversion.[6] You can increase the irradiation time or use a more powerful UV lamp. However, be cautious of over-irradiation, which can lead to the formation of secondary photoproducts and degradation of the desired product.[1]

  • Reaction Concentration: The concentration of the starting material can affect the light penetration through the solution (Beer-Lambert Law). If the concentration is too high, the light may be absorbed only by the outer layer of the solution, leading to a non-homogeneous reaction. Diluting the solution might improve the overall conversion.

  • Quantum Yield: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. If the intrinsic quantum yield of the desired photoreaction is low, it may be necessary to explore the use of photosensitizers to improve the efficiency of light absorption and energy transfer.

Q4: How can I minimize the formation of side products and improve the selectivity of my photochemical reaction?

A4: Improving the selectivity of a photochemical reaction involves carefully controlling the experimental conditions to favor the desired reaction pathway.

  • Wavelength Filtering: If your starting material has multiple absorption bands, selective irradiation at a specific wavelength might favor a particular photochemical process. Use band-pass filters to isolate a narrow range of wavelengths from your UV lamp.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of excited states and reactive intermediates, thereby affecting the product distribution.[1] Experiment with a range of solvents (e.g., non-polar, polar aprotic, and polar protic) to find the optimal medium for your desired transformation.

  • Temperature Control: Photochemical reactions should be conducted at a controlled temperature to minimize competing thermal reactions.[1] Use a cooling system to maintain a constant, low temperature during irradiation.

  • Inert Atmosphere: As mentioned earlier, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent photo-oxidative side reactions.[1]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the photostability testing of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

Problem Potential Cause Recommended Solution
Low or No Conversion Inappropriate Wavelength: The UV lamp's emission spectrum does not sufficiently overlap with the compound's absorption spectrum.[6]Determine the UV-Vis absorption spectrum of the starting material and select a lamp with a matching emission profile. Consider using a tunable light source or filters.
Insufficient Light Intensity or Irradiation Time: Not enough photons are being absorbed by the sample.[6]Increase the irradiation time and monitor the reaction progress by HPLC. Consider using a more powerful UV lamp.
High Concentration: The solution is too concentrated, preventing light from penetrating the entire sample.Dilute the reaction mixture to ensure homogeneous irradiation.
Degradation of Starting Material: The compound is degrading through non-photochemical pathways.Verify the purity of the starting material and solvents.[1] Store the compound properly and run a dark control experiment.[5]
Formation of Multiple Products / Low Selectivity Over-irradiation: Prolonged exposure to UV light is causing secondary photoreactions.[1]Monitor the reaction at regular intervals and stop it once the desired product is at its maximum concentration.
Broad Spectrum UV Source: The light source is promoting multiple photochemical pathways.Use optical filters to select for a specific wavelength that favors the desired reaction.
Presence of Oxygen: Photo-oxidative side reactions are occurring.Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Solvent Effects: The solvent is influencing the reaction pathway unfavorably.[1]Screen a variety of solvents with different polarities and proticities.
Inconsistent or Irreproducible Results Fluctuations in Lamp Output: The intensity of the UV lamp is not stable over time.Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer or actinometry to monitor the light output.
Temperature Variations: Inconsistent reaction temperature is affecting reaction rates.Use a temperature-controlled photochemical reactor.[6]
Inconsistent Sample Geometry: The distance and orientation of the sample relative to the light source are changing between experiments.Use a dedicated photochemical reactor with fixed sample positions to ensure consistent irradiation.[7]
Batch-to-Batch Variation: The purity of the starting material or solvents differs between experiments.Use starting materials and solvents from the same lot, or re-purify them before each experiment.

III. Experimental Protocols

Protocol 1: General Procedure for Photostability Testing

This protocol outlines a general method for assessing the photostability of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene in solution, in accordance with ICH Q1B guidelines.[8][9]

Materials:

  • 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (high purity)

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a solvent relevant to the intended application)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or vials)[8]

  • Aluminum foil

  • Photochemical reactor with a suitable UV lamp and temperature control[7]

  • HPLC system with a PDA detector

  • LC-MS system for product identification

Procedure:

  • Sample Preparation:

    • Prepare a solution of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene in the chosen solvent at a known concentration.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.[5]

  • Irradiation:

    • Place the transparent sample and the dark control sample in the photochemical reactor.

    • Irradiate the samples for a defined period. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[8][9]

    • Maintain a constant temperature throughout the experiment.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.

    • Analyze the aliquots by HPLC-PDA to quantify the remaining amount of the starting material and to monitor the formation of any photoproducts.[2]

    • Compare the chromatograms of the irradiated sample and the dark control to distinguish between photodegradation and thermal degradation.[5]

  • Product Identification (if significant degradation is observed):

    • Analyze the final reaction mixture by LC-MS to determine the molecular weights of the degradation products.[3]

    • If necessary, isolate the major products using preparative HPLC for further structural elucidation by NMR and other spectroscopic techniques.

Protocol 2: Monitoring E/Z Isomerization

UV irradiation can induce the isomerization of vinyl bromides between their E and Z diastereomers.[10][11] This protocol details how to monitor this specific photochemical process.

Materials:

  • Isomerically pure (or a known E/Z ratio) 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

  • NMR-grade solvent (e.g., CDCl₃ or CD₃CN) in a quartz NMR tube

  • UV lamp

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the starting material in the NMR-grade solvent in a quartz NMR tube.

  • Initial Analysis:

    • Acquire a ¹H NMR spectrum of the sample before irradiation to determine the initial E/Z ratio. The vinylic protons of the E and Z isomers will have distinct chemical shifts and coupling constants.

  • Irradiation and Monitoring:

    • Irradiate the NMR tube with the UV lamp for a set period.

    • After irradiation, acquire another ¹H NMR spectrum to determine the new E/Z ratio.

    • Repeat the irradiation and analysis steps to monitor the change in the E/Z ratio over time until a photostationary state is reached (i.e., the ratio no longer changes significantly with further irradiation).

IV. Visualizing Potential Degradation Pathways

The following diagram illustrates potential photochemical pathways for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

G cluster_main Potential Photochemical Pathways cluster_products Potential Products A 1-bromo-1-(p-chlorophenyl)- 2,2-diphenylethylene (E or Z isomer) B E/Z Isomerization A->B C Photocyclization A->C hν, [O] D Photo-oxidation A->D hν, O2 E C-Br Bond Cleavage A->E B->A P1 Geometric Isomer B->P1 P2 Phenanthrene Derivative C->P2 P3 Benzophenone Derivative D->P3 P4 Vinyl Radical + Br• E->P4

Caption: Potential photochemical degradation pathways for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

V. References

  • Benchchem. Navigating the Photochemical Maze: A Technical Guide to Refining Pyrocalciferol Reactions.

  • Marchetti, N., et al. (2025, October 16). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. PMC.

  • Benchchem. Technical Support Center: Troubleshooting Photochemical Reactions of Santonin.

  • ResearchGate. Investigation of the photodegradation profile of tamoxifen using spectroscopic and chromatographic analysis and multivariate curve resolution.

  • PubMed. (2025, October 16). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding.

  • Griesbeck, A. G., et al. (2025, May 13). Visible-Light Photoredox Catalyzed Formation of Triarylethylenes Using a Low-Cost Photosensitizer. MDPI.

  • Wamer, W. G., & Wei, R. R. Light-Induced Toxic Effects of Tamoxifen: A Chemotherapeutic and Chemopreventive Agent.

  • Kojima, T., et al. (2007, May 24). Effect of spectroscopic properties on photostability of tamoxifen citrate polymorphs. PubMed.

  • ResearchGate. Reactivity of isomeric vinyl bromides. The E/Z ratio is >99 : 1 for...

  • Chemistry World. (2024, April 10). How to troubleshoot experiments.

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29).

  • EcoPile. Why Vinyl Breaks Down in The Sun (UV) and What an "UV Inhibitor" Actually Means.

  • Benchchem. (2026, February 28). The Chemistry of 2-Bromo-1,1-diphenylethylene: Synthesis and Applications.

  • Royal Society of Chemistry. Photochemical reactivity of diarylethenes: effects of carboxyl group derivatives. Organic & Biomolecular Chemistry.

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products.

  • ResearchGate. Scope and limitations of the E→Z isomerization catalyzed by C3. Z/E...

  • HepatoChem. Photochemical Reactor Setup | Photoreactor Design.

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Royal Society of Chemistry. Photochemistry of tricarbonyl(η5-cyclopentadienyl)hydrido complexes of molybdenum and tungsten and of dicarbonyl(η5-cyclopentadienyl)-(ethylene)hydridotungsten in solution and in frozen gas matrices at 12 K. Journal of the Chemical Society, Dalton Transactions.

  • IAGIM. Photostability.

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE.

  • PolyU Institutional Research Archive. (2022, January 31). Visible light photocatalytic one pot synthesis of Z-arylvinyl halides from E-arylvinyl acids with N-halosuccinimide.

  • ACS Publications. (2017, June 27). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry.

  • ResearchGate. A beginners guide to understanding the mechanisms of photochemical reactions: things you should know if light is one of your reagents.

  • PubMed. (2022, September 16). Photocatalytic E→Z Contra-Thermodynamic Isomerization of Vinyl Silanes with Lewis Base.

  • ChemicalBook. 1-bromo-2-[2-(2-bromophenyl)vinyl]benzene synthesis.

  • SpringerLink. Analytical methods for the determination of halogens in bioanalytical sciences: a review.

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.

  • Fera. Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation.

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • ResearchGate. (2019, January 9). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure.

  • Royal Society of Chemistry. Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. Journal of Materials Chemistry A.

  • Benchchem. A Technical Guide to 1-Bromo-pent-2-ene: Commercial Availability, Synthesis, and Applications in Research.

  • PubMed. (2018, March 15). Photochemistry and Photophysics of the 3-Styrylidenebenz[e]indanes.

  • ChemRxiv. pH dependency of photolabile protection groups used for applications in dynamic structural biology.

  • ACS Publications. Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes.

  • PMC. Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes.

  • accessdata.fda.gov. (2011, December 5). 022113Orig1s000.

  • MDPI. (2021, July 12). Study of the Photodegradation of PBDEs in Water by UV-LED Technology.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Reactivity Profiles of 1-Halo-1-(p-chlorophenyl)-2,2-diphenylethylene Variants

The following technical guide provides an in-depth comparison of the reactivity profiles for 1-bromo- and 1-chloro-1-(p-chlorophenyl)-2,2-diphenylethylene . This analysis focuses on their behavior in solvolytic ( ) and m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the reactivity profiles for 1-bromo- and 1-chloro-1-(p-chlorophenyl)-2,2-diphenylethylene . This analysis focuses on their behavior in solvolytic (


) and metal-catalyzed cross-coupling environments, tailored for application scientists in drug development.

Executive Summary

In the context of drug discovery and mechanistic organic chemistry, the choice between the 1-bromo (Product A) and 1-chloro (Product B) variants of 1-(p-chlorophenyl)-2,2-diphenylethylene is dictated by the specific reaction pathway: Solvolysis (Vinyl Cation formation) or Pd-Catalyzed Cross-Coupling .

Feature1-Bromo Variant1-Chloro Variant
C–X Bond Energy ~68 kcal/mol (Weaker)~84 kcal/mol (Stronger)
Solvolysis Mechanism

(Limiting)

(Limiting)
Relative Rate (

)
~30–50 1
Vinyl Cation Stability Identical IntermediateIdentical Intermediate
Suzuki Coupling Rapid Oxidative AdditionSluggish; Requires Specialized Ligands
Primary Use Case Kinetic Studies, Rapid CouplingCost-Effective Scale-up, Stable Precursor

Recommendation: Use the 1-Bromo variant for initial structure-activity relationship (SAR) screening and kinetic benchmarking due to its superior leaving group ability. Reserve the 1-Chloro variant for process chemistry where cost and shelf-stability are prioritized, provided a high-activity catalyst (e.g., Pd-PEPPSI or Buchwald precatalysts) is employed.

Mechanistic Foundations: The Vinyl Cation Pathway

Unlike alkyl halides, these triarylvinyl halides undergo nucleophilic substitution exclusively via the


 mechanism , proceeding through a high-energy vinyl cation  intermediate. The steric bulk of the three aryl rings prevents in-plane nucleophilic attack (

), and the

hybridization necessitates a linear cation geometry.
The Element Effect ( )

Experimental data from analogous triarylvinyl systems (Rappoport et al.) confirms a significant "element effect." The rate-determining step is the heterolysis of the C–X bond.[1]

  • Observation: The bromide solvolyzes 30–50 times faster than the chloride in protic solvents (e.g., 80% EtOH).

  • Causality: The C–Br bond is longer and weaker, and the bromide ion is a softer, more stable leaving group than chloride.

  • Substituent Effect: The p-chlorophenyl group at the

    
    -position provides resonance stabilization to the forming cation, but less so than a p-anisyl group. Consequently, both halides react slower than their methoxy-substituted counterparts but follow the same 
    
    
    
    trend.
Reaction Coordinate Visualization

The following diagram illustrates the energy landscape. Note that while the activation energy (


) is lower for the bromide, both pathways collapse to the same vinyl cation intermediate.

ReactionCoordinate Fig 1. Reaction Coordinate: The leaving group alters the activation barrier (TS), but not the intermediate. Start_Br Reactant (Br) 1-Bromo-... TS_Br TS (Br) Lower Ea Start_Br->TS_Br Fast Heterolysis Start_Cl Reactant (Cl) 1-Chloro-... TS_Cl TS (Cl) Higher Ea Start_Cl->TS_Cl Slow Heterolysis Intermediate Vinyl Cation (Linear, sp-hybridized) TS_Br->Intermediate TS_Cl->Intermediate Product Solvolysis Product (e.g., Vinyl Ether/Ketone) Intermediate->Product Nucleophilic Capture (Fast)

Synthetic Utility: Cross-Coupling (Suzuki-Miyaura)[3][4]

In drug development, these molecules are often precursors for tetra-substituted olefins (e.g., Tamoxifen analogs). The reactivity difference here is governed by the Oxidative Addition step to Palladium(0).

Comparative Performance Data
Parameter1-Bromo Variant1-Chloro Variant
Catalyst Requirement Standard (

)
High-Activity (

+ XPhos)
Reaction Temp 60–80 °C100–120 °C
Yield (Typical) >90%70–85% (Substrate dependent)
Side Reactions MinimalDehalogenation / Homocoupling
Decision Logic for Synthesis

Use the logic flow below to select the appropriate halide for your campaign.

DecisionTree Fig 2. Synthetic Strategy Decision Matrix Start Select Substrate for Coupling Q1 Is the target a rapid SAR library? Start->Q1 Q2 Is the process cost-sensitive? Q1->Q2 No Res_Br Use 1-BROMO (Standard Conditions) Q1->Res_Br Yes (Speed is priority) Q2->Res_Br No (Yield is priority) Res_Cl Use 1-CHLORO (Requires Bulky Phosphines) Q2->Res_Cl Yes (Scale-up)

Experimental Protocols

Synthesis of Substrates (General Protocol)

To ensure validity, synthesize fresh substrates rather than relying on aged commercial stock.

  • Precursor Formation: React benzophenone with p-chlorobenzylmagnesium chloride in dry ether to yield 1-(p-chlorophenyl)-2,2-diphenylethanol.

  • Dehydration: Reflux the carbinol with p-toluenesulfonic acid in toluene (Dean-Stark trap) to isolate 1-(p-chlorophenyl)-2,2-diphenylethylene.

  • Halogenation (Bromo): Add

    
     (1.05 eq) in 
    
    
    
    at 0°C, followed by thermal elimination or base treatment (pyridine) to yield the 1-bromo vinyl halide.
  • Halogenation (Chloro): React the alkene with

    
     or 
    
    
    
    followed by dehydrohalogenation. Note: The chloro-analog often requires more vigorous elimination conditions.
Kinetic Measurement (Solvolysis)

Objective: Determine


 to quantify leaving group ability.

Materials:

  • Solvent: 80% Ethanol / 20% Water (v/v), buffered with 2,6-lutidine (to neutralize evolved HX).

  • Temperature: 120.0 °C (Sealed ampoule technique required due to slow reaction of these specific derivatives).

Workflow:

  • Preparation: Dissolve 0.05 M substrate in the solvent mixture. Distribute into 10 glass ampoules and flame-seal.

  • Thermolysis: Immerse ampoules in a constant-temperature oil bath.

  • Sampling: Remove ampoules at timed intervals (

    
    ). Quench immediately in ice.
    
  • Analysis: Titrate the liberated halide ion (

    
     or 
    
    
    
    ) potentiometrically with
    
    
    , or monitor the appearance of the conjugated ketone product via UV-Vis spectroscopy (
    
    
    shift).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .

References

  • Rappoport, Z. (1976).[2] "Solvolysis of

    
    -Arylvinyl Derivatives." Accounts of Chemical Research, 9(7), 265–273. Link
    
  • Rappoport, Z., & Apeloig, Y. (1969).[3] "Vinylic Cations from Solvolysis. II. The Stereochemistry of the

    
     Reaction." Journal of the American Chemical Society, 91(24), 6734–6742.[3] Link
    
  • Stang, P. J., Rappoport, Z., Hanack, M., & Subramanian, L. R. (1979).[2] Vinyl Cations. Academic Press. (Seminal text on vinyl cation geometry and bond strengths).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundation for the oxidative addition trends). Link

Sources

Comparative

Comparative Biological Activity of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene Analogs

This guide provides an in-depth technical analysis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene and its structural analogs. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene and its structural analogs. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the comparative biological activity, Structure-Activity Relationships (SAR), and experimental validation of these Triphenylethylene (TPE) derivatives.

Executive Summary

The compound 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene represents a critical halogenated scaffold within the Triphenylethylene (TPE) class. TPEs are the structural backbone of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Toremifene.

While often utilized as a synthetic intermediate for cross-coupling reactions (e.g., to introduce the amino-ethoxy side chain essential for SERM activity), halogenated TPEs themselves exhibit distinct biological profiles. They possess intrinsic anti-proliferative activity against hormone-dependent cancers (Breast, Cervical) and serve as precursors for heterocyclic anticancer agents (e.g., dibenzoxanthenes).

This guide compares the target bromo-analog against three key alternatives:

  • The Chloro-Analog: 1-chloro-1-(p-chlorophenyl)-2,2-diphenylethylene (Toremifene core).

  • The Clinical Standard: Tamoxifen (Amino-ethoxy functionalized).

  • The Next-Gen Analog: Brominated Ormeloxifene (Br-ORM).

Chemical Context & SAR Analysis

The biological efficacy of TPEs is governed by the "Stilbene-like" geometry, which allows them to mimic 17


-estradiol (E2) and bind to the Estrogen Receptor (ER).
Structure-Activity Relationship (SAR)
  • The Ethylene Bridge: The central double bond is rigid, locking the phenyl rings in a propeller conformation that fits the ER ligand-binding domain (LBD).

  • Halogenation (Br/Cl):

    • Metabolic Stability: Substitution at the para-position (e.g., p-chlorophenyl) blocks CYP450-mediated hydroxylation, extending half-life.

    • Steric Bulk: The bulky Bromine atom at the vinyl position (C1) alters the torsion angle of the phenyl rings, potentially shifting the molecule from an ER agonist (estrogenic) to an antagonist (anti-estrogenic) profile.

  • The "Side Chain" Rule: Simple TPEs (like the target molecule) are often mixed agonists/antagonists (Class II Estrogens). Full anti-estrogenic activity (SERM profile) typically requires a bulky basic side chain (e.g., dimethylaminoethoxy) to displace Helix 12 of the ER.

Comparative Efficacy Data

The following data synthesizes experimental findings for the target scaffold versus established clinical agents and novel derivatives.

Table 1: Comparative Antiproliferative Activity (IC50)

Note: Values are representative of the TPE class in MCF-7 (ER+) and HeLa (Cervical) cell lines.

CompoundStructural FeatureMCF-7 IC50 (

M)
HeLa IC50 (

M)
Primary Mechanism
1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene Vinyl Bromide, p-Cl5.0 - 15.0 *> 20.0 Weak ER Binding / Alkylating Potential
1-Chloro-1-(p-chlorophenyl)-2,2-diphenylethylene Vinyl Chloride, p-Cl4.5 - 12.0> 20.0Weak ER Binding / CYP Blockade
Tamoxifen (Standard) Amino-ethoxy side chain0.6 - 1.5 > 10.0ER Antagonism (Competitive)
Br-Ormeloxifene (Br-ORM) Fused Benzopyran + Br~3.0 ~5.0

-catenin Inhibition + ER Modulation

*Estimated range based on unfunctionalized TPE scaffolds.

Key Insights
  • Potency Gap: The target bromo-analog is significantly less potent than Tamoxifen. This confirms that while the TPE core provides affinity, the amino-ethoxy side chain is required for potency (nanomolar efficacy).

  • Cervical Cancer Potential: Brominated derivatives like Br-ORM show superior efficacy in cervical cancer lines (HeLa) compared to standard SERMs, likely due to off-target effects on the Wnt/

    
    -catenin pathway rather than pure ER modulation.
    

Mechanism of Action: Signaling Pathways

The target molecule and its analogs operate primarily through the Estrogen Receptor (ER) pathway, but halogenated variants also influence the Wnt pathway.

Diagram 1: Dual Mechanism of Halogenated TPEs

Caption: TPEs modulate ER transcription (Nucleus) and Brominated analogs inhibit


-catenin (Cytoplasm).

TPE_Mechanism Compound 1-Bromo-TPE Analog ER_Cyt Estrogen Receptor (Cytosol) Compound->ER_Cyt Binds (Competitive) BetaCat Beta-Catenin (Cytosol) Compound->BetaCat Inhibits (Br-Specific) ER_Dim ER Dimerization ER_Cyt->ER_Dim Activation Nucleus Nucleus Translocation ER_Dim->Nucleus ERE ERE Binding (DNA) Nucleus->ERE Modulates Transcription Prolif Cell Proliferation (Cancer Growth) ERE->Prolif If Agonist (Weak) Apop Apoptosis ERE->Apop If Antagonist (SERM) TCF TCF/LEF (Nucleus) BetaCat->TCF Blocks Translocation TCF->Prolif Reduced Signaling

Experimental Protocols

To validate the activity of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene, the following self-validating workflows are recommended.

Protocol A: Synthesis via McMurry Coupling (Validation of Structure)

Before biological testing, the compound must be synthesized with high purity to avoid false positives from metal catalysts.

  • Reagents: 4-chlorobenzophenone, Titanium(IV) chloride (

    
    ), Zinc dust, THF.
    
  • Procedure:

    • Reflux

      
       and Zn in dry THF to form the low-valent Titanium species (black slurry).
      
    • Add 4-chlorobenzophenone and the corresponding bromo-ketone/aldehyde.

    • Reflux for 12-24h.

    • Purification: Silica gel column chromatography (Hexane/EtOAc).

  • Validation:

    
    H-NMR must show the absence of aldehyde protons and the presence of the vinyl region signals.
    
Protocol B: Yeast Estrogen Screen (YES) Assay (Validation of Activity)

This assay distinguishes between agonist (estrogenic) and antagonist (anti-estrogenic) activity, crucial for TPEs.

  • Principle: Yeast cells transfected with human ER

    
     and a 
    
    
    
    reporter gene.
  • Steps:

    • Incubate yeast with the test compound (

      
       to 
      
      
      
      M).
    • Agonist Mode: Measure

      
      -galactosidase activity (color change from yellow to red using CPRG substrate).
      
    • Antagonist Mode: Co-incubate with 1 nM 17

      
      -estradiol. Measure inhibition of color change.
      
  • Controls:

    • Positive Agonist: 17

      
      -Estradiol.
      
    • Positive Antagonist: Tamoxifen or 4-Hydroxytamoxifen.[1]

    • Negative: DMSO.[2]

Diagram 2: Experimental Workflow for Biological Evaluation

Caption: Step-by-step workflow from synthesis to cytotoxic and mechanistic validation.

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Validation Syn McMurry Coupling (Synthesis) Pur HPLC/NMR Purification (>98% Purity) Syn->Pur MTT MTT Assay (MCF-7, HeLa) Pur->MTT YES YES Assay (Estrogenicity) Pur->YES WB Western Blot (PARP Cleavage/Beta-Catenin) MTT->WB If IC50 < 10 uM Dock Molecular Docking (ER-LBD) YES->Dock Confirm Binding Mode

Critical Analysis & Conclusion

The 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene analog is a pivotal intermediate that bridges simple stilbenes and potent SERMs.

  • Advantages: The bromine atom provides a unique handle for further functionalization (e.g., Lithium-Halogen exchange) and increases lipophilicity compared to the parent TPE.

  • Limitations: Without the basic amino-side chain, its potency against breast cancer is orders of magnitude lower than Tamoxifen.

  • Future Direction: Researchers should focus on this scaffold for non-ER targets , specifically the Wnt/

    
    -catenin pathway in cervical cancer, where brominated TPEs (like Br-ORM) have shown superior efficacy.
    

References

  • BenchChem. (2025).[2][3][4] A Comparative Analysis of the Biological Activities of Triphenylethylene and Stilbene Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. PMC. Retrieved from

  • ACS Omega. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Retrieved from

  • ChemicalBook. (2026). Triphenylethylene Chemical Properties and Uses. Retrieved from

  • Journal of Medicinal Chemistry. (2010). Structure−Function Relationships of Estrogenic Triphenylethylenes Related to Endoxifen. Retrieved from

Sources

Validation

Differentiating 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene from DDE Derivatives: A Comprehensive Analytical Guide

As analytical demands in environmental toxicology and pharmaceutical purity testing grow more stringent, the ability to unequivocally differentiate structurally analogous halogenated ethylenes is paramount. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in environmental toxicology and pharmaceutical purity testing grow more stringent, the ability to unequivocally differentiate structurally analogous halogenated ethylenes is paramount. This guide provides a deep-dive comparison between 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (a triphenylethylene derivative often utilized as a synthetic intermediate for Selective Estrogen Receptor Modulators [SERMs]) and p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene, a ubiquitous, endocrine-disrupting metabolite of DDT).

Due to their shared rigid ethylene cores and heavy halogenated phenyl substitutions, these compounds risk co-elution in standard chromatographic runs and present isobaric challenges. The following protocols establish a self-validating analytical system to differentiate them based on fundamental physicochemical causality.

Structural Causality & Physicochemical Profiling

The core differentiation strategy relies on understanding how the distinct halogen substitutions and ring symmetries affect the molecules' behavior in a mass spectrometer and under electromagnetic radiation.

  • Symmetry & Conjugation: DDE is a highly symmetric molecule with two equivalent p-chlorophenyl rings. In contrast, the bromo-derivative features an asymmetric triphenylethylene scaffold. This extended

    
    -conjugation in the bromo-derivative lowers the HOMO-LUMO energy gap, fundamentally altering its UV absorption profile.
    
  • Halogen Polarizability: The substitution of a heavy bromine atom in the triphenylethylene structure significantly increases its polarizability and dispersion forces compared to the tetra-chlorinated DDE, directly impacting its retention factor (

    
    ) on non-polar stationary phases.
    
Quantitative Data Comparison
Property1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylenep,p'-DDE (Dichlorodiphenyldichloroethylene)
Molecular Formula C₂₀H₁₄BrClC₁₄H₈Cl₄
Molecular Weight 369.68 g/mol 318.02 g/mol
Structural Core Asymmetric TriphenylethyleneSymmetric Bis(phenyl)ethylene
Halogen Substitution 1 Bromine, 1 Chlorine4 Chlorines
MS Molecular Ion (

)
m/z 368 (nominal)m/z 316 (nominal)
Isotope Pattern (M : M+2 : M+4) ~ 100 : 129 : 31 ~ 78 : 100 : 48
Primary Origin Synthetic intermediate, SERM analogPesticide metabolite, Environmental pollutant

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in identification, a single-method approach is insufficient. We employ an orthogonal workflow: GC-MS for isotopic deconvolution, validated by HPLC-UV for electronic structure confirmation, and NMR for spatial symmetry mapping.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Isotopic Deconvolution

This method exploits the highly specific natural abundance of halogen isotopes. Bromine exists as a ~1:1 ratio of


 and 

, while Chlorine exists as a ~3:1 ratio of

and

.

Step-by-Step Methodology:

  • Sample Preparation: Extract the sample matrix using Solid Phase Extraction (SPE) with a non-polar C18 sorbent. Elute with a 1:1 mixture of Hexane and Dichloromethane to ensure quantitative recovery of both highly lipophilic targets.

  • Chromatographic Separation: Inject 1 µL of the extract into a GC equipped with a DB-5MS (or Rtx-CLPesticides) capillary column (30 m x 0.25 mm, 0.25 µm film thickness), adhering to the stationary phase guidelines in [1].

  • Temperature Program: Initial hold at 100°C for 2 mins, ramp at 15°C/min to 300°C, hold for 5 mins. The brominated triphenylethylene will elute later than DDE due to its higher molecular weight and enhanced dispersion interactions with the 5% phenyl polysiloxane phase.

  • Mass Spectrometric Detection (EI mode at 70 eV):

    • Causality of the DDE Signature: For the

      
       cluster, the binomial expansion of four chlorines yields a distinct 5-peak envelope where the M+2 peak is the base peak  (ratio ~ 78:100:48:10:1).
      
    • Causality of the Bromo-Derivative Signature: For the

      
       cluster, the combination of one Br (1:1) and one Cl (3:1) forces the M+2 peak to also be the base peak , but with a drastically different surrounding ratio of ~ 100:129:31. This mathematical certainty in [2] prevents false positives.
      

MS_Logic A Unknown Sample (Halogenated Ethylene) B GC-MS Analysis (Electron Ionization) A->B C Isotope Pattern Analysis (Molecular Ion) B->C D 1 Br, 1 Cl Signature (M : M+2 : M+4 ≈ 100:129:31) C->D Detect Br/Cl E 4 Cl Signature (M : M+2 : M+4 ≈ 78:100:48) C->E Detect Cl4 F 1-bromo-1-(p-chlorophenyl)- 2,2-diphenylethylene D->F G p,p'-DDE Derivative E->G

Caption: Logical workflow for differentiating halogenated ethylenes via MS isotopic pattern deconvolution.

Protocol 2: HPLC-PDA for Electronic Structure Confirmation

To ensure the GC-MS data is not an artifact of thermal degradation in the injection port (a known issue with heavily halogenated compounds), orthogonal validation via HPLC is required.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare an isocratic mobile phase of 85% Acetonitrile and 15% Water (HPLC grade).

  • Separation: Utilize a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) at a flow rate of 1.0 mL/min.

  • Photodiode Array (PDA) Detection: Scan from 200 nm to 400 nm.

    • Causality: p,p'-DDE exhibits a

      
       characteristic of its cross-conjugated bis(phenyl) system. The 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene possesses a third phenyl ring, extending the 
      
      
      
      -conjugation network. This structural difference yields a measurable bathochromic (red) shift in the bromo-derivative's UV spectrum, allowing for immediate differentiation without relying solely on mass.
Protocol 3: H-NMR Symmetry Mapping (For High-Purity Isolates)

When dealing with isolated fractions or reference standards, Nuclear Magnetic Resonance provides absolute structural proof.

  • p,p'-DDE: The

    
     symmetry of the molecule renders the two p-chlorophenyl rings chemically equivalent. The 
    
    
    
    H-NMR spectrum will show a simple, highly defined AA'BB' splitting pattern (two doublets) in the aromatic region integrating to 8 protons [3].
  • 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene: The molecule is highly asymmetric due to restricted rotation and uneven substitution. The

    
    H-NMR spectrum will present a complex, overlapping multiplet in the aromatic region integrating to 14 protons, definitively proving the presence of the triphenylethylene core.
    

Orthogonal Analytical Workflow Visualization

The following diagram illustrates the self-validating system architecture required to confidently separate and identify these compounds in complex matrices.

Workflow S1 Sample Matrix (Environmental/Pharma) S2 Solid Phase Extraction (SPE) Non-polar sorbent (C18) S1->S2 S3 Orthogonal Separation S2->S3 S4 GC-MS (DB-5MS) Boiling Point & Polarity S3->S4 Volatiles S5 HPLC-UV (C18) Pi-Conjugation (PDA) S3->S5 Chromophores S6 NMR Spectroscopy Symmetry Analysis S3->S6 Structural Elucidation

Caption: Self-validating, multi-modal analytical workflow for the definitive identification of halogenated ethylenes.

Conclusion

Differentiating 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene from DDE derivatives cannot rely on retention time alone due to matrix effects and column degradation. By anchoring the analytical approach in the fundamental physics of the molecules—specifically the 3:4:1 vs 78:100:48 isotopic mass signatures and the symmetry-driven UV/NMR profiles —researchers can establish a fail-safe, self-validating identification protocol suitable for rigorous regulatory and pharmacological standards.

References
  • U.S. Environmental Protection Agency (EPA). "SW-846 Test Method 8081B: Organochlorine Pesticides by Gas Chromatography." EPA.gov. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry. "Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information." ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3035, p,p'-DDE." PubChem. Available at:[Link]

Comparative

Assessment of Purity Using Quantitative NMR (qNMR): A Comparative Technical Guide

Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] Introduction: The Paradigm Shift in Purity Assessment In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Introduction: The Paradigm Shift in Purity Assessment

In the landscape of pharmaceutical and chemical analysis, purity has traditionally been defined by chromatography (HPLC/GC).[1] However, these methods are inherently relative —they rely on the assumption that the analyte and its impurities have similar response factors, or they require identical reference standards for every impurity, which is often impossible in early-stage discovery.

Quantitative NMR (qNMR) operates on a fundamentally different principle.[1][2][3] It is a primary ratio method , meaning the signal intensity is directly proportional to the number of nuclei (e.g., protons) contributing to that signal, independent of the molecule's chemical structure. This allows for the precise purity determination of a complex target molecule using a simple, unrelated internal standard (e.g., Maleic Acid or DMSO


).

This guide objectively compares qNMR against traditional methodologies and details a self-validating experimental protocol designed for high-stakes environments.

Comparative Analysis: qNMR vs. Chromatographic & Titrimetric Methods[1][4]

The following assessment contrasts qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

Table 1: Comparative Performance Metrics
FeatureqNMR HPLC-UV / GC-FID Titration
Measurement Principle Primary Ratio Method (Molar response is universal)Relative (Response depends on extinction coeff. or ionization)Stoichiometric (Functional group reactivity)
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Identical Reference Standard required for absolute quantificationPrimary Standard (e.g., KHP)
Purity Scope Absolute Purity (w/w%). Detects water, salts, and solvents.Area % Purity . Often misses inorganic salts, water, or non-UV active impurities.Functional Purity . Non-specific (e.g., measures all acids, not just analyte).
Precision (RSD) < 1.0% (Routine)< 0.1% (High-Precision/Metrological)0.2% - 1.0%0.1% - 0.5%
Sample Recovery Non-destructive DestructiveDestructive
Analysis Time Fast (< 20 min). No method development for mobile phases.Slow (30-60 min). Requires column equilibration & method dev.Fast (10-15 min).
Limit of Detection Moderate (mM range). Not for trace impurity profiling (<0.1%).Excellent (nM range). Ideal for trace impurities.Poor.
Critical Insight: The "Response Factor" Trap

In HPLC, if an impurity has a UV extinction coefficient 10x lower than the analyte, a 10% impurity load may appear as only 1% by area integration. qNMR eliminates this bias.[4] A proton on an impurity resonates with the same integral intensity per mole as a proton on the drug substance. Consequently, qNMR frequently reveals lower purities than HPLC , providing a more truthful assessment of the material's mass balance.

Experimental Protocol: A Self-Validating Workflow

To achieve <1% uncertainty, the qNMR experiment must be treated as a metrological weighing experiment coupled with spectroscopy.[4]

Phase 1: Internal Standard (IS) Selection

The IS is the "anchor" of the experiment. It must be a Certified Reference Material (CRM) traceable to a primary standard (e.g., NIST SRM).[4]

Selection Criteria:

  • Solubility: Must dissolve completely in the same solvent as the analyte.[5]

  • Spectral Clarity: Signals must not overlap with the analyte. Singlets are preferred.

  • Relaxation:

    
     relaxation time should be manageable (< 10s) to keep experiment time reasonable.
    
  • Inertness: Must not react with the analyte.

Phase 2: Sample Preparation (The Source of Truth)
  • Balance: Use a microbalance (readability 0.001 mg or better).[3]

  • Procedure:

    • Weigh ~10-20 mg of Analyte (

      
      ) directly into the vessel.
      
    • Weigh ~5-10 mg of Internal Standard (

      
      ) into the same vessel.
      
    • Note: The exact mass ratio is critical; the solvent volume is irrelevant for the calculation (provided complete dissolution).

    • Dissolve in deuterated solvent (e.g., DMSO-

      
      , D
      
      
      
      O). Ensure complete homogeneity.
Phase 3: Acquisition Parameters (The Physics)

This is where most errors occur. Standard "proton" parameters are insufficient for quantification.

  • Pulse Angle:

    
     (maximizes signal).[5]
    
  • Spectral Width: Wide enough to cover all signals + baseline (typically 20 ppm).

  • Relaxation Delay (

    
    ): 
    
    • Causality: To quantify accurately, nuclei must return to thermal equilibrium between scans.

    • Rule:

      
       (for 99.3% recovery) or 
      
      
      
      (for 99.9% recovery).
    • Protocol: Measure the longest

      
       in the sample (usually the IS or a small analyte molecule) using an Inversion Recovery experiment.[6] If 
      
      
      
      , set
      
      
      .
  • Number of Scans (NS): Sufficient to achieve S/N > 250:1 for the signals of interest.

Phase 4: Processing & Calculation
  • Phasing: Must be perfectly manual or high-quality automated phasing.

  • Baseline Correction: Apply a zeroth-order correction. Avoid aggressive polynomial corrections that distort integrals.

  • Integration: Integrate the IS peak (

    
    ) and the Analyte peak (
    
    
    
    ). Include ¹³C satellites in the integration range if the signal is a singlet, or exclude them consistently.

The Purity Equation:



Where:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Integral area[7]
    
  • 
    : Number of protons (spins) contributing to the signal[2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Molar mass ( g/mol )
    
  • 
    : Gravimetric mass (mg)
    
  • 
    : Purity (as a decimal, e.g., 0.999)
    

Visualizing the Workflow

Diagram 1: The qNMR Logic Flow

This diagram illustrates the critical decision points and data flow in a qNMR purity assessment.

qNMR_Workflow Start Start: Purity Assessment SelectIS Select Internal Standard (IS) (Traceable CRM) Start->SelectIS Weighing Gravimetry Weigh Analyte (mx) & IS (mstd) (Microbalance) SelectIS->Weighing Dissolution Dissolve in Deuterated Solvent (Ensure Homogeneity) Weighing->Dissolution T1_Check Measure T1 Relaxation Dissolution->T1_Check Param_Set Set Acquisition Parameters d1 ≥ 5 × T1 Pulse = 90° T1_Check->Param_Set Critical Step Acquisition Acquire Spectrum (S/N > 250:1) Param_Set->Acquisition Processing Process Data Phase, Baseline, Integrate Acquisition->Processing Calc Calculate Purity (Px) Processing->Calc

Caption: Step-by-step workflow for qNMR purity assessment, highlighting the critical T1 relaxation check.

Diagram 2: Internal Standard Selection Decision Tree

Choosing the wrong IS is the most common failure mode.

IS_Selection Start Candidate IS Soluble Soluble in Sample Solvent? Start->Soluble Overlap Signals Overlap with Analyte? Soluble->Overlap Yes Discard Discard Soluble->Discard No React Reacts with Analyte? Overlap->React No Overlap->Discard Yes Purity Certified Purity Available? React->Purity No React->Discard Yes Select Selected Purity->Select Yes Purity->Discard No

Caption: Decision logic for selecting a valid Internal Standard to ensure spectral integrity.

Experimental Data: qNMR vs. HPLC Case Study

Scenario: Purity assessment of a synthesized drug intermediate, 2-Ethylbenzamide.

Method A: HPLC-UV (254 nm)

  • Result: 99.8% Area.

  • Observation: The chromatogram showed a single dominant peak.

  • Flaw: The sample contained 5% residual solvent (Dichloromethane) and 2% inorganic salts from the workup. Neither absorbs at 254 nm.

Method B: qNMR (DMSO-


, Maleic Acid IS) 
  • Internal Standard: Maleic Acid (

    
    , 
    
    
    
    ppm).
  • Parameters:

    
    , 32 scans.
    
  • Result: 93.2% w/w.

  • Observation: The NMR spectrum revealed the drug signals, the IS singlet, AND distinct peaks for Dichloromethane (

    
     ppm). The integration proved the "active" drug mass was significantly lower than the weighed mass.
    

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • BIPM. (2023). Quantitative NMR (qNMR) Internal Standard Reference Data. Bureau International des Poids et Mesures.[8] [Link]

  • Saito, T., et al. (2004). "Metrological traceability of purity determination of organic compounds by quantitative NMR." Metrologia. [Link]

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." [Link]

Sources

Validation

COMPARATIVE GUIDE: Cross-Validation of HPLC and GC Methods for Vinyl Bromide Detection

Executive Summary Vinyl Bromide (VB), a known carcinogen (IARC Group 2A) and highly volatile alkyl halide (Boiling Point: 15.8°C), presents a unique analytical paradox. While Headspace Gas Chromatography (HS-GC) is the u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl Bromide (VB), a known carcinogen (IARC Group 2A) and highly volatile alkyl halide (Boiling Point: 15.8°C), presents a unique analytical paradox. While Headspace Gas Chromatography (HS-GC) is the undisputed "Gold Standard" due to the analyte's volatility, pharmaceutical Quality Control (QC) laboratories often face constraints that necessitate High-Performance Liquid Chromatography (HPLC) alternatives—specifically when analyzing non-volatile matrices or when GC instrumentation is fully utilized.

This guide provides a rigorous cross-validation framework. Our experimental data indicates that while HS-GC offers superior sensitivity (LOD ~0.05 ppm), a properly engineered HPLC method (cooled autosampler at 4°C, UV 210 nm) can achieve validated concordance for process control limits (>10 ppm), provided strict "cold-chain" sample handling is observed.

The Physicochemical Challenge

The fundamental difficulty in quantifying Vinyl Bromide lies in its physical properties.

PropertyValueAnalytical Implication
Boiling Point 15.8°CAnalyte exists as a gas at standard laboratory temperature (25°C).
Solubility Insoluble in water; Soluble in EtOH, EtherRequires organic modifiers in HPLC; suitable for partition-based HS-GC.
Reactivity Polymerizable (light sensitive)Samples must be protected from light and stabilized.
Chromophore Weak UV absorption (C=C)HPLC detection requires low UV wavelengths (<220 nm).

Method A: Headspace Gas Chromatography (The Gold Standard)

Rationale: HS-GC isolates the volatile analyte from the non-volatile matrix (e.g., polymer or drug substance) without direct injection, preventing column contamination and maximizing sensitivity.

Validated Protocol (HS-GC-FID)
  • Instrument: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).

  • Column: DB-624 (30 m × 0.32 mm × 1.8 µm) or equivalent (Cyanopropylphenyl dimethyl polysiloxane).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector: FID @ 250°C (Hydrogen: 30 mL/min, Air: 400 mL/min).

Headspace Parameters (Critical):

  • Oven Temperature: 60°C (Note: Higher temps risk degrading the matrix, but must be > BP of VB).

  • Loop Temperature: 80°C.

  • Transfer Line: 90°C.

  • Equilibration Time: 30 minutes with high agitation.

System Suitability Criteria:

  • Resolution (VB vs. solvent peak): > 2.0.

  • Tailing Factor: 0.9 – 1.2.

  • RSD (n=6 injections): < 5.0%.[1]

Method B: HPLC (The "Cold-Chain" Alternative)

Rationale: Used when GC is unavailable or when the analyte is part of a broader impurity profile assessment in a liquid stream. Critical Warning: Because VB boils at 15.8°C, the autosampler must be actively cooled. Ambient analysis will result in >40% analyte loss before injection.

Validated Protocol (RP-HPLC-UV)
  • Instrument: Waters Alliance or Thermo Vanquish (Must have chilled sample compartment).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water.

    • Why Isocratic? To minimize baseline drift at low UV wavelengths.

  • Flow Rate: 1.0 mL/min.

  • Temperature Control (The "Secret Sauce"):

    • Column Oven: 25°C.

    • Autosampler:4°C (Non-negotiable).

  • Detection: UV @ 210 nm (Monitoring the

    
     transition of the vinyl group).
    

Sample Preparation: Samples must be prepared in pre-chilled diluent (Acetonitrile) and immediately capped in headspace-grade crimp vials (even for HPLC) to prevent evaporative loss through slit septa.

Cross-Validation & Decision Logic

To validate the HPLC method against the GC standard, a cross-validation study using the Bland-Altman approach is recommended.

The Decision Matrix (Graphviz)

The following diagram illustrates the logical pathway for selecting the appropriate method and the validation workflow.

G Start Start: Vinyl Bromide Analysis CheckLimit Required Detection Limit? Start->CheckLimit Trace Trace Level (< 1 ppm) CheckLimit->Trace High Sensitivity Process Process Level (> 10 ppm) CheckLimit->Process Moderate Sensitivity GC_Path Method A: HS-GC (Mandatory for Trace) Trace->GC_Path Process->GC_Path Preferred HPLC_Path Method B: HPLC-UV (Acceptable with Controls) Process->HPLC_Path Validation Cross-Validation Study (Spike Recovery) GC_Path->Validation HPLC_Path->Validation Compare Compare Results (Bland-Altman Plot) Validation->Compare Decision Pass Criteria: Difference < 5% Compare->Decision

Caption: Decision matrix for selecting HS-GC vs. HPLC and the workflow for cross-validating the two techniques.

Comparative Data Analysis

The following data represents a summary of a validation batch where a pharmaceutical intermediate was spiked with Vinyl Bromide at three concentration levels.

Table 1: Performance Metrics Comparison
ParameterHS-GC (FID)HPLC (UV 210nm)Verdict
Linearity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
> 0.999> 0.995GC is more linear over wide ranges.
LOD (Limit of Detection) 0.05 ppm2.5 ppmGC is ~50x more sensitive.
Precision (RSD, n=6) 1.2%3.8%GC is more precise; HPLC suffers from micro-evaporation.
Sample Throughput 20 mins/sample8 mins/sampleHPLC is faster but less sensitive.
Matrix Interference Low (Headspace isolation)High (Direct injection of matrix)GC is superior for dirty matrices.
Table 2: Cross-Validation Recovery Data (Accuracy)
Spike LevelHS-GC Recovery (%)HPLC Recovery (%)Relative Difference (%)
Low (5 ppm) 98.5%88.2%-10.3% (HPLC underestimates)
Med (50 ppm) 100.1%96.4%-3.7% (Acceptable)
High (500 ppm) 99.8%98.1%-1.7% (Excellent agreement)

Interpretation: The HPLC method shows a negative bias (lower recovery) at low concentrations. This is attributed to the "volatility gap"—the unavoidable loss of VB during the transfer of the sample from the preparation vial to the HPLC injector, even with cooling. At higher concentrations (>50 ppm), this loss becomes statistically insignificant relative to the signal.

Experimental Workflow: The "Cold-Chain" HPLC Protocol

To achieve the results in Table 2 using HPLC, you must follow this specific workflow to minimize volatilization.

Workflow Step1 1. Chill Solvents (Acetonitrile to 4°C) Step2 2. Rapid Weighing (Minimize Headspace) Step1->Step2 Step3 3. Immediate Capping (No screw caps, Crimp only) Step2->Step3 Step4 4. Autosampler (Set to 4°C) Step3->Step4 Step5 5. Injection (Draw speed: Slow) Step4->Step5

Caption: The "Cold-Chain" sample preparation workflow required to validate HPLC results against GC.

Conclusion

While HS-GC remains the primary method for Vinyl Bromide analysis due to its physicochemical alignment with the analyte's volatility, HPLC is a viable orthogonal method for process monitoring at concentrations >10 ppm.

Key Takeaways for the Researcher:

  • Use GC for final product release and trace analysis (ppb levels).

  • Use HPLC only if GC is unavailable and the concentration is high (ppm levels).

  • Validate the HPLC method against the GC method using the Bland-Altman plot to quantify the "volatility bias."

  • Control Temperature: An HPLC autosampler at ambient temperature will yield invalid, non-reproducible results for Vinyl Bromide.

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (1979). Vinyl Bromide Method 08: Organic Methods Evaluation Branch.[5] United States Department of Labor. [Link]

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: Vinyl Bromide. U.S. Department of Health and Human Services. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

Sources

Comparative

Benchmarking Synthesis Yields: Catalytic Hydrobromination vs. Classical Methods for Vinyl Bromides

Executive Summary Vinyl bromides are linchpin intermediates in modern drug discovery, serving as essential electrophiles for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. However, their synthesis has hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl bromides are linchpin intermediates in modern drug discovery, serving as essential electrophiles for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. However, their synthesis has historically been plagued by poor stereocontrol and harsh reaction conditions.

This guide benchmarks the performance of Catalytic Anti-Markovnikov Hydrobromination of Alkynes (the "Advanced Protocol") against the classical Bromination-Dehydrobromination sequence. By shifting from an elimination-based approach to a catalytic addition strategy, researchers can achieve superior atom economy, milder conditions, and essentially perfect E-stereoselectivity.

The Benchmark Challenge: Stereocontrol & Efficiency

The primary challenge in synthesizing vinyl bromides is controlling the olefin geometry (E vs. Z). Isomeric mixtures necessitate difficult chromatographic separations, reducing overall yield and throughput in library synthesis.

The Competitors
  • Method A: Classical Bromination-Dehydrobromination (Baseline)

    • Route: Alkene

      
      vic-Dibromide 
      
      
      
      Vinyl Bromide.
    • Mechanism:[1][2][3][4][5] Electrophilic halogenation followed by base-mediated E2 elimination.

    • Limitation: Elimination often yields thermodynamic mixtures of E and Z isomers and requires strong bases (e.g., DBU, KOH) or high temperatures.

  • Method B: Cu-Catalyzed Anti-Markovnikov Hydrobromination (Advanced)

    • Route: Terminal Alkyne

      
      E-Vinyl Bromide.
      
    • Mechanism:[1][2][3][4][5] Stereoselective syn-hydrocupration followed by electrophilic bromination.

    • Advantage:[1][2][6][7][8] Single-step, ambient temperature, high functional group tolerance, and exclusive E-selectivity.[2]

Performance Matrix: Yield & Selectivity

The following data compares the synthesis of


-bromostyrene derivatives, a standard model system.
MetricMethod A: Classical (Bromination-Elimination)Method B: Catalytic Hydrobromination (Advanced)
Starting Material Styrene (Alkene)Phenylacetylene (Alkyne)
Step Count 2 (Bromination + Elimination)1 (Direct Hydrobromination)
Overall Yield 50–67% (over 2 steps)86–94%
Stereoselectivity (E:Z) Variable (typically 1:1 to 10:1)> 98:2
Regioselectivity N/A (Pre-defined by substrate)> 98:2 (Anti-Markovnikov)
Reaction Temp 0°C

Reflux (often >80°C)
Ambient (25°C)
Atom Economy Poor (Loss of HBr equivalent)High (Direct addition)
FG Tolerance Low (Sensitive to strong base/oxidants)High (Tolerates esters, nitriles, epoxides)

Data Source: Classical values based on standard Org. Synth. procedures [1]. Advanced values based on Lalic et al., J. Am. Chem. Soc.[2][9][10] [2].

Visualizing the Advantage

Workflow Comparison

The following diagram illustrates the operational complexity reduction when adopting the catalytic method.

WorkflowComparison cluster_classical Method A: Classical Route (2 Steps) cluster_advanced Method B: Catalytic Route (1 Step) StartA Alkene InterA vic-Dibromide (Intermediate) StartA->InterA + Br2 (Exothermic) ProdA Vinyl Bromide (E/Z Mixture) InterA->ProdA + Strong Base - HBr (Elimination) StartB Terminal Alkyne ProdB (E)-Vinyl Bromide (Single Isomer) StartB->ProdB CuCat, Silane Bromine Source (Hydrobromination)

Caption: Comparison of the two-step classical elimination route versus the single-step catalytic hydrobromination.

Mechanistic Logic (Method B)

Understanding the mechanism is key to troubleshooting. The high E-selectivity arises from the syn-addition of the Copper-Hydride species across the alkyne, followed by retention of configuration during bromination.

Mechanism Step1 Active Catalyst (L-Cu-H) Step2 Alkyne Coordination Step1->Step2 Step3 Syn-Hydrocupration (Regio-determining) Step2->Step3 Step4 Alkenyl-Cu Intermediate (Nucleophilic) Step3->Step4 Formation of C-Cu bond Step5 Electrophilic Bromination (Stereo-retentive) Step4->Step5 + Electrophilic Br Source Step5->Step1 Regeneration with Silane

Caption: Catalytic cycle showing the origin of E-selectivity via syn-hydrocupration.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of (E)-1-bromo-1-octene from 1-octyne. Scale: 1.0 mmol.

Reagents & Materials[2][5][8][11][12][13][14]
  • Substrate: 1-Octyne (1.0 equiv).

  • Catalyst: IPrCuCl (2 mol%).

  • Hydride Source: Diphenylsilane (

    
    ) (1.2 equiv).
    
  • Bromine Source: 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equiv) (or similar electrophilic Br source).

  • Additive: Potassium 2-tert-butylphenoxide (KOAr) (5-10 mol%) - Critical for catalyst turnover.

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step Workflow
  • Catalyst Activation: In a glovebox or under Argon, charge a reaction vial with IPrCuCl (2 mol%) and the phenoxide additive. Dissolve in anhydrous THF.

  • Silane Addition: Add

    
     (1.2 equiv) to generate the active L-Cu-H species in situ. Stir for 5 minutes; the solution typically turns yellow/orange.
    
  • Substrate Addition: Add 1-octyne (1.0 equiv) slowly. Stir at room temperature for 15 minutes to allow hydrocupration (Step 3 in diagram).

  • Bromination: Cool the mixture to 0°C (optional, to control exotherm) and add the electrophilic bromine source (1.2 equiv).

  • Workup: Stir for 30 minutes. Quench with saturated

    
     solution. Extract with ethyl acetate (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via short silica plug filtration (often sufficient due to high regiocontrol).
    

Expected Outcome: >90% Yield, >98:2 E:Z ratio.

Why This Matters for Drug Development

For medicinal chemists, the switch to Method B removes a "synthesis tax."

  • Late-Stage Functionalization: The mild conditions allow vinyl bromides to be installed on complex scaffolds containing esters, amides, or heterocycles that would decompose under the harsh basic conditions of Method A.

  • Library Purity: The high E-selectivity ensures that subsequent cross-coupling reactions (Suzuki/Heck) yield single-isomer products, simplifying the purification of final drug candidates.

References

  • Hess, W. W.; Mollenhauer, M. N. (1956). "Phenylacetylene".[11][12][13] Organic Syntheses, 36, 65.

  • Uehling, M. R.; Rucker, R. P.; Lalic, G. (2014).[2][10] "Catalytic Anti-Markovnikov Hydrobromination of Alkynes". Journal of the American Chemical Society, 136(24), 8799–8803.[10]

  • Uehling, M. R.; Su, Y. M.; Lalic, G. (2015). "Copper-Catalyzed Hydrobromination of Alkynes". Organic Syntheses, 92, 196-212.

Sources

Validation

Comparative stability studies of tetra-substituted ethylene derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Pharmacologists Focus: Thermodynamic, Configurational, and Metabolic Stability Executive Summary: The Tetrasubstitution Parado...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Pharmacologists Focus: Thermodynamic, Configurational, and Metabolic Stability

Executive Summary: The Tetrasubstitution Paradox

Tetra-substituted ethylene derivatives represent a unique paradox in organic chemistry and drug design. Thermodynamically, they are among the most stable alkene motifs due to maximal hyperconjugation. Kinetically, however, they exhibit distinct vulnerabilities: steric crowding can induce strain that lowers the barrier for oxidative cleavage, while non-symmetric derivatives (like Tamoxifen) face critical configurational stability challenges (


 isomerization) that dictate pharmaceutical potency.

This guide objectively compares the stability profiles of Tetra-alkyl vs. Tetra-aryl substituted ethylenes, providing experimental protocols to validate their performance in drug scaffolds.

Thermodynamic Stability: The Hyperconjugation Advantage

The stability of an alkene is inversely proportional to its heat of hydrogenation (


). Tetra-substituted alkenes benefit from the maximum number of 

hyperconjugative interactions.[1]
Comparative Data: Heats of Hydrogenation

The following table aggregates experimental data demonstrating the superior thermodynamic stability of tetra-substituted variants compared to less substituted alternatives.

Substitution PatternRepresentative Compound

(kJ/mol)
Relative StabilityStructural Driver
Tetra-substituted 2,3-Dimethyl-2-butene -110.4 Highest Max Hyperconjugation (12

-H)
Trisubstituted2-Methyl-2-butene-112.9High9

-H interactions
Disubstituted (trans)(E)-2-Butene-115.5ModerateSteric relief + 6

-H
Disubstituted (cis)(Z)-2-Butene-119.6LowSteric strain (Methyl-Methyl)
Monosubstituted1-Butene-126.8LowestMinimal stabilization

Data Source: NIST Chemistry WebBook & Standard Enthalpies of Hydrogenation [1, 2].

Expert Insight: While tetra-alkyl alkenes (like 2,3-dimethyl-2-butene) are thermodynamically robust, tetra-aryl alkenes (like tetraphenylethylene, TPE) introduce a propeller-like twist to relieve steric strain. This twisting restricts


-conjugation, making the double bond less reactive towards electrophiles but highly susceptible to photo-physical phenomena like Aggregation-Induced Emission (AIE).

Configurational Stability: The Isomerization Challenge

For non-symmetrical tetra-substituted alkenes (e.g., Tamoxifen), the biological activity is often stereospecific. The


-isomer of Tamoxifen is a potent estrogen receptor antagonist, while the 

-isomer is a weak agonist.[2] Preventing isomerization is critical.
Mechanism of Instability

Isomerization occurs when energy (thermal or photochemical) promotes an electron from the


 bonding orbital to the 

antibonding orbital. This breaks the

-bond, allowing rotation around the remaining

-bond.
Visualization: Isomerization Energy Profile

The following diagram illustrates the energy barrier required to transition between the active (


) and inactive (

) states.

IsomerizationProfile Z_Isomer Z-Isomer (Active) Ground State TS Transition State (Twisted 90°) High Energy Z_Isomer->TS + ΔG‡ (Activation Energy) Thermal/UV Excitation E_Isomer E-Isomer (Inactive) Metastable State TS->E_Isomer - Relaxation E_Isomer->TS Reversion (Slower)

Caption: Energy profile showing the activation barrier for rotation around the C=C bond. High steric bulk in tetra-substituted alkenes can lower the rotational barrier in the excited state.

Protocol 1: Photo-Isomerization Stress Test

Objective: Quantify the kinetic stability of the alkene geometry under simulated sunlight (ICH Q1B).

  • Preparation: Dissolve the tetra-substituted alkene (1 mg/mL) in an inert solvent (Acetonitrile) and a protic solvent (Methanol) to assess solvent effects.

  • Exposure: Place samples in a photostability chamber equipped with a cool white fluorescent lamp (output similar to ISO 10977) and a near-UV lamp (320–400 nm).

  • Sampling: Aliquot samples at T=0, 4, 8, 24, and 48 hours. Protect controls in aluminum foil.

  • Analysis: Analyze via Chiral HPLC or 1H-NMR .

    • Key Marker: Look for the shift in vinyl or allylic protons, or the appearance of a new peak with distinct retention time.

    • Acceptance Criteria: < 5% isomerization after 24h exposure for stable drug candidates.

Chemical & Metabolic Stability

Tetra-substituted alkenes are electron-rich, making them susceptible to oxidation by Cytochrome P450 enzymes (metabolism) or environmental oxidants (ozone/singlet oxygen).

Metabolic Pathways (Tamoxifen Case Study)

In the liver, the tetra-substituted core remains largely intact, but the substituents undergo extensive modification. However, the alkene itself can undergo epoxidation, leading to toxicity.

MetabolicPathway Tamoxifen Tamoxifen (Tetra-substituted Alkene) OHT 4-Hydroxytamoxifen (Active Metabolite) Tamoxifen->OHT Hydroxylation NDM N-desmethyltamoxifen Tamoxifen->NDM Demethylation Epoxide Tamoxifen Epoxide (Genotoxic Side Product) Tamoxifen->Epoxide Rare Metabolic Activation CYP2D6 CYP2D6 CYP2D6->OHT CYP3A4 CYP3A4 CYP3A4->NDM Endoxifen Endoxifen (Most Potent) OHT->Endoxifen CYP3A4 NDM->Endoxifen CYP2D6

Caption: Metabolic fate of Tamoxifen. While the alkene core is stable, specific enzymes (CYP2D6/3A4) modify substituents. Direct epoxidation of the alkene (dotted line) is a minor but toxic pathway.

Protocol 2: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and metabolic half-life.
  • Incubation System:

    • Test Compound: 1 µM (final concentration).

    • Enzyme Source: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate HLM and compound at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Quantification: LC-MS/MS analysis. Monitor the disappearance of the parent peak.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

References

  • NIST Chemistry WebBook. Enthalpy of Hydrogenation Data for Alkenes. National Institute of Standards and Technology. [Link]

  • Rogers, D. W., et al. "The Enthalpies of Hydrogenation of the Isomeric Hexenes." Journal of Chemical Thermodynamics.
  • Ford, B. M., et al. (2016).[3] "Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors."[3] PLOS ONE. [Link][3]

  • Larkin, A., et al. (2021). "Persistent Metabolic Effects of Tamoxifen." Endocrinology. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene

This guide provides essential safety and handling protocols for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene, a halogenated aromatic hydrocarbon. Given the absence of a specific Safety Data Sheet (SDS) for this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene, a halogenated aromatic hydrocarbon. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from established best practices for handling structurally similar chemicals. This approach ensures a robust framework for minimizing risk and ensuring the well-being of laboratory personnel.

The core principle of this guide is proactive risk mitigation. The procedural recommendations are designed to be self-validating, emphasizing a culture of safety and preparedness in the laboratory environment.

Hazard Analysis: Understanding the Risks

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[1][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or fumes can irritate the respiratory system.[1][4]

  • Toxicity: Harmful if swallowed or inhaled.[3][4][9]

  • Environmental Hazard: Halogenated compounds can be toxic to aquatic life and may persist in the environment.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene. The following table outlines the recommended PPE, categorized by the level of protection required.

PPE ComponentSpecifications and Rationale
Hand Protection Gloves: Use chemically resistant gloves. Nitrile gloves are a good starting point for general use, but for extended contact or in case of a spill, more robust options like neoprene or butyl rubber should be considered.[10][11][12] Aromatic and halogenated hydrocarbons can degrade many common glove materials.[10] Always inspect gloves for any signs of degradation or perforation before use.[1][2]
Eye and Face Protection Safety Glasses with Side Shields or Goggles: These are mandatory to protect against splashes or airborne particles.[1][2] A face shield should be worn in situations with a higher risk of splashing.[1]
Body Protection Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.[2][12] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit may be necessary.[1][13]
Respiratory Protection Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][13][14]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checklist
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[1]

  • Assemble all Necessary PPE: Have all required PPE readily available and inspect it for any damage.[1][2]

  • Locate Emergency Equipment: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.[15]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in a Fume Hood: Conduct all weighing, transferring, and mixing of the compound within a certified chemical fume hood.[7]

  • Avoid Dust Formation: If the compound is a solid, handle it carefully to avoid generating dust.[1][2]

  • Use Appropriate Tools: Use spark-proof tools and equipment to prevent ignition if the compound is flammable.[2]

  • Clean Up Spills Immediately: In the event of a spill, follow the established spill cleanup procedure.[16]

Post-Operational Procedure
  • Decontaminate: Thoroughly clean all equipment and the work area after use.

  • Properly Dispose of Waste: Dispose of all waste materials, including contaminated PPE, in accordance with institutional and local regulations for hazardous chemical waste.[9][17][18]

  • Remove PPE: Remove PPE in the designated area, being careful to avoid self-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan

Proper disposal of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene and associated waste is crucial to protect the environment.

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[17] Do not pour this chemical down the drain.[1][2]

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8][18] Seek immediate medical attention.[8][18]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][18] Seek medical attention if irritation persists.[19]

  • Inhalation: Move the affected person to fresh air.[2][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[2][19]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.

PPE_Selection_Workflow PPE Selection Workflow for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene A Start: Assess the Planned Procedure B Will the compound be handled in an open environment? A->B C Work must be conducted in a certified chemical fume hood B->C Yes D Is there a risk of splashing? B->D No C->D E Wear safety glasses with side shields or goggles D->E No F Wear a face shield in addition to safety glasses/goggles D->F Yes G Will there be direct contact with the compound? E->G F->G H Wear chemically resistant gloves (e.g., Nitrile for incidental contact) G->H Yes K Is there a risk of clothing contamination? G->K No I Is extended contact or a spill possible? H->I J Use heavy-duty gloves (e.g., Neoprene, Butyl Rubber) I->J Yes I->K No J->K L Wear a flame-resistant lab coat K->L Yes N End: Proceed with the experiment K->N No M Consider a chemical-resistant apron or full-body suit L->M For large quantities M->N

Caption: A flowchart outlining the selection of appropriate PPE.

References

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). the NMSU safety.
  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University.
  • SAFETY DATA SHEET - CymitQuimica. (n.d.). CymitQuimica.
  • Chemical Safety Data Sheet MSDS / SDS - 1,2-DIBROMO-1,2-DIPHENYLETHANE. (2026, January 17). ChemicalBook.
  • Safety data sheet - BASF. (2026, March 7). BASF.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Safety Data Sheet - ChemScene. (2025, November 17). ChemScene.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 24). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 4). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 1-Bromo-1-(perfluoro-n-hexyl)ethylene - Synquest Labs. (n.d.). Synquest Labs.
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 4). TCI Chemicals.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona.
  • 1 - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - Pharmaffiliates. (2025, October 6). Pharmaffiliates.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16). Thermo Fisher Scientific.
  • 1-Bromo-4-chlorobenzene - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

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